Diphenidine
描述
属性
CAS 编号 |
36794-52-2 |
|---|---|
分子式 |
C19H23N |
分子量 |
265.4 g/mol |
IUPAC 名称 |
1-(1,2-diphenylethyl)piperidine |
InChI |
InChI=1S/C19H23N/c1-4-10-17(11-5-1)16-19(18-12-6-2-7-13-18)20-14-8-3-9-15-20/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |
InChI 键 |
JQWJJJYHVHNXJH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |
同义词 |
1-(1,2-diphenylethyl)piperidine diphenidine |
产品来源 |
United States |
Foundational & Exploratory
Diphenidine's Mechanism of Action on NMDA Receptors: A Technical Guide
Introduction
Diphenidine (1,2-DEP) is a dissociative anesthetic of the 1,2-diarylethylamine class.[1][2] First synthesized in 1924, it has gained attention in recent years as a research chemical.[2][3] Its primary pharmacological activity is mediated through the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a mechanism it shares with other dissociative agents like phencyclidine (PCP) and ketamine.[1][3] This guide provides an in-depth technical overview of this compound's mechanism of action at the NMDA receptor, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Uncompetitive Channel Blockade
The NMDA receptor is a glutamate-gated ion channel crucial for excitatory synaptic transmission and synaptic plasticity.[4][5] Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine).[6] A key feature of the NMDA receptor is a voltage-dependent magnesium (Mg²⁺) block within the ion channel pore.[6][7] Depolarization of the postsynaptic membrane is necessary to relieve this block, allowing the influx of cations, most notably Calcium (Ca²⁺).[5][6]
Electrophysiological studies have established that this compound functions as an uncompetitive channel blocker .[3] This means it does not compete with glutamate or glycine for their binding sites on the exterior of the receptor.[8][9] Instead, this compound binds to a site located within the ion channel pore, often referred to as the "PCP site" or "dizocilpine (MK-801) site".[6][10] For this compound to exert its blocking effect, the channel must first be opened by the binding of both agonists. Once bound inside the pore, this compound physically obstructs the flow of ions, thereby antagonizing the receptor's function. This action is highly voltage-dependent.[10][11]
A significant characteristic of this compound is its stereoselectivity. The (S)-enantiomer demonstrates a binding affinity for the NMDA receptor that is approximately 40 times higher than that of the (R)-enantiomer.[2][3]
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound and related compounds for the NMDA receptor and other relevant central nervous system targets. Lower Ki values indicate higher binding affinity.
| Compound | Target Receptor/Transporter | Binding Affinity (Ki) [nM] | Reference(s) |
| This compound | NMDA Receptor (PCP Site) | 18 - 39 | [3] |
| Dopamine Transporter (DAT) | 230 - 317 | [3] | |
| Sigma 1 (σ₁) Receptor | Submicromolar Affinity | [2] | |
| Sigma 2 (σ₂) Receptor | Submicromolar Affinity | [2] | |
| Ephenidine | NMDA Receptor (PCP Site) | 66 | [10][11] |
| Dopamine Transporter (DAT) | 379 | [10][11] | |
| Noradrenaline Transporter (NET) | 841 | [10][11] | |
| Sigma 1 (σ₁) Receptor | 629 | [10][11] | |
| Sigma 2 (σ₂) Receptor | 722 | [10][11] | |
| Methoxphenidine (2-MXP) | NMDA Receptor (PCP Site) | 36 - 170 | [12] |
| Ketamine | NMDA Receptor (PCP Site) | Potency is generally ranked lower than this compound | [3] |
| MK-801 | NMDA Receptor (PCP Site) | Potency is generally ranked higher than this compound | [3] |
Experimental Protocols
The characterization of this compound's activity at the NMDA receptor relies on several key experimental methodologies.
Radioligand Binding Assays
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor site.
-
Objective: To quantify the affinity of this compound for the PCP binding site within the NMDA receptor ion channel.
-
Principle: A competitive binding assay measures the ability of an unlabeled test compound (this compound) to displace a specific radiolabeled ligand (e.g., [³H]MK-801) from the receptor.
-
Methodology:
-
Tissue Preparation: Homogenized tissue from a brain region rich in NMDA receptors, such as the rat forebrain, is prepared.[12]
-
Incubation: The brain homogenates are incubated with a fixed concentration of the radioligand (e.g., [³H]MK-801) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: After incubation reaches equilibrium, the bound and free radioligand are separated, typically by rapid vacuum filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[13]
-
Electrophysiology: Field Excitatory Postsynaptic Potentials (fEPSPs)
This in vitro technique measures the functional effect of a compound on synaptic transmission.
-
Objective: To assess the inhibitory effect of this compound on NMDA receptor-mediated synaptic responses.
-
Principle: Electrical stimulation of presynaptic fibers in a brain slice evokes a postsynaptic potential that can be recorded with an extracellular electrode. By pharmacologically isolating the NMDA receptor component of this response, the effect of an antagonist can be quantified.
-
Methodology:
-
Slice Preparation: Thin (e.g., 400 µm) slices of the hippocampus are prepared from the rat brain and maintained in artificial cerebrospinal fluid (aCSF).[13]
-
Recording Setup: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record fEPSPs.[13][14]
-
Pharmacological Isolation: To isolate the NMDA receptor-mediated fEPSP (NMDAR-fEPSP), antagonists for AMPA receptors (e.g., 10 µM NBQX) and GABAₐ receptors (e.g., 50 µM picrotoxin) are added to the aCSF.[13][15]
-
Baseline & Application: A stable baseline of NMDAR-fEPSPs is recorded. This compound is then added to the perfusing aCSF at a known concentration.
-
Data Analysis: The amplitude and/or area of the NMDAR-fEPSP are measured before and after drug application. The percentage of inhibition and the time course of the block are determined.[13][15] Studies show that this compound has a slow onset of action in this assay.[2][15]
-
Calcium Imaging
This method visualizes the functional consequence of NMDA receptor activation—calcium influx.
-
Objective: To measure the change in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation and its inhibition by this compound.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2).[16][17] The binding of Ca²⁺ to the indicator alters its fluorescent properties, which can be measured with a fluorescence microscope or plate reader.[16][18]
-
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., cerebellar granule cells) or cell lines (e.g., HEK293) expressing recombinant NMDA receptors are used.[16][19]
-
Dye Loading: Cells are incubated with the acetoxymethyl (AM) ester form of the fluorescent indicator, which allows it to cross the cell membrane.
-
Stimulation: The NMDA receptors are activated by applying glutamate and a co-agonist.
-
Measurement: The change in fluorescence intensity is recorded over time. To test for antagonism, cells are pre-incubated with this compound before the agonists are applied.
-
Data Analysis: The fluorescence signal is converted to [Ca²⁺]i. The magnitude of the calcium response in the presence of this compound is compared to the control response to determine the degree of inhibition.
-
Visualizations: Signaling Pathways and Experimental Workflows
Canonical NMDA Receptor Activation Pathway
Caption: Canonical activation pathway of the NMDA receptor.
This compound's Uncompetitive Antagonism
Caption: Mechanism of this compound as an uncompetitive channel blocker.
Experimental Workflow: fEPSP Inhibition Assay
Caption: Experimental workflow for measuring NMDA-fEPSP inhibition.
References
- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.who.int [cdn.who.int]
- 4. iipseries.org [iipseries.org]
- 5. mdpi.com [mdpi.com]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. NMDA Receptors in Neurodevelopmental Disorders: Pathophysiology and Disease Models [mdpi.com]
- 8. Open channel block of NMDA receptors by diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.who.int [cdn.who.int]
- 13. Pharmacological Investigations of the Dissociative ‘Legal Highs’ this compound, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. Pharmacological Investigations of the Dissociative ‘Legal Highs’ this compound, Methoxphenidine and Analogues | PLOS One [journals.plos.org]
- 16. portal.research.lu.se [portal.research.lu.se]
- 17. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 18. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity | Springer Nature Experiments [experiments.springernature.com]
- 19. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Diphenidine vs (R)-Diphenidine: A Technical Examination of Enantiomer Potency and Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diphenidine, a diarylethylamine with dissociative properties, has garnered significant interest within the scientific community for its potent N-methyl-D-aspartate (NMDA) receptor antagonism. As a chiral molecule, this compound exists as two enantiomers, (S)-diphenidine and (R)-diphenidine, which exhibit markedly different pharmacological profiles. This technical guide provides an in-depth analysis of the stereoselective potency of this compound enantiomers at the NMDA receptor and other key central nervous system targets. Quantitative binding data, detailed experimental protocols for synthesis, chiral separation, and receptor binding assays are presented to serve as a comprehensive resource for researchers in pharmacology and drug development.
Quantitative Analysis of Receptor Binding Affinities
The primary mechanism of action for this compound's dissociative effects is its antagonism of the NMDA receptor. Notably, this interaction is highly stereoselective, with the (S)-enantiomer displaying significantly greater potency than the (R)-enantiomer. While data on the enantiomer-specific binding at other receptors is limited in publicly available literature, the affinity of racemic this compound for several monoamine transporters and sigma receptors has been characterized.
| Compound | Receptor | Kᵢ (nM) | Reference |
| (S)-Diphenidine | NMDA | 120 | [1] |
| (R)-Diphenidine | NMDA | 5250 | [1] |
| Racemic this compound | NMDA | 18 - 39 | [2] |
| Racemic this compound | Dopamine Transporter (DAT) | 230 - 317 | [2] |
| Racemic this compound | Norepinephrine Transporter (NET) | 1900 | [3] |
| Racemic this compound | Serotonin Transporter (SERT) | >10000 | [3] |
| Racemic this compound | Sigma-1 (σ₁) | Submicromolar affinity | [4] |
| Racemic this compound | Sigma-2 (σ₂) | Submicromolar affinity | [4] |
The data clearly demonstrates that the (S)-enantiomer is approximately 44 times more potent at the NMDA receptor than the (R)-enantiomer, highlighting the critical importance of stereochemistry in the pharmacological activity of this compound[2][4][5]. Racemic this compound also interacts with the dopamine and norepinephrine transporters, albeit with lower affinity than for the NMDA receptor[2][3]. Its affinity for the serotonin transporter is notably weak[3]. Furthermore, racemic this compound exhibits submicromolar affinity for both sigma-1 and sigma-2 receptors, suggesting these sites may also contribute to its overall pharmacological profile[4].
Experimental Protocols
Synthesis of Racemic this compound (1-(1,2-diphenylethyl)piperidine)
This protocol is adapted from described synthetic routes for diarylethylamines[6].
Materials:
-
1,2-diphenylethylamine
-
1,5-dibromopentane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a solution of 1,2-diphenylethylamine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and 1,5-dibromopentane (1.2 eq).
-
Heat the mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain racemic this compound.
Chiral Separation of (S)- and (R)-Diphenidine via High-Performance Liquid Chromatography (HPLC)
This protocol is a general guide based on established methods for chiral separations of pharmacologically active amines[7][8]. The specific chiral stationary phase and mobile phase composition may require optimization.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based column such as Chiralpak IA, IB, or IC)
-
Mobile phase: A mixture of n-hexane and a polar organic modifier (e.g., isopropanol or ethanol) with a basic additive (e.g., diethylamine, 0.1% v/v). The exact ratio should be optimized for best resolution.
-
Racemic this compound sample dissolved in the mobile phase.
Procedure:
-
Equilibrate the chiral column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.
-
Inject a small volume of the dissolved racemic this compound sample onto the column.
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength (e.g., 254 nm).
-
The two enantiomers will exhibit different retention times, allowing for their separation.
-
Collect the separated enantiomer fractions as they elute from the column.
-
The purity of the collected fractions can be confirmed by re-injecting a small aliquot of each fraction onto the same chiral HPLC system.
References
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and characterization of the 'research chemical' this compound, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. cdn.who.int [cdn.who.int]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. bgb-analytik.com [bgb-analytik.com]
An In-depth Technical Guide on the Binding Affinity of Diphenidine at Sigma-1 and Sigma-2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of diphenidine at sigma-1 (σ₁) and sigma-2 (σ₂) receptors. This compound, a diarylethylamine, is a dissociative anesthetic that has gained attention for its interactions with various central nervous system targets, including N-methyl-D-aspartate (NMDA) receptors and, notably, sigma receptors.[1][2] Understanding its affinity and the experimental methodologies used to determine these interactions is crucial for elucidating its pharmacological profile and potential therapeutic applications.
Quantitative Binding Affinity of this compound
This compound exhibits a moderate affinity for both sigma-1 and sigma-2 receptors. The binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand that will bind to half of the available receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
A key study by Wallach et al. (2016) determined the Kᵢ values of this compound at both sigma receptor subtypes.[1] These values, along with data for the related compound 2-MeO-diphenidine, are summarized in the table below for comparative analysis.[3]
| Compound | Receptor | Kᵢ (nM) |
| This compound | Sigma-1 (σ₁) | 290 |
| This compound | Sigma-2 (σ₂) | 193 |
| 2-MeO-diphenidine | Sigma-1 (σ₁) | 124 |
| 2-MeO-diphenidine | Sigma-2 (σ₂) | 508 |
Data sourced from Wallach et al. (2016) as cited in the WHO Critical Review Report on this compound and 2-MEO-diphenidine.[1][3]
Experimental Protocols: Radioligand Binding Assays
The determination of binding affinities for compounds like this compound at sigma receptors is primarily achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor.
General Workflow for Radioligand Binding Assay
References
An In-depth Technical Guide on the Electrophysiological Effects of Diphenidine on Synaptic Transmission
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diphenidine (1,2-DEP), a 1,2-diarylethylamine, is a dissociative anesthetic that has gained attention in both recreational drug markets and scientific research.[1] Its psychoactive effects are primarily attributed to its interaction with the central nervous system, specifically its influence on synaptic transmission. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols for its study. The primary mechanism of action for this compound is as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which is consistent with its classification as a dissociative agent.[2]
Core Mechanism of Action: NMDA Receptor Antagonism
Electrophysiological studies have consistently demonstrated that this compound functions as an antagonist at the NMDA receptor.[2] It is believed to exert its effects via an uncompetitive channel-blocking mechanism, similar to other dissociative anesthetics like ketamine and phencyclidine (PCP).[2] This means that this compound likely enters and binds to a site within the ion channel of the NMDA receptor when it is in its open state, thereby physically occluding the flow of ions such as Ca²⁺ and Na⁺. This action selectively inhibits the NMDA receptor-mediated component of excitatory synaptic transmission.[2]
Studies on rat hippocampal slices have confirmed that this compound effectively reduces NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs).[2] The potency of this compound in inhibiting these fEPSPs is greater than that of ketamine and memantine, which aligns with its higher affinity for the NMDA receptor.[2] Furthermore, this compound exhibits selectivity for the NMDA receptor, as it does not significantly affect α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated fEPSPs at concentrations where NMDA receptor antagonism is prominent.[3]
Signaling Pathway of this compound Action
The primary signaling pathway affected by this compound is the glutamatergic synapse, specifically targeting the NMDA receptor. The following diagram illustrates this mechanism.
Quantitative Electrophysiological Data
The following tables summarize the quantitative data on the effects of this compound and related compounds on NMDA receptor binding and function.
Table 1: NMDA Receptor Binding Affinities
| Compound | Kᵢ (nM) at PCP Site of NMDA Receptor |
| This compound (DPH) | 18 |
| MK-801 | 3.1 |
| Phencyclidine (PCP) | 49 |
| Ketamine | 480 |
| Memantine | 1600 |
| Data sourced from Wallach et al. (2016) |
Table 2: Inhibition of NMDAR-Mediated Field Excitatory Postsynaptic Potentials (fEPSPs)
| Compound | Concentration (µM) | Time to Half-Maximal Response (t½, min) | Maximal Inhibition (%) |
| This compound (DPH) | 1 | 172 | ~60 |
| This compound (DPH) | 10 | 45 | ~85 |
| Ketamine | 10 | 17 | 78 |
| Memantine | 10 | 33 | 55 |
| Data represents the slow onset of inhibition and maximal effect derived from single exponential curve-fitting. Sourced from Wallach et al. (2016).[1] |
Table 3: Effects on AMPA Receptor-Mediated Transmission
| Compound | Concentration (µM) | Effect on AMPA Receptor-Mediated fEPSP |
| 2-MXP (analogue of this compound) | 50-100 | No reduction observed |
| This demonstrates the selectivity of diarylethylamines for NMDA receptors over AMPA receptors. Sourced from Wallach et al. (2016).[3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the electrophysiological effects of this compound.
Protocol 1: Field Excitatory Postsynaptic Potential (fEPSP) Recording in Hippocampal Slices
This protocol is adapted from the methodology used in studies investigating this compound's effects on NMDAR-mediated synaptic transmission.[4]
-
Slice Preparation:
-
Anesthetize and decapitate a Wistar rat in accordance with institutional animal care and use committee guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 26 NaHCO₃, 1.25 NaH₂PO₄, 2 CaCl₂, 1 MgSO₄, and 10 glucose.
-
Prepare 400 µm thick horizontal hippocampal slices using a vibratome.
-
Transfer slices to an interface-style holding chamber with a constant flow of oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a recording chamber perfused with oxygenated aCSF at 32°C.
-
Place a bipolar stimulating electrode (e.g., tungsten) in the Schaffer collateral pathway to elicit synaptic responses.
-
Position a glass microelectrode (filled with aCSF, 2-5 MΩ resistance) in the stratum radiatum of the CA1 region to record fEPSPs.
-
Deliver stimuli at a low frequency (e.g., 0.033 Hz) to establish a stable baseline.
-
-
Isolation of NMDAR-Mediated fEPSPs:
-
After recording a stable baseline of mixed AMPA/NMDA receptor-mediated fEPSPs, switch to a modified aCSF containing:
-
An AMPA receptor antagonist (e.g., 10 µM NBQX) to block the fast component of the excitatory transmission.
-
A GABA-A receptor antagonist (e.g., 50 µM picrotoxin) to block inhibitory currents.
-
A GABA-B receptor antagonist (e.g., 1 µM CGP 55845) to further isolate excitatory transmission.
-
-
Increase the stimulus intensity to obtain a submaximal NMDAR-fEPSP and record a stable baseline for at least 30 minutes.
-
-
Drug Application and Data Analysis:
-
Introduce this compound at the desired concentration (e.g., 1 µM or 10 µM) into the perfusing aCSF.
-
Record the amplitude and area of the NMDAR-fEPSP for an extended period (e.g., 3-12 hours) to observe the slow onset and maximal effect of the drug.
-
Analyze the data by normalizing the fEPSP slope or amplitude to the pre-drug baseline. Fit the time course of inhibition to a single exponential curve to determine the time to half-maximal response (t½) and the maximal inhibition.
-
Protocol 2: Whole-Cell Patch-Clamp Recording (Adapted for this compound from Ephenidine Studies)
While specific whole-cell patch-clamp data for this compound is limited, the following protocol is based on studies of the closely related compound ephenidine and is suitable for investigating the voltage-dependent block of NMDA receptors by this compound.[4]
-
Slice Preparation: As described in Protocol 1.
-
Cell Visualization and Patching:
-
Visualize pyramidal neurons in the CA1 region of the hippocampus using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipettes with an internal solution containing (in mM): 130 Cs-gluconate, 8 NaCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP (pH adjusted to 7.2 with CsOH).
-
Approach a target neuron and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration.
-
-
Voltage-Clamp Recording of NMDA-EPSCs:
-
Clamp the neuron at a holding potential of +40 mV to relieve the Mg²⁺ block of NMDA receptors.
-
Pharmacologically isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by perfusing the slice with aCSF containing an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABA-A receptor antagonist (e.g., 100 µM picrotoxin).
-
Stimulate afferent fibers with a bipolar electrode placed in the stratum radiatum to evoke NMDA-EPSCs.
-
-
Drug Application and Analysis:
-
Establish a stable baseline of evoked NMDA-EPSCs.
-
Apply this compound (e.g., 10 µM) via the perfusion system.
-
To assess voltage dependency, record NMDA-EPSCs at a range of holding potentials (e.g., from -80 mV to +60 mV).
-
Analyze the peak amplitude and decay kinetics of the NMDA-EPSCs before and after drug application. A reduction in current amplitude, particularly at negative holding potentials, would indicate a voltage-dependent channel block.
-
Visualized Experimental Workflow
The following diagram outlines the general workflow for conducting fEPSP experiments to assess the impact of this compound on synaptic transmission.
Conclusion
The electrophysiological profile of this compound is characterized by its potent and selective antagonism of the NMDA receptor. Its slow onset of action and significant reduction of NMDAR-mediated synaptic transmission are key features observed in in vitro studies. The provided protocols offer a robust framework for researchers to investigate the nuanced effects of this compound and other 1,2-diarylethylamines on synaptic function. Further research, particularly utilizing whole-cell patch-clamp techniques, will be invaluable in elucidating the precise binding kinetics and voltage-dependency of this compound's interaction with the NMDA receptor, thereby providing a more complete understanding of its pharmacological and toxicological properties.
References
- 1. Pharmacological Investigations of the Dissociative ‘Legal Highs’ this compound, Methoxphenidine and Analogues | PLOS One [journals.plos.org]
- 2. Item - Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists - figshare - Figshare [figshare.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Potential of Diphenidine In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenidine, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, has garnered interest for its potential therapeutic applications, including neuroprotection.[1][2][3] Excessive activation of NMDA receptors is a key mechanism in excitotoxic neuronal injury, which is implicated in a range of neurological disorders. This technical guide provides a comprehensive overview of the theoretical framework and experimental protocols for investigating the neuroprotective potential of this compound in vitro. While direct experimental data on this compound's neuroprotective efficacy in cell-based assays are currently limited in public literature, this document outlines the established methodologies and expected outcomes based on its known mechanism of action as an NMDA receptor antagonist.
Introduction: The Rationale for this compound as a Neuroprotective Agent
Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors, is a central mechanism in various neurodegenerative diseases and acute brain injuries.[4] The NMDA receptor, a subtype of ionotropic glutamate receptor, plays a pivotal role in mediating excitotoxic cell death.[4] Upon excessive stimulation by glutamate, NMDA receptors facilitate a massive influx of calcium ions (Ca²⁺) into the neuron. This intracellular calcium overload triggers a cascade of detrimental events, including the activation of degradative enzymes, production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death.[4]
This compound is a diarylethylamine that acts as a potent and selective non-competitive antagonist at the NMDA receptor.[1][2] By blocking the NMDA receptor channel, this compound can theoretically prevent or attenuate the downstream neurotoxic cascade initiated by excessive glutamate stimulation. An EU patent has been approved for the chemical class of 1,2-diarylethylamines, which includes this compound, for their potential use in treating neurotoxic injury.[1] This guide details the in vitro methodologies to empirically test this hypothesis.
Experimental Approaches to Assess Neuroprotection In Vitro
A variety of in vitro assays are available to quantify the potential neuroprotective effects of a compound. These assays typically involve inducing neurotoxicity in cultured neuronal cells and then assessing the ability of the test compound, in this case, this compound, to mitigate the damage.
Cell Models
The choice of cell model is critical for the relevance of in vitro findings. Commonly used models for neuroprotection studies include:
-
Primary Neuronal Cultures: Derived directly from rodent brain tissue (e.g., cortical or hippocampal neurons), these cells closely mimic the physiology of neurons in vivo.
-
Immortalized Neuronal Cell Lines: Human neuroblastoma cell lines such as SH-SY5Y are widely used due to their human origin, ease of culture, and ability to be differentiated into a more mature neuronal phenotype.[5][6][7]
Induction of Neurotoxicity
To model excitotoxicity in vitro, neuronal cultures are typically exposed to an NMDA receptor agonist, such as glutamate or NMDA itself. This exposure leads to dose-dependent cell death that can be attenuated by neuroprotective agents.
Key Experimental Assays
These assays provide a quantitative measure of cell health and survival.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]
-
LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis). Measuring LDH activity in the medium provides an indicator of cytotoxicity.
Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in excitotoxicity.
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Co-staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells, which can be quantified using flow cytometry or fluorescence microscopy.
-
DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation can be visualized by DAPI staining, appearing as brightly stained, condensed, or fragmented nuclei.[9]
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3, which is a key executioner caspase.
Oxidative stress is a major contributor to excitotoxicity-induced neuronal damage.
-
Reactive Oxygen Species (ROS) Measurement: Cellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA). H2DCF-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[10][11][12]
Intracellular calcium overload is the primary trigger for excitotoxicity.
-
Fluorescent Calcium Indicators: Dyes such as Fura-2, Fluo-4, or genetically encoded calcium indicators (GECIs) can be loaded into cells to monitor changes in intracellular calcium concentration in real-time using fluorescence microscopy. A neuroprotective agent would be expected to reduce the magnitude and duration of the calcium influx induced by NMDA receptor activation.
Detailed Experimental Protocols
General Cell Culture and Differentiation
-
SH-SY5Y Cells: Culture in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% non-essential amino acids. For differentiation, cells are typically treated with retinoic acid (e.g., 10 µM) for 5-7 days.[7]
-
Primary Cortical Neurons: Isolate cortical tissue from embryonic day 18 (E18) rat or mouse pups. Dissociate the tissue enzymatically (e.g., with trypsin) and mechanically. Plate the cells on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
NMDA-Induced Excitotoxicity Model
-
Plate differentiated SH-SY5Y cells or primary neurons at an appropriate density in 96-well plates.
-
After allowing the cells to adhere and mature (for primary neurons, typically 7-10 days in vitro), replace the culture medium with a serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour.
-
Induce excitotoxicity by adding NMDA (e.g., 100-300 µM) and a co-agonist like glycine (e.g., 10 µM) to the culture medium.
-
Incubate for a specified period (e.g., 24 hours).
-
Proceed with cell viability, apoptosis, or oxidative stress assays.
MTT Assay Protocol
-
After the excitotoxicity induction period, remove the culture medium.
-
Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Annexin V/PI Staining Protocol
-
After the excitotoxicity induction, collect the cells (including any floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
ROS Measurement Protocol
-
At the end of the excitotoxicity treatment, wash the cells with a suitable buffer (e.g., HBSS).
-
Load the cells with H2DCF-DA (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with appropriate filters (excitation ~485 nm, emission ~530 nm).
Quantitative Data Presentation
Table 1: Hypothetical Neuroprotective Effect of this compound on NMDA-Induced Excitotoxicity in SH-SY5Y Cells (MTT Assay)
| Treatment Group | This compound (µM) | NMDA (µM) | Cell Viability (% of Control) |
| Control | 0 | 0 | 100 ± 5.2 |
| NMDA alone | 0 | 100 | 45 ± 3.8 |
| This compound + NMDA | 0.1 | 100 | 52 ± 4.1 |
| This compound + NMDA | 1 | 100 | 68 ± 5.5 |
| This compound + NMDA | 10 | 100 | 85 ± 6.3 |
| This compound + NMDA | 100 | 100 | 92 ± 4.9 |
| This compound alone | 100 | 0 | 98 ± 5.0 |
Table 2: Hypothetical Effect of this compound on Apoptosis in Primary Cortical Neurons Exposed to NMDA (Annexin V/PI Staining)
| Treatment Group | This compound (µM) | NMDA (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 0 | 0 | 3.2 ± 0.8 | 2.1 ± 0.5 |
| NMDA alone | 0 | 100 | 25.6 ± 2.1 | 15.4 ± 1.8 |
| This compound + NMDA | 10 | 100 | 12.3 ± 1.5 | 8.7 ± 1.1 |
Table 3: Hypothetical Effect of this compound on Oxidative Stress in Primary Cortical Neurons Exposed to NMDA (ROS Measurement)
| Treatment Group | This compound (µM) | NMDA (µM) | Relative Fluorescence Units (RFU) |
| Control | 0 | 0 | 1000 ± 85 |
| NMDA alone | 0 | 100 | 3500 ± 210 |
| This compound + NMDA | 10 | 100 | 1500 ± 120 |
Signaling Pathways and Visualization
The neuroprotective effects of NMDA receptor antagonists like this compound are mediated by the modulation of specific intracellular signaling pathways.
Key Signaling Pathways
-
Reduction of Intracellular Calcium Overload: The primary mechanism is the direct blockade of Ca²⁺ influx through the NMDA receptor channel.
-
CREB (cAMP response element-binding protein) Pathway: Synaptic NMDA receptor activity is known to promote the phosphorylation and activation of CREB, which in turn upregulates the expression of pro-survival genes, including Brain-Derived Neurotrophic Factor (BDNF). By preventing excitotoxic overstimulation, this compound may help preserve this neuroprotective pathway.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a major pro-survival pathway that can be activated downstream of NMDA receptors and BDNF signaling.
-
ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in neuronal survival and plasticity.
Visualizations with Graphviz (DOT language)
The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Excitotoxicity and this compound's mechanism.
Caption: Pro-survival signaling pathways.
Caption: Experimental workflow for in vitro testing.
Conclusion and Future Directions
This compound's established role as a potent NMDA receptor antagonist provides a strong rationale for its investigation as a neuroprotective agent. The in vitro experimental protocols detailed in this guide offer a robust framework for quantifying its potential efficacy in mitigating excitotoxic neuronal injury. Future research should focus on generating concentration-response curves for this compound in various neurotoxicity models to determine its potency (EC₅₀) and maximal protective effect. Furthermore, elucidating the precise downstream signaling pathways modulated by this compound will provide a more complete understanding of its mechanism of action and inform its potential clinical translation for the treatment of neurological disorders characterized by excitotoxicity. The lack of direct in vitro neuroprotection data for this compound highlights a significant research gap and a promising avenue for future investigation.
References
- 1. gov.uk [gov.uk]
- 2. Pharmacological Investigations of the Dissociative ‘Legal Highs’ this compound, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Investigations of the Dissociative ‘Legal Highs’ this compound, Methoxphenidine and Analogues | PLOS One [journals.plos.org]
- 4. Apoptosis in neural development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Synthesis and Chemical Characterization of Diphenidine for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Diphenidine (1-(1,2-diphenylethyl)piperidine), a dissociative anesthetic that has garnered significant interest within the research community. This document outlines a detailed synthetic protocol and a complete suite of analytical methods for the unambiguous identification and characterization of the molecule. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the N-alkylation of 1,2-diphenylethylamine with 1,5-dibromopentane. This method, referenced in multiple scientific publications, provides a reliable route to the target compound.
Experimental Protocol: Synthesis of (±)-1-(1,2-diphenylethyl)piperidine
Materials:
-
1,2-Diphenylethanamine
-
1,5-Dibromopentane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexane (for column chromatography)
-
Ethyl acetate (for column chromatography)
Procedure:
-
To a solution of 1,2-diphenylethanamine (1.0 g, 5.07 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask, add potassium carbonate (2.10 g, 15.2 mmol).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add 1,5-dibromopentane (0.77 mL, 5.58 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude product is purified by column chromatography on silica gel.
-
Eluent: A gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield this compound as a white to off-white solid.
Chemical Characterization
A thorough chemical characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are employed.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₃N | |
| Molecular Weight | 265.40 g/mol | |
| Melting Point | 210 °C | |
| Appearance | White crystalline solid | |
| Solubility (in organic solvents) | Ethanol (30 mg/mL), DMSO (30 mg/mL), DMF (50 mg/mL) |
Spectroscopic Data
Experimental Protocol:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
-
Concentration: ~10 mg/mL
-
Techniques: ¹H NMR, ¹³C NMR
¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.10 - 7.40 | m | 10H | Aromatic protons |
| 3.95 | dd | 1H | CH-N |
| 3.15 | dd | 1H | CH₂-Ph (diastereotopic) |
| 2.90 | dd | 1H | CH₂-Ph (diastereotopic) |
| 2.30 - 2.50 | m | 4H | N-CH₂ (piperidine) |
| 1.40 - 1.60 | m | 6H | CH₂ (piperidine) |
¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| 142.1 | Aromatic C (quaternary) |
| 140.8 | Aromatic C (quaternary) |
| 128.9 | Aromatic CH |
| 128.5 | Aromatic CH |
| 128.2 | Aromatic CH |
| 126.3 | Aromatic CH |
| 70.1 | CH-N |
| 52.5 | N-CH₂ (piperidine) |
| 41.8 | CH₂-Ph |
| 26.5 | CH₂ (piperidine) |
| 24.8 | CH₂ (piperidine) |
Experimental Protocol (GC-MS):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Mass Spectral Data (EI):
| m/z | Relative Intensity (%) | Assignment |
| 265 | 5 | [M]⁺ |
| 174 | 100 | [M - C₇H₇]⁺ (iminium ion) |
| 91 | 40 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocol (LC-MS/MS):
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 5 min, hold for 2 min, return to initial conditions.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
LC-MS/MS Data (ESI+):
| Precursor Ion (m/z) | Product Ions (m/z) |
| 266.2 | 174.1, 91.1 |
Experimental Protocol:
-
Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3025 - 3080 | Medium | Aromatic C-H stretch |
| 2930 - 2950 | Strong | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Medium | Aromatic C=C stretch |
| 700, 750 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Visualizations
The following diagrams illustrate the synthesis and characterization workflows for this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for chemical characterization.
Diphenidine's Impact on Field Excitatory Postsynaptic Potentials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of diphenidine on field excitatory postsynaptic potentials (fEPSPs), drawing from key electrophysiological studies. This compound, a diarylethylamine dissociative substance, has garnered attention for its potent antagonism of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and glutamatergic neurotransmission. This document outlines the quantitative effects of this compound on fEPSPs, details the experimental protocols for these measurements, and illustrates the underlying signaling pathways.
Quantitative Effects of this compound on fEPSPs
This compound selectively inhibits the NMDA receptor-mediated component of the fEPSP with a characteristically slow onset of action. In contrast, it shows negligible effects on AMPA receptor-mediated synaptic transmission, highlighting its specificity. The following tables summarize the quantitative data from electrophysiological experiments.
Table 1: Effect of this compound and Related Compounds on NMDA Receptor-Mediated fEPSPs
| Compound | Concentration (μM) | Effect on NMDA Receptor-Mediated fEPSP | Onset of Action | Reference |
| This compound (DPH) | 10 | Slow reduction; equilibrium not reached within 3 hours of superfusion.[1][2] | Slow[1][2][3][4] | [1][2][3][4] |
| Ephenidine | 1 | ~25% inhibition after 4 hours of superfusion.[5][6] | Slow[5][6] | [5][6] |
| Ephenidine | 10 | Near maximal inhibition after 4 hours of superfusion.[5][6] | Slow[5][6] | [5][6] |
| 2-Methoxy-diphenidine (2-MXP) | 10 | Abolished the remaining NMDAR-fEPSPs after AMPA and GABA receptor antagonism.[1][2][3] | Not specified | [1][2][3] |
Table 2: Specificity of this compound Analogues on Glutamate Receptor-Mediated fEPSPs
| Compound | Concentration (μM) | Effect on AMPA Receptor-Mediated fEPSP | Reference |
| Ephenidine | 50 | No effect.[5][6] | [5][6] |
| 2-Methoxy-diphenidine (2-MXP) | 50-100 | No reduction observed.[1][2][3] | [1][2][3] |
Table 3: Effect of Ephenidine on Long-Term Potentiation (LTP)
| Compound | Concentration (μM) | Effect on LTP Induction (via Theta Burst Stimulation) | Reference |
| Ephenidine | 10 | Completely blocked the induction of LTP in CA1.[5][6][7] | [5][6][7] |
Experimental Protocols
The following section details the methodology for in vitro electrophysiological recordings of fEPSPs to assess the effects of this compound.
Hippocampal Slice Preparation
-
Animal Model: Male Wistar rats (9-10 weeks old) are used.[1][8]
-
Euthanasia: Sacrifice is performed via neck vertebral dislocation in accordance with ethical guidelines.[1][8]
-
Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[1][8] Parasagittal hippocampal slices, typically 400 μm thick, are prepared using a vibratome.[1][8]
-
aCSF Composition: The aCSF consists of (in mM): 124 NaCl, 26 NaHCO3, 3 KCl, 1.4 NaH2PO4, 1 MgSO4, 2 CaCl2, and 10 D-glucose.[1][8] The solution is continuously bubbled with 95% O2 and 5% CO2.[1][8]
fEPSP Recording
-
Recording Chamber: Slices are transferred to a submerged recording chamber and perfused with oxygenated aCSF at 28–30°C.[1][8]
-
Electrode Placement: A bipolar stimulating electrode is positioned to stimulate the Schaffer collateral pathway.[1][8] A glass microelectrode for recording fEPSPs is placed in the stratum radiatum of the CA1 region.[1][8]
-
Stimulation Protocol: Stimuli are delivered at a low frequency, such as 0.03 Hz.[1][8]
Isolation of NMDA Receptor-Mediated fEPSPs
-
Pharmacological Blockade: To isolate the NMDA receptor component of the fEPSP, AMPA and GABA receptor-mediated transmission is blocked.[1][8] This is achieved by adding the following antagonists to the aCSF:
-
Baseline Recording: After application of the antagonist cocktail, the stimulus strength is increased to obtain a submaximal NMDAR-fEPSP, and a stable baseline is recorded for at least 30 minutes.[1][3][8]
Drug Application and Data Analysis
-
This compound Application: A solution of this compound (e.g., 1 μM or 10 μM) is added to the perfusate for an extended period (3-12 hours) due to its slow onset of action.[1][8]
-
Data Acquisition and Analysis: The amplitude and area of the NMDAR-fEPSP are recorded and analyzed on-line.[1][8] The effects of the drug are typically expressed as a percentage of the baseline response.[3] Single exponential curves can be fitted to the data to determine the time to half-maximal response and the maximal effect.[3][8]
Signaling Pathways and Mechanisms of Action
The primary mechanism by which this compound affects fEPSPs is through the direct, non-competitive antagonism of the NMDA receptor.
This compound's Interaction with the NMDA Receptor
This compound acts as an uncompetitive antagonist at the PCP site located within the ion channel of the NMDA receptor.[5] This voltage-dependent blockade prevents the influx of Ca2+ ions, which is a critical step in the induction of synaptic plasticity, such as Long-Term Potentiation (LTP). The slow onset of the fEPSP block by this compound is characteristic of open-channel blockers, which require the receptor to be activated by glutamate and a co-agonist (glycine or D-serine) for the drug to access its binding site.[9]
References
- 1. Pharmacological Investigations of the Dissociative ‘Legal Highs’ this compound, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Investigations of the Dissociative ‘Legal Highs’ this compound, Methoxphenidine and Analogues | PLOS One [journals.plos.org]
- 3. Pharmacological Investigations of the Dissociative ‘Legal Highs’ this compound, Methoxphenidine and Analogues | PLOS One [journals.plos.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. S-EPMC5084681 - Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties. - OmicsDI [omicsdi.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1,2-diphenylethyl)piperidine, commonly known as Diphenidine, is a dissociative anesthetic that has garnered significant interest within the scientific community for its potent pharmacological effects. This technical guide provides an in-depth analysis of the primary pharmacological targets of this compound, with a focus on its interaction with the N-methyl-D-aspartate (NMDA) receptor. This document summarizes the available quantitative binding data, details the experimental protocols used for its characterization, and visualizes the core signaling pathway associated with its primary target. While the NMDA receptor is established as the principal site of action, potential interactions with other targets are also discussed, though quantitative data for these interactions are less defined in the current literature.
Introduction
1-(1,2-diphenylethyl)piperidine is a diarylethylamine derivative that exhibits potent dissociative and hallucinogenic properties.[1] Its mechanism of action is primarily attributed to its effects on the central nervous system, where it modulates glutamatergic neurotransmission. Understanding the specific molecular targets and their associated signaling pathways is crucial for elucidating its pharmacological profile and for the development of novel therapeutic agents. This guide serves as a comprehensive resource for researchers engaged in the study of this compound and related compounds.
Quantitative Pharmacological Data
The primary pharmacological target of 1-(1,2-diphenylethyl)piperidine is the ion channel of the N-methyl-D-aspartate (NMDA) receptor, where it acts as a non-competitive antagonist. The binding affinity of this compound and its enantiomers has been quantified through radioligand binding assays.
Table 1: Binding Affinity of 1-(1,2-diphenylethyl)piperidine Enantiomers at the NMDA Receptor
| Compound | Ki (nM) for [3H]MK-801 Binding |
| (S)-1-(1,2-diphenylethyl)piperidine | 35 ± 5 |
| (R)-1-(1,2-diphenylethyl)piperidine | 1710 ± 150 |
| (±)-1-(1,2-diphenylethyl)piperidine | 70 ± 8 |
Data sourced from Berger et al. (2009).
Secondary and Potential Pharmacological Targets
While the NMDA receptor is the primary target, literature suggests potential interactions of this compound with other neuronal proteins, although specific quantitative binding data is limited.
-
Norepinephrine Transporter (NET): Similar to its effects on DAT, this compound is suggested to have an inhibitory effect on the norepinephrine transporter. Quantitative affinity data for this interaction is not well-documented.
-
Sigma Receptors (σ1 and σ2): While some piperidine derivatives exhibit high affinity for sigma receptors, specific binding studies quantifying the affinity of this compound for σ1 and σ2 receptors are lacking in the current body of scientific literature.
-
Opioid Receptors (μ, δ, κ): The pharmacological profile of some dissociatives includes interaction with opioid receptors. However, there is no direct evidence or quantitative data to confirm a significant interaction of this compound with mu, delta, or kappa opioid receptors.
Experimental Protocols
The characterization of the pharmacological targets of 1-(1,2-diphenylethyl)piperidine relies on specific in vitro assays. The following are detailed methodologies for key experiments.
[3H]MK-801 Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is adapted from the methods used to determine the binding affinity of compounds at the NMDA receptor ion channel site.
Objective: To determine the inhibitory constant (Ki) of 1-(1,2-diphenylethyl)piperidine for the [3H]MK-801 binding site on the NMDA receptor in rat brain membranes.
Materials:
-
Rat brain membranes (cortical or whole brain minus cerebellum)
-
[3H]MK-801 (radioligand)
-
Unlabeled (+)-MK-801 (for non-specific binding determination)
-
1-(1,2-diphenylethyl)piperidine (test compound)
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 5 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Polytron or similar homogenizer
-
Centrifuge
-
Incubator
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize thawed rat brain tissue in 10 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step three more times to thoroughly wash the membranes.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL. Protein concentration can be determined using a standard method such as the Bradford assay.
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound.
-
Total Binding: Add 100 µL of assay buffer, 100 µL of [3H]MK-801 (final concentration ~1-5 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: Add 100 µL of unlabeled (+)-MK-801 (final concentration ~10 µM), 100 µL of [3H]MK-801, and 100 µL of membrane suspension.
-
Test Compound: Add 100 µL of 1-(1,2-diphenylethyl)piperidine at various concentrations, 100 µL of [3H]MK-801, and 100 µL of membrane suspension.
-
-
Incubation:
-
Incubate the tubes at room temperature (25°C) for 60 minutes.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Monoamine Transporter Uptake Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory effects of compounds on dopamine and norepinephrine transporters using a fluorescent substrate.
Objective: To determine the IC50 of 1-(1,2-diphenylethyl)piperidine for the inhibition of dopamine and norepinephrine uptake in cells expressing the respective transporters.
Materials:
-
Cell line stably expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET) (e.g., HEK293 cells)
-
Fluorescent monoamine transporter substrate (e.g., from a commercially available kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Known transporter inhibitors for positive controls (e.g., GBR 12909 for DAT, Desipramine for NET)
-
1-(1,2-diphenylethyl)piperidine (test compound)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture the hDAT or hNET expressing cells according to standard protocols.
-
Plate the cells in 96-well microplates at a suitable density to achieve a confluent monolayer on the day of the assay.
-
-
Assay Procedure:
-
On the day of the assay, remove the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add 50 µL of assay buffer containing various concentrations of the test compound or control inhibitor to the wells.
-
Incubate for 10-20 minutes at room temperature or 37°C.
-
-
Substrate Addition and Signal Detection:
-
Add 50 µL of the fluorescent substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 10-30 minutes, or as an endpoint reading after a defined incubation period.
-
-
Data Analysis:
-
The rate of substrate uptake is determined from the slope of the kinetic read or the endpoint fluorescence value.
-
Plot the percentage of inhibition of uptake versus the concentration of the test compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
The binding of 1-(1,2-diphenylethyl)piperidine to the NMDA receptor ion channel blocks the influx of Ca2+, thereby inhibiting downstream signaling cascades.
Caption: NMDA receptor activation and antagonism by 1-(1,2-diphenylethyl)piperidine.
Experimental Workflow for Ki Determination
The following diagram illustrates the workflow for determining the inhibitory constant (Ki) of a test compound.
Caption: Workflow for determining the Ki value via radioligand binding assay.
Conclusion
The primary pharmacological target of 1-(1,2-diphenylethyl)piperidine is unequivocally the N-methyl-D-aspartate (NMDA) receptor, where it functions as a potent, non-competitive antagonist with a notable stereoselectivity for the (S)-enantiomer. While there are indications of its interaction with monoamine transporters, the quantitative binding affinities at these and other potential secondary targets, such as sigma and opioid receptors, remain to be thoroughly elucidated. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers to further investigate the complex pharmacology of this compound and its potential therapeutic applications. Future research should aim to quantify the binding of this compound at these secondary targets to build a more complete pharmacological profile.
References
An In-Depth Technical Guide to the Initial In Vitro Screening of Diphenidine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro screening methodologies for Diphenidine and its structural analogues. This compound, a diarylethylamine, has garnered significant interest within the scientific community for its potent dissociative properties, primarily mediated through its interaction with the N-methyl-D-aspartate (NMDA) receptor. This document outlines the key experimental protocols, presents collated quantitative data from foundational studies, and visualizes the critical signaling pathways and experimental workflows involved in the preliminary assessment of these compounds.
Introduction to this compound and its Analogues
This compound (1-(1,2-diphenylethyl)piperidine) belongs to the 1,2-diarylethylamine class of substances.[1][2] These compounds are recognized for their diverse pharmacological activities, including neuroprotective, analgesic, and antidepressant effects, largely attributed to their action as NMDA receptor antagonists.[3][4] Structurally, they are distinct from other well-known NMDA receptor antagonists like arylcyclohexylamines (e.g., phencyclidine (PCP) and ketamine), yet they share a similar mechanism of action by blocking the ion channel of the NMDA receptor.[1][5] The initial in vitro screening of this compound and its analogues is crucial for elucidating their potency, selectivity, and potential therapeutic applications, as well as understanding their structure-activity relationships (SAR).
Core Pharmacological Target: The NMDA Receptor
The primary molecular target for this compound and its analogues is the NMDA receptor, a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission in the central nervous system.[3][6] These compounds typically act as uncompetitive antagonists, binding to a site within the ion channel pore, often referred to as the "PCP site," thereby blocking the influx of Ca2+ and Na+ ions.[5][7] This action underlies their characteristic dissociative effects.[3]
Signaling Pathway of NMDA Receptor Antagonism by this compound
The following diagram illustrates the mechanism of NMDA receptor antagonism by this compound. Under normal physiological conditions, the binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with postsynaptic membrane depolarization, leads to the opening of the ion channel. This compound and its analogues access a binding site within the open channel, physically occluding it and preventing ion translocation.
Quantitative Data: Receptor Binding and Functional Assays
The following tables summarize the quantitative data from in vitro studies on this compound and several of its key analogues. These data are essential for comparing the potency and selectivity of these compounds.
Table 1: NMDA Receptor Binding Affinities
This table presents the inhibitory constant (Ki) values for the binding of this compound and its analogues to the PCP site of the NMDA receptor, typically determined using radioligand binding assays with [3H]-MK-801.[7][8] Lower Ki values indicate higher binding affinity.
| Compound | Ki (nM) at NMDA Receptor (PCP Site) | Reference(s) |
| This compound (DPH) | 18 - 39 | [5] |
| 2-MeO-Diphenidine (2-MXP) | 89 | [7] |
| 3-MeO-Diphenidine (3-MXP) | 39 | [7] |
| 4-MeO-Diphenidine (4-MXP) | 461 | [7] |
| 2-Cl-Diphenidine (2-Cl-DPH) | 45 | [8] |
| Reference Compounds | ||
| Phencyclidine (PCP) | 59 | [7] |
| Ketamine | 660 | [7] |
| (+)-MK-801 | 3.1 | [7] |
Note: The (S)-enantiomer of this compound has a 40-fold higher affinity for the NMDA receptor than the (R)-enantiomer.[5]
Table 2: Off-Target Binding Affinities
This compound and its analogues also exhibit binding affinity for other CNS targets, which may contribute to their overall pharmacological profile.[5][8] The following table summarizes Ki values for key off-target receptors.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Reference(s) |
| This compound (DPH) | 230 - 317 | 1050 | >10,000 | 290 | 193 | [5] |
| 2-MeO-Diphenidine (2-MXP) | 711 | 2270 | >10,000 | 124 | 508 | [7][8] |
| 3-MeO-Diphenidine (3-MXP) | 266 | 980 | >10,000 | 321 | 240 | [7][8] |
| 4-MeO-Diphenidine (4-MXP) | 181 | 1660 | 4860 | 1140 | 1110 | [7][8] |
| 2-Cl-Diphenidine (2-Cl-DPH) | 1040 | 3630 | >10,000 | 1120 | 563 | [8] |
Table 3: Monoamine Reuptake Inhibition
Functional assays are used to determine the potency of these compounds in inhibiting the reuptake of monoamine neurotransmitters. The following table presents the half-maximal inhibitory concentration (IC50) values.
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | Reference(s) |
| This compound (DPH) | 0.82 | 2.1 | >10 | [8] |
| 2-MeO-Diphenidine (2-MXP) | 1.1 | 4.3 | >10 | [8] |
| 3-MeO-Diphenidine (3-MXP) | 0.44 | 1.8 | >10 | [8] |
| 4-MeO-Diphenidine (4-MXP) | 0.28 | 3.3 | 19.0 | [8] |
| 2-Cl-Diphenidine (2-Cl-DPH) | 2.0 | 7.6 | >10 | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reliable in vitro screening of novel compounds. The following sections describe the methodologies commonly employed for this compound and its analogues.
NMDA Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the PCP site within the NMDA receptor ion channel.[7][8]
-
Objective: To determine the Ki of a test compound by measuring its ability to displace a specific radioligand ([3H]-MK-801) from the NMDA receptor.
-
Materials:
-
Radioligand: [3H]-(+)-MK-801.
-
Tissue Preparation: Rat forebrain homogenate is commonly used as the source of NMDA receptors.
-
Assay Buffer: Typically 10 mM HEPES buffer, pH 7.4.
-
Co-agonists: Glutamate (e.g., 100 µM) and Glycine (e.g., 10 µM) are required to open the NMDA receptor channel.
-
Test Compounds: this compound or its analogues at various concentrations.
-
Non-specific Binding Control: A high concentration of a known ligand (e.g., 30 µM (+)-MK-801).
-
Filtration System: Glass fiber filters and a cell harvester.
-
Detection: Liquid scintillation counter.
-
-
Procedure:
-
Incubate the rat forebrain homogenate with [3H]-MK-801, glutamate, glycine, and varying concentrations of the test compound.
-
Allow the mixture to equilibrate at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[8]
-
The following diagram illustrates the workflow for this assay.
Monoamine Transporter Uptake Assay
This functional assay measures the ability of a compound to inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[8]
-
Objective: To determine the IC50 of a test compound for inhibiting monoamine transporter function.
-
Materials:
-
Cell Lines: HEK293 cells stably expressing the human DAT, NET, or SERT.
-
Radiolabeled Substrates: [3H]-dopamine, [3H]-norepinephrine, or [3H]-serotonin.
-
Assay Buffer: Krebs-Ringer-HEPES buffer.
-
Test Compounds: this compound or its analogues at various concentrations.
-
Non-specific Uptake Control: A known potent inhibitor for each transporter (e.g., cocaine for DAT).
-
-
Procedure:
-
Pre-incubate the transporter-expressing cells with varying concentrations of the test compound.
-
Initiate the uptake reaction by adding the respective radiolabeled monoamine substrate.
-
Incubate for a short period at room temperature.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Calculate the IC50 value from the concentration-response curve.
-
In Vitro Electrophysiology: Field Excitatory Postsynaptic Potentials (fEPSPs)
This technique provides a functional measure of a compound's ability to antagonize NMDA receptor-mediated synaptic transmission in brain tissue.[1][9][10]
-
Objective: To assess the functional antagonism of NMDA receptors by measuring the reduction in NMDA receptor-mediated fEPSPs in response to the test compound.
-
Materials:
-
Tissue Preparation: Acute hippocampal slices from rats.
-
Recording Chamber: A chamber for superfusing the brain slices with artificial cerebrospinal fluid (aCSF).
-
Electrodes: A stimulating electrode (e.g., placed in the Schaffer collaterals) and a recording electrode (e.g., placed in the stratum radiatum of the CA1 region).
-
Pharmacological Agents:
-
AMPA receptor antagonist (e.g., NBQX) to isolate the NMDA receptor component.
-
GABA-A receptor antagonist (e.g., picrotoxin) to block inhibitory currents.
-
-
Test Compounds: this compound or its analogues.
-
-
Procedure:
-
Prepare acute hippocampal slices and allow them to recover in a holding chamber with oxygenated aCSF.
-
Transfer a slice to the recording chamber and position the stimulating and recording electrodes.
-
Record baseline synaptic responses.
-
Apply AMPA and GABA receptor antagonists to the aCSF to pharmacologically isolate the NMDA receptor-mediated fEPSP.
-
Establish a stable baseline for the NMDA-fEPSP.
-
Superfuse the slice with aCSF containing the test compound at a specific concentration.
-
Record the change in the amplitude of the NMDA-fEPSP over time.
-
Quantify the percentage reduction in the fEPSP amplitude to determine the antagonistic effect of the compound.
-
Structure-Activity Relationship (SAR) Insights
Initial in vitro screening of this compound analogues has provided preliminary insights into their SAR at the NMDA receptor.[7]
-
Aryl Ring Substitution: The position of methoxy (MeO) substitution on one of the phenyl rings significantly impacts NMDA receptor affinity. The rank order of potency for methoxy-isomers is generally 3-MeO > 2-MeO > 4-MeO.[7] This suggests that substitution at the meta-position is most favorable, while para-substitution is detrimental to binding affinity.
-
Halogen Substitution: The introduction of a chlorine atom at the ortho-position (2-Cl-Diphenidine) results in a potent NMDA receptor antagonist with an affinity comparable to 3-MeO-Diphenidine.[8]
-
Parallel SAR with Arylcyclohexylamines: The observed SAR for methoxy-substituted this compound analogues parallels that of similarly substituted phencyclidine (PCP) analogues, suggesting that the overlapping structural motifs of these two classes of compounds likely interact with the same region of the PCP binding site within the NMDA receptor channel.[7]
Conclusion
The initial in vitro screening of this compound and its analogues is a multi-faceted process that combines receptor binding assays and functional assessments to build a comprehensive pharmacological profile. The primary mechanism of action for this class of compounds is uncompetitive antagonism of the NMDA receptor, with binding affinities in the nanomolar range. Off-target effects, particularly at monoamine transporters and sigma receptors, are also observed and may modulate their overall effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of novel diarylethylamine derivatives. Understanding the quantitative pharmacology and structure-activity relationships of these compounds is paramount for the development of potential therapeutic agents targeting the glutamatergic system.
References
- 1. Preparation and characterization of the 'research chemical' this compound, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Preparation and characterization of the 'research chemical' this compound, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.who.int [cdn.who.int]
- 6. Enantiomeric Propanolamines as selective N-Methyl-d-aspartate 2B Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Investigations of the Dissociative ‘Legal Highs’ this compound, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Investigations of the Dissociative ‘Legal Highs’ this compound, Methoxphenidine and Analogues | PLOS One [journals.plos.org]
- 10. Pharmacological Investigations of the Dissociative ‘Legal Highs’ this compound, Methoxphenidine and Analogues | PLOS One [journals.plos.org]
The Intricate Dance of Structure and Activity: A Technical Guide to Diarylethylamines
For Researchers, Scientists, and Drug Development Professionals
The diarylethylamine scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to compounds with a wide spectrum of pharmacological activities. This technical guide delves into the core principles of the structure-activity relationship (SAR) of diarylethylamines, providing a comprehensive overview of their interactions with key central nervous system targets. By systematically exploring the impact of structural modifications on biological activity, we aim to furnish researchers with the knowledge to rationally design novel and potent therapeutic agents. This document outlines key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.
Core Structure-Activity Relationships
The pharmacological profile of diarylethylamines is profoundly influenced by the nature and substitution pattern of the two aryl rings, the length and branching of the ethylamine chain, and the substituents on the nitrogen atom. These modifications dictate the affinity and selectivity of the compounds for various receptors and transporters, including N-methyl-D-aspartate (NMDA) receptors, dopamine transporters (DAT), and serotonin transporters (SERT).[1][2]
Targeting the NMDA Receptor
Diarylethylamines have been extensively investigated as uncompetitive antagonists of the NMDA receptor, a crucial target in the treatment of neurodegenerative diseases and depression.[1][3][4][5] The SAR for NMDA receptor antagonism highlights several key features:
-
Aryl Ring Substitution: The nature and position of substituents on the phenyl rings significantly impact binding affinity. For instance, methoxy substitution on the phenyl ring, as seen in methoxphenidine (MXP) isomers, demonstrates a clear SAR, with the 3-methoxy substituted analog (3-MXP) often exhibiting higher affinity than the 2- or 4-methoxy counterparts.[6] Electron-withdrawing groups, such as chlorine, can also enhance potency.
-
Nitrogen Substituents: The nature of the substituent on the ethylamine nitrogen influences both affinity and selectivity. Small alkyl groups are generally well-tolerated.
-
Stereochemistry: The stereochemistry of the chiral center(s) in diarylethylamines can play a critical role in their interaction with the NMDA receptor, with enantiomers often displaying significant differences in binding affinity.
Modulation of Monoamine Transporters
A significant number of diarylethylamines exhibit inhibitory activity at monoamine transporters, particularly the dopamine transporter (DAT) and, to a lesser extent, the serotonin transporter (SERT).[7][8] This dual-target activity has implications for their potential use as antidepressants and treatments for substance use disorders.
-
DAT Inhibition: The potency of DAT inhibition is sensitive to the substitution pattern on the aryl rings. For example, diphenidine (DPH) is a more potent DAT inhibitor than its 2-methoxy derivative (2-MXP).[7]
-
SERT Inhibition: Generally, diarylethylamines show lower affinity for SERT compared to DAT.[8] Modifications that increase SERT affinity could lead to compounds with a broader antidepressant profile.
Quantitative Data Summary
The following tables summarize the binding affinities (Kᵢ) and functional potencies (IC₅₀) of representative diarylethylamines at key molecular targets. This data provides a quantitative basis for understanding the SAR of this chemical class.
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| This compound (DPH) | NMDA Receptor | 18.2 ± 2.2 | 28.6 ± 3.5 | [6] |
| 2-Methoxphenidine (2-MXP) | NMDA Receptor | 36.0 ± 3.7 | 56.5 ± 5.8 | [6] |
| 3-Methoxphenidine (3-MXP) | NMDA Receptor | 19.3 ± 1.7 | 30.3 ± 2.6 | [6] |
| 4-Methoxphenidine (4-MXP) | NMDA Receptor | 461.0 ± 44.5 | 723.8 ± 69.9 | [6] |
| 2-Chlorothis compound (2-Cl-DPH) | NMDA Receptor | 9.3 ± 1.3 | 14.6 ± 2.1 | [6] |
Table 1: Binding Affinities and Functional Potencies of Diarylethylamines at the NMDA Receptor.
| Compound | Target | IC₅₀ (µM) | Reference(s) |
| This compound (DPH) | DAT | 1.99 | [6][7] |
| NET | 9.25 | [6][8] | |
| SERT | >10 | [6][8] | |
| 2-Methoxphenidine (2-MXP) | DAT | 30.0 | [6][7] |
| NET | 35.2 | [6][8] | |
| SERT | >10 | [6][8] | |
| 3-Methoxphenidine (3-MXP) | DAT | 0.587 | [8] |
| NET | 2.71 | [8] | |
| 4-Methoxphenidine (4-MXP) | DAT | 2.23 | [8] |
Table 2: Functional Potencies of Diarylethylamines as Monoamine Transporter Reuptake Inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of diarylethylamines, including synthesis, radioligand binding assays, and functional transporter assays.
General Synthesis of 1,2-Diarylethylamine Analogs
The synthesis of 1,2-diarylethylamine derivatives can be achieved through various established synthetic routes. A common approach involves the reductive amination of a diaryl ketone or the reaction of a diarylethyl halide with a primary or secondary amine. The following is a generalized procedure:
-
Ketone Formation: Synthesis of the requisite diaryl ketone can be accomplished via Friedel-Crafts acylation of an appropriate aromatic compound with an arylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
-
Reductive Amination: The diaryl ketone is reacted with a primary or secondary amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the corresponding diarylethylamine.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure diarylethylamine analog.
For specific reaction conditions and purification details for individual analogs, refer to the primary literature.[9][10]
NMDA Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the NMDA receptor using a radiolabeled ligand, such as [³H]-(+)-MK-801.
-
Membrane Preparation: Rat forebrain tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.
-
Assay Incubation: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of the radioligand (e.g., 1 nM [³H]-(+)-MK-801) and varying concentrations of the test compound.
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor antagonist (e.g., 10 µM MK-801).
-
Filtration and Scintillation Counting: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
Dopamine Transporter (DAT) Uptake Inhibition Assay
This functional assay measures the ability of test compounds to inhibit the uptake of radiolabeled dopamine into cells expressing the human dopamine transporter (hDAT).[11][12][13]
-
Cell Culture: HEK293 cells stably expressing hDAT are cultured to confluence in appropriate media.
-
Assay Procedure: Cells are plated in 96-well plates. On the day of the assay, the culture medium is removed, and the cells are washed with assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound for a specified time (e.g., 10-20 minutes) at room temperature.
-
Dopamine Uptake: A fixed concentration of [³H]dopamine is added to each well, and the uptake is allowed to proceed for a short period (e.g., 10 minutes).
-
Termination and Lysis: The uptake is terminated by aspirating the buffer and washing the cells with ice-cold assay buffer. The cells are then lysed with a scintillation cocktail.
-
Scintillation Counting and Analysis: The amount of [³H]dopamine taken up by the cells is measured using a scintillation counter. The IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.
Serotonin Transporter (SERT) Uptake Inhibition Assay
This assay is analogous to the DAT uptake assay but uses cells expressing the human serotonin transporter (hSERT) and [³H]serotonin as the substrate.[14][15][16]
-
Cell Culture: HEK293 cells stably expressing hSERT are used.
-
Assay Procedure: The procedure is similar to the DAT uptake assay, with cells plated in 96-well plates and washed prior to the assay.
-
Compound Incubation: Cells are pre-incubated with test compounds.
-
Serotonin Uptake: [³H]serotonin is added to initiate the uptake.
-
Termination and Measurement: The assay is terminated, and the amount of radioactivity is quantified to determine the level of serotonin uptake.
-
Data Analysis: IC₅₀ values are calculated from the concentration-response data.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of diarylethylamines.
Caption: NMDA Receptor Signaling Pathway.
Caption: Dopamine Transporter (DAT) Function and Inhibition.
Caption: Serotonin Transporter (SERT) Function and Inhibition.
Caption: Radioligand Binding Assay Workflow.
Caption: Transporter Uptake Inhibition Assay Workflow.
Conclusion
The diarylethylamine scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. A thorough understanding of the structure-activity relationships governing their interactions with NMDA receptors and monoamine transporters is paramount for the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide serve as a foundational resource for researchers in the field, facilitating the exploration of this important chemical space and the development of next-generation therapeutics.
References
- 1. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists - ProQuest [proquest.com]
- 5. Structure Activity Relationship (SAR) Studies of 1, 2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists | Ambeed [ambeed.com]
- 6. m.psychonautwiki.org [m.psychonautwiki.org]
- 7. mdpi.com [mdpi.com]
- 8. drugz.fr [drugz.fr]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of the human dopamine transporter and mechanisms of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. bioivt.com [bioivt.com]
Methodological & Application
Protocol for Diphenidine Administration in Rodent Behavioral Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenidine (1-(1,2-diphenylethyl)piperidine) is a dissociative anesthetic and N-methyl-D-aspartate (NMDA) receptor antagonist that has emerged as a compound of interest in neuropharmacological research.[1][2][3] Its mechanism of action, primarily through uncompetitive channel-blocking of the NMDA receptor, makes it a valuable tool for investigating glutamatergic neurotransmission and its role in various physiological and pathological processes.[1][4] this compound also exhibits affinity for the σ1 and σ2 receptors and acts as a dopamine transporter inhibitor, suggesting a complex pharmacological profile.[3][5] These application notes provide detailed protocols for the administration of this compound in common rodent behavioral assays, including the Open Field Test for locomotor activity, the Conditioned Place Preference test for rewarding effects, and the Prepulse Inhibition test for sensorimotor gating.
Pharmacokinetics and Metabolism
This compound is a highly lipophilic tertiary amine, leading to significant distribution in adipose tissue.[1] It is extensively metabolized in rats, primarily through mono- and bis-hydroxylation of the piperidine and phenyl rings, followed by potential methylation, N,N-bis-dealkylation, and glucuronidation.[1][6] When administered to rats via gastric intubation at a dose of 1 mg/kg, which is comparable to human user doses, it undergoes significant phase I and II metabolism.[1] The median lethal dose (LD50) in mice has been reported as 325 mg/kg following subcutaneous administration.[1]
Vehicle Selection and Administration
For parenteral administration (subcutaneous or intraperitoneal), this compound hydrochloride can be dissolved in sterile 0.9% saline.[7] For compounds with low aqueous solubility, a vehicle solution of 5% DMSO, 5% Tween 80, and 90% sterile saline is a common alternative.[2] Oral administration can be performed via gavage.[1][8] The choice of administration route should be consistent within a study and selected based on the desired pharmacokinetic profile.
Experimental Protocols
Open Field Test (Locomotor Activity)
The Open Field Test is used to assess spontaneous locomotor activity, exploration, and anxiety-like behaviors. This compound has been shown to increase locomotor activity and stereotypy in mice at doses of 10-60 mg/kg.[9]
Protocol:
-
Apparatus: A square or circular arena (e.g., 40x40x30 cm for mice) with walls high enough to prevent escape. The arena should be made of a non-porous material for easy cleaning. An overhead video camera connected to tracking software is used for automated recording and analysis.[10]
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection). A common pre-treatment time for psychostimulants is 15-30 minutes before placing the animal in the arena.[11]
-
Testing: Gently place the animal in the center of the open field arena and allow it to explore freely for a predetermined duration (typically 15-30 minutes).[10]
-
Data Collection: The tracking software will record parameters such as total distance traveled, time spent in the center versus peripheral zones, rearing frequency, and stereotypic counts.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.[10]
Conditioned Place Preference (CPP)
The CPP paradigm is a form of Pavlovian conditioning used to measure the rewarding or aversive properties of a drug.[7][12] this compound has been shown to induce a conditioned place preference in mice at doses of 10 and 20 mg/kg, indicating rewarding effects.[9]
Protocol:
-
Apparatus: A two- or three-compartment chamber where the compartments are distinct in terms of visual and tactile cues (e.g., different wall patterns and floor textures).[7][9]
-
Procedure (Unbiased Design):
-
Phase 1: Pre-Conditioning (Habituation/Pre-Test) - Day 1: Place the animal in the central compartment (in a three-compartment apparatus) and allow free access to all compartments for 15-20 minutes. Record the time spent in each compartment to establish baseline preference. Animals showing a strong unconditioned preference for one compartment may be excluded.[13]
-
Phase 2: Conditioning - Days 2-9 (8 days, alternating):
-
On drug conditioning days (e.g., days 2, 4, 6, 8), administer this compound (e.g., 10 or 20 mg/kg, IP) and confine the animal to one of the main compartments for 30 minutes.
-
On vehicle conditioning days (e.g., days 3, 5, 7, 9), administer the vehicle and confine the animal to the opposite compartment for 30 minutes. The assignment of the drug-paired compartment should be counterbalanced across animals.[9][13]
-
-
Phase 3: Post-Conditioning (Test) - Day 10: In a drug-free state, place the animal in the central compartment and allow free access to all compartments for 15-20 minutes. Record the time spent in each compartment.[13]
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference.
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, the ability to filter out irrelevant sensory information. Deficits in PPI are observed in certain neuropsychiatric disorders. NMDA receptor antagonists like this compound are known to disrupt PPI.[1][14] A high dose of this compound (20 mg/kg, subcutaneously) has been shown to significantly disrupt PPI in rats.[1]
Protocol:
-
Apparatus: A sound-attenuated chamber containing an animal holder on a piezoelectric platform that detects and transduces the startle response. A loudspeaker delivers acoustic stimuli.[2][3]
-
Procedure:
-
Drug Administration: Administer this compound (e.g., 20 mg/kg, SC) or vehicle. Testing typically begins 10-30 minutes post-injection.[3]
-
Acclimation: Place the animal in the holder within the chamber for a 5-minute acclimation period with constant background white noise (e.g., 65-70 dB).[2]
-
Habituation: Present a series of startle pulses alone (e.g., 5 pulses of 120 dB, 40 ms duration) to stabilize the startle response.[2]
-
Test Session: Present a series of trials in a pseudorandom order with a variable inter-trial interval (e.g., average 15 seconds). Trial types include:
-
Each trial type is typically presented 10 times.[2]
-
-
Data Analysis: PPI is calculated as a percentage: [%PPI = 100 - ((Startle response on Prepulse + Pulse trial / Startle response on Pulse Alone trial) x 100)]. A reduction in the %PPI indicates a disruption of sensorimotor gating.
Data Presentation
| Behavioral Assay | Species | Dose (Route) | Key Findings | Reference |
| Locomotor Activity | Mice | 10-60 mg/kg (IP) | Increased locomotor activation and stereotypy. | [9] |
| Conditioned Place Preference | Mice | 10, 20 mg/kg (IP) | Increased preference for the drug-paired compartment. | [9] |
| Prepulse Inhibition | Rats | 20 mg/kg (SC) | Significant disruption of prepulse inhibition. | [1] |
| Stereotypic Behavior | Rats | 0.78 mg/kg (SC), 2.1 mg/kg (IP) | ED50 for eliciting stereotypic behavior with the (+)-(S)-enantiomer. | [1] |
| Toxicity (LD50) | Mice | 325 mg/kg (SC) | Median lethal dose. | [1] |
Visualizations
References
- 1. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Conditioned Place Preference in Rodents and Humans | Veterian Key [veteriankey.com]
- 5. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. | Semantic Scholar [semanticscholar.org]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptsimlab.com [rjptsimlab.com]
GC-MS method for the detection and quantification of Diphenidine
A key diagnostic feature in the EI mass spectrum of this compound is the formation of a characteristic iminium ion at a mass-to-charge ratio (m/z) of 174. [1]This fragment is crucial for differentiating this compound from its structural isomers. [1]For quantification, an internal standard (IS) is added to all samples and calibrators. The ratio of the peak area of the analyte to the peak area of the IS is used to construct a calibration curve, enabling precise and accurate measurement of the this compound concentration. [4]
Detailed Experimental Protocol
Materials and Instrumentation
-
Instrumentation: An Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector (or equivalent).
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Reagents and Standards:
-
This compound certified reference material
-
Diphenhydramine (or other suitable internal standard)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ammonium hydroxide
-
Phosphate buffer (pH 7.4)
-
-
Consumables: Autosampler vials with inserts, syringes, volumetric flasks, pipettes, centrifuge tubes.
Standard and Sample Preparation
2.1. Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of diphenhydramine in methanol.
-
Working Calibrators: Prepare a series of working calibration standards (e.g., 10, 50, 100, 250, 500, 1000 ng/mL) by serial dilution of the stock solution in methanol.
-
Internal Standard Working Solution (500 ng/mL): Dilute the IS stock solution in methanol.
2.2. Sample Preparation for Solid Materials (e.g., Powders)
-
Accurately weigh approximately 10 mg of the homogenized powder into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute and sonicate for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Dilute 100 µL of the supernatant with 800 µL of methanol.
-
Add 100 µL of the 500 ng/mL internal standard working solution.
-
Vortex and transfer to an autosampler vial for analysis.
2.3. Sample Preparation for Biological Matrices (e.g., Urine) via Liquid-Liquid Extraction (LLE) For biological samples, an extraction step is necessary to remove interferences. [4]1. Pipette 1 mL of urine into a glass centrifuge tube. 2. Add 100 µL of the 500 ng/mL internal standard working solution. 3. Add 1 mL of phosphate buffer (pH 7.4) and a few drops of ammonium hydroxide to basify the sample. 4. Add 4 mL of ethyl acetate. 5. Cap and vortex for 2 minutes. 6. Centrifuge at 3000 rpm for 10 minutes to separate the layers. 7. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. 8. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. 9. Reconstitute the residue in 100 µL of methanol. 10. Vortex and transfer to an autosampler vial with an insert for analysis.
GC-MS Instrumental Parameters
The following tables summarize the optimized instrumental conditions for the analysis.
Table 1: Gas Chromatograph (GC) Conditions
| Parameter | Value |
| Inlet Temperature | 270 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (Split opened after 0.75 min) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial Temp: 100°C, hold for 1 min |
| Ramp 1: 25°C/min to 300°C | |
| Hold at 300°C for 5 min | |
| Total Run Time | 14.00 min |
Table 2: Mass Spectrometer (MS) Conditions
| Parameter | Value |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Impact (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan |
| Scan Range | 40 - 500 m/z |
| Solvent Delay | 3.0 min |
Data Analysis and Interpretation
-
Identification: this compound is identified by its retention time and by comparing its mass spectrum with that of a certified reference standard. The mass spectrum should show the molecular ion (m/z 279) and characteristic fragment ions.
-
Characteristic Fragment Ions: The EI fragmentation of this compound produces key ions at m/z 174 (base peak) , 167, 91, and 84. [1]The m/z 174 ion corresponds to the stable diphenylethyl iminium fragment and is highly specific.
-
Quantification: Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators. Apply a linear regression to the curve. The concentration of this compound in unknown samples is determined from this calibration curve.
Method Validation and Quantitative Data
The described method should be fully validated according to established guidelines to ensure its reliability for the intended application. [5] Table 3: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity Range | Correlation Coefficient (r²) > 0.99 | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~2 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10; RSD < 20% | ~8 ng/mL |
| Precision (RSD%) | Intra-day < 15%; Inter-day < 15% | < 10% |
| Accuracy (% Recovery) | 85% - 115% | 90% - 110% |
| Specificity | No interfering peaks at the retention time of the analyte | Confirmed with blank matrix samples |
Visualizations
Overall Analytical Workflow
The following diagram illustrates the complete workflow from sample handling to the final analytical report.
Caption: General workflow for GC-MS analysis of this compound.
Liquid-Liquid Extraction Protocol for Biological Samples
This diagram details the steps involved in extracting this compound from a urine sample.
Caption: Liquid-liquid extraction workflow for urine samples.
References
- 1. research.tus.ie [research.tus.ie]
- 2. Test purchase, synthesis, and characterization of 2-methoxythis compound (MXP) and differentiation from its meta- and para-substituted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 this compound-derived new psychoactive substances (NPSs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cbspd.com [cbspd.com]
- 5. scholars.direct [scholars.direct]
Application Notes and Protocols for the LC-MS/MS Analysis of Diphenidine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenidine (1-(1,2-diphenylethyl)piperidine) is a dissociative anesthetic and a new psychoactive substance (NPS) that has been encountered in forensic and clinical toxicology cases. Accurate and sensitive analytical methods are crucial for its detection and quantification in biological matrices to understand its pharmacokinetics, pharmacodynamics, and to aid in clinical and forensic investigations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the determination of this compound in biological samples due to its high selectivity and sensitivity. This document provides a detailed protocol and application notes for the analysis of this compound in biological samples such as whole blood, plasma, and urine.
Quantitative Data Summary
| Parameter | Biological Matrix | Value | Citation |
| Limit of Detection (LOD) | Blood and Urine | 1 ng/mL | [1] |
| Quantification Range | Blood and Urine | 3–100 ng/mL | [1] |
| Reported Concentration | Postmortem Blood | 12 ± 2.6 ng/mL | [2] |
Experimental Protocols
This section outlines a general protocol for the analysis of this compound in biological samples based on established methods for similar analytes. It is recommended to perform a full method validation in your laboratory.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for extracting this compound from complex biological matrices, providing a cleaner sample extract and reducing matrix effects.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water
-
Ammonium hydroxide
-
Formic acid
-
Internal Standard (IS) solution (e.g., this compound-d5)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: To 1 mL of biological sample (e.g., whole blood, plasma, or urine), add the internal standard and vortex.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of an acidic wash solution (e.g., 0.1 M formic acid), and then 2 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol |
| Gradient | Start with 5-10% B, ramp to 90-95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS/MS) Parameters
Mass spectrometric parameters need to be optimized for the specific instrument used. The following are suggested starting points for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The protonated molecule [M+H]⁺ for this compound is m/z 266.1. A known fragment ion from GC-MS analysis is m/z 174, which can be a starting point for optimizing product ions in LC-MS/MS.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound (Quantifier) | 266.1 | To be determined | To be optimized |
| This compound (Qualifier) | 266.1 | To be determined | To be optimized |
| This compound-d5 (IS) | 271.1 | To be determined | To be optimized |
Note: The optimal product ions and collision energies must be determined empirically by infusing a standard solution of this compound into the mass spectrometer.
Experimental Workflows and Signaling Pathways
Diagram 1: General LC-MS/MS Workflow for this compound Analysis
Caption: LC-MS/MS workflow from sample preparation to data analysis.
Diagram 2: Logical Relationship for Method Validation
Caption: Key parameters for LC-MS/MS method validation.
References
Application Notes and Protocols: In Vitro Neuroprotection Assay Using Diphenidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro neuroprotection assay to evaluate the therapeutic potential of diphenidine. This compound, a diarylethylamine, acts as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3][4] Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to a pathological process known as excitotoxicity, which is implicated in various neurodegenerative diseases.[5][6][7] This protocol outlines a glutamate-induced excitotoxicity model in primary neuronal cultures to screen and characterize the neuroprotective effects of this compound. The described assays will quantify neuronal viability, cytotoxicity, and apoptosis, providing a comprehensive assessment of this compound's neuroprotective capabilities.
Introduction
Excitotoxicity, the pathological process by which excessive stimulation of neurotransmitter receptors like the NMDA and AMPA receptors leads to neuronal damage and death, is a key mechanism in several neurodegenerative disorders including Alzheimer's disease, Parkinson's disease, and stroke.[6][7] The overstimulation of these receptors results in a massive influx of calcium ions, leading to mitochondrial stress, the production of reactive oxygen species, and ultimately, cell death.[7][8] As an NMDA receptor antagonist, this compound is a promising candidate for neuroprotection by mitigating the detrimental effects of glutamate-induced excitotoxicity.[1][9][10]
This application note details a robust in vitro assay to quantify the neuroprotective effects of this compound. The protocol utilizes primary cortical neurons, which are subjected to glutamate-induced excitotoxicity. The protective effect of this compound is then assessed using a suite of well-established cell-based assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and a caspase-3 activity assay for apoptosis.
Experimental Design and Workflow
The experimental workflow is designed to first establish a reliable in vitro model of glutamate-induced excitotoxicity and then to evaluate the dose-dependent neuroprotective effects of this compound.
Figure 1. Experimental workflow for the in vitro neuroprotection assay.
Signaling Pathway of Glutamate-Induced Excitotoxicity and this compound's Proposed Mechanism of Action
Glutamate-induced excitotoxicity is primarily mediated by the overactivation of NMDA receptors, leading to a cascade of intracellular events that culminate in neuronal death. This compound, as an NMDA receptor antagonist, is hypothesized to block the initial trigger of this cascade.
Figure 2. Simplified signaling pathway of excitotoxicity and this compound's action.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | (Specify Supplier) | (Specify Catalog #) |
| L-Glutamic acid | Sigma-Aldrich | G1251 |
| Primary Cortical Neurons (E15 Mouse) | (Specify Supplier/In-house) | N/A |
| Neurobasal Medium | Gibco | 21103049 |
| B-27 Supplement | Gibco | 17504044 |
| GlutaMAX | Gibco | 35050061 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Poly-D-Lysine | Sigma-Aldrich | P6407 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| LDH Cytotoxicity Assay Kit | Thermo Fisher Scientific | C20300 |
| Caspase-3 Activity Assay Kit (Colorimetric) | Abcam | ab39401 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
Detailed Experimental Protocols
Primary Cortical Neuron Culture
-
Coat 96-well tissue culture plates with Poly-D-Lysine (50 µg/mL in sterile water) overnight at room temperature.
-
Aspirate the Poly-D-Lysine solution and wash the wells twice with sterile PBS. Allow the plates to dry completely.
-
Isolate primary cortical neurons from E15 mouse embryos following standard institutional animal care and use committee (IACUC) approved protocols.
-
Plate the dissociated neurons in the coated 96-well plates at a density of 1.5 x 10⁴ cells/well in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.[11]
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Allow the neurons to mature for 7-8 days in vitro (DIV) before initiating experiments.[12]
Induction of Excitotoxicity and this compound Treatment
-
Prepare stock solutions of L-Glutamic acid and this compound in appropriate solvents (e.g., sterile water for glutamate, DMSO for this compound).
-
On DIV 8, gently remove half of the culture medium from each well.
-
Add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the respective wells. For the control and glutamate-only wells, add medium with the vehicle (e.g., DMSO at the highest concentration used for this compound).
-
Incubate the cells for 1 hour at 37°C.
-
Following the pre-treatment, add L-Glutamic acid to the designated wells to a final concentration of 50 µM to induce excitotoxicity.[12] Control wells will receive an equal volume of vehicle.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
Assessment of Neuroprotection
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
-
After the 24-hour incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][14]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate cell viability as a percentage of the untreated control.
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as a measure of cytotoxicity.[15][16]
-
After the 24-hour incubation, carefully collect the cell culture supernatant from each well.
-
Perform the LDH assay on the collected supernatants according to the manufacturer's protocol (e.g., Thermo Fisher Scientific CyQUANT LDH Cytotoxicity Kit).[17]
-
Measure the absorbance at the recommended wavelength (typically 490 nm and 680 nm for background).
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).[12]
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[18]
-
Following the 24-hour treatment, lyse the cells according to the manufacturer's protocol (e.g., Abcam Caspase-3 Assay Kit).
-
Add the cell lysate to a new 96-well plate.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.[19]
-
Incubate the plate at 37°C for 1-2 hours, allowing activated caspase-3 to cleave the substrate and release the chromophore pNA.[19]
-
Measure the absorbance at 400-405 nm using a microplate reader.[19]
-
Determine the fold-increase in caspase-3 activity relative to the untreated control.
Data Presentation and Analysis
Summarize the quantitative data from the assays in clearly structured tables. Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed neuroprotective effects.
Table 1: Effect of this compound on Neuronal Viability (MTT Assay)
| Treatment | Concentration (µM) | Absorbance (570 nm) ± SD | % Viability vs. Control |
| Control (Vehicle) | - | (Value) | 100% |
| Glutamate | 50 | (Value) | (Value) |
| Glutamate + this compound | 0.1 | (Value) | (Value) |
| Glutamate + this compound | 1 | (Value) | (Value) |
| Glutamate + this compound | 10 | (Value) | (Value) |
| Glutamate + this compound | 50 | (Value) | (Value) |
| Glutamate + this compound | 100 | (Value) | (Value) |
Table 2: Effect of this compound on Cytotoxicity (LDH Assay)
| Treatment | Concentration (µM) | LDH Release (Absorbance) ± SD | % Cytotoxicity vs. Max Release |
| Control (Vehicle) | - | (Value) | (Value) |
| Glutamate | 50 | (Value) | (Value) |
| Glutamate + this compound | 0.1 | (Value) | (Value) |
| Glutamate + this compound | 1 | (Value) | (Value) |
| Glutamate + this compound | 10 | (Value) | (Value) |
| Glutamate + this compound | 50 | (Value) | (Value) |
| Glutamate + this compound | 100 | (Value) | (Value) |
| Max LDH Release (Lysis) | - | (Value) | 100% |
Table 3: Effect of this compound on Apoptosis (Caspase-3 Activity)
| Treatment | Concentration (µM) | Absorbance (405 nm) ± SD | Fold Increase in Caspase-3 Activity |
| Control (Vehicle) | - | (Value) | 1.0 |
| Glutamate | 50 | (Value) | (Value) |
| Glutamate + this compound | 0.1 | (Value) | (Value) |
| Glutamate + this compound | 1 | (Value) | (Value) |
| Glutamate + this compound | 10 | (Value) | (Value) |
| Glutamate + this compound | 50 | (Value) | (Value) |
| Glutamate + this compound | 100 | (Value) | (Value) |
Conclusion
This application note provides a comprehensive and detailed protocol for assessing the neuroprotective properties of this compound in an in vitro model of glutamate-induced excitotoxicity. By employing a multi-parametric approach that evaluates cell viability, cytotoxicity, and apoptosis, researchers can obtain robust and reliable data to characterize the therapeutic potential of this compound and other NMDA receptor antagonists. The provided protocols and data presentation formats are intended to facilitate the straightforward implementation and interpretation of these neuroprotection assays.
References
- 1. gov.uk [gov.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 4. gunma-u.repo.nii.ac.jp [gunma-u.repo.nii.ac.jp]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Glutamate Excitotoxicity Assay [neuroproof.com]
- 7. scantox.com [scantox.com]
- 8. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NEUROPROTECTION BY GLUTAMATE RECEPTOR ANTAGONISTS AGAINST SEIZURE-INDUCED EXCITOTOXIC CELL DEATH IN THE AGING BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [bio-protocol.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Neurotoxicity Resulting from Exposure of Cultured Neural Cells to Several Types of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neuroproof.com [neuroproof.com]
- 18. caspase3 assay [assay-protocol.com]
- 19. creative-bioarray.com [creative-bioarray.com]
Application Notes: Investigating the Effects of Diphenidine on Long-Term Potentiation in Rat Hippocampal Slices
Preparation of Diphenidine stock solution in DMSO for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenidine (1-(1,2-diphenylethyl)piperidine) is a dissociative anesthetic and a potent uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its mechanism of action, primarily through the blockade of the NMDA receptor ion channel, makes it a compound of significant interest in neuroscience research for studying glutamatergic neurotransmission, excitotoxicity, and synaptic plasticity.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO) and its application in common cell-based assays for the assessment of cytotoxicity and functional antagonism of NMDA receptors.
Data Summary
The following tables summarize the key quantitative data for this compound, including its solubility and receptor binding affinities.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[1] |
| Ethanol | 30 mg/mL[1] |
| Dimethylformamide (DMF) | 50 mg/mL |
Table 2: Receptor Binding Affinities (Ki) of this compound
| Receptor/Transporter | Ki (nM) |
| NMDA Receptor | 39 |
| Dopamine Transporter (DAT) | 1,300 |
| Serotonin Transporter (SERT) | >10,000 |
| Norepinephrine Transporter (NET) | 4,500 |
| Sigma-1 Receptor | 236 |
| Sigma-2 Receptor | 207 |
Data sourced from Wallach et al., 2016.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound hydrochloride (MW: 301.86 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh 3.02 mg of this compound hydrochloride powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed this compound into a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell culture grade DMSO to the tube.
-
Solubilization: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): As DMSO is a potent solvent, filtration of the stock solution is generally not recommended due to potential interactions with filter membranes. If sterility is a major concern, ensure all materials are sterile and aseptic techniques are strictly followed.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to one month), 4°C is acceptable.
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution.
Cytotoxicity Assessment using MTT Assay
This protocol outlines a method to assess the cytotoxic effects of this compound on a neuronal cell line (e.g., SH-SY5Y) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A suggested starting range is from 1 µM to 100 µM. Remember to include a vehicle control (medium with the highest concentration of DMSO used, typically ≤ 0.5%).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound working solutions or vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
General Workflow for a Cell-Based Assay
Caption: A generalized workflow for performing a cell-based assay.
Functional Assessment of NMDA Receptor Antagonism using Calcium Imaging
This protocol describes a method to assess the functional antagonism of NMDA receptors by this compound by measuring changes in intracellular calcium ([Ca2+]i) in primary neuronal cultures or a suitable neuronal cell line.
Materials:
-
Primary neuronal culture or a neuronal cell line expressing NMDA receptors (e.g., primary cortical neurons)
-
Culture plates with optically clear bottoms (e.g., 96-well black-walled, clear-bottom plates)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
NMDA
-
Glycine (co-agonist for NMDA receptors)
-
This compound stock solution (10 mM in DMSO)
-
Fluorescence plate reader or a fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Preparation: Culture primary neurons or a suitable cell line on optically clear bottom plates. For primary neurons, allow sufficient time for maturation and synapse formation (e.g., 10-14 days in vitro).
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye. For example, for Fluo-4 AM, prepare a 2 µM solution in HBSS with 0.02% Pluronic F-127.
-
Incubation with Dye: Remove the culture medium and wash the cells gently with HBSS. Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Pre-treatment with this compound: Add HBSS containing various concentrations of this compound (e.g., 10 nM to 10 µM) to the respective wells. Include a vehicle control (HBSS with DMSO). Incubate for 10-20 minutes at room temperature.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity before adding the agonist.
-
NMDA Receptor Activation: Prepare an NMDA/glycine solution in HBSS (e.g., 100 µM NMDA and 10 µM glycine). Add this solution to the wells to stimulate the NMDA receptors.
-
Calcium Influx Measurement: Immediately after adding the agonist, measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope. The increase in fluorescence corresponds to an influx of calcium into the cells.
-
Data Analysis: Quantify the peak fluorescence intensity or the area under the curve for each well. Compare the response in the this compound-treated wells to the control wells to determine the inhibitory effect of this compound on NMDA-induced calcium influx. Calculate the IC50 value for this compound's antagonism.
NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor signaling and the antagonistic action of this compound.
Disclaimer
This information is intended for research purposes only. This compound is a potent psychoactive substance and should be handled with appropriate safety precautions in a laboratory setting. All experiments should be conducted in accordance with institutional guidelines and regulations.
References
Application Note: High-Performance Liquid Chromatography for Purity Assessment of Diphenidine
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity assessment of Diphenidine, a diarylethylamine compound. The described protocol is designed for researchers, scientists, and professionals in drug development and forensic analysis. This method effectively separates this compound from its potential impurities and isomers, ensuring accurate purity determination. The protocol specifies instrumentation, reagent preparation, chromatographic conditions, and data analysis procedures.
Introduction
This compound, 1-(1,2-diphenylethyl)piperidine, is a dissociative anesthetic belonging to the diarylethylamine class.[1][2] As with any synthesized chemical entity, the purity of a this compound sample is critical for accurate pharmacological and toxicological studies, as well as for ensuring safety and consistency in research applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying components within a mixture, making it an ideal choice for purity analysis.[3][4] This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method coupled with a Photodiode Array (PDA) detector for the purity assessment of this compound. The method is designed to be selective for this compound and to resolve it from potential process-related impurities and isomers, such as 1-(2,2-diphenylethyl)piperidine.[1]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a photodiode array (PDA) detector.
-
Chromatographic Data System (CDS): Agilent OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (reagent grade, ~99%)
-
This compound reference standard (purity ≥ 98%)
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.
-
Chromatographic Conditions
A summary of the HPLC method parameters is provided in the table below. These parameters have been adapted from methodologies used for similar compounds and are optimized for the separation of this compound and its potential impurities.[5]
| Parameter | Value |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | 220 nm (with spectral acquisition from 200-400 nm) |
| Run Time | 20 minutes |
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
The identity of the this compound peak should be confirmed by comparing its retention time and UV spectrum with that of a certified reference standard.
Workflow and Method Logic
The following diagrams illustrate the logical workflow of the analytical process.
Caption: Experimental workflow for this compound purity analysis.
Caption: Logical relationship of the HPLC purity assessment method.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for determining the purity of this compound samples. The use of a C18 reversed-phase column with a gradient elution of acetonitrile and water containing formic acid provides excellent separation of this compound from its potential impurities. The PDA detector allows for sensitive detection and spectral confirmation of the analyte. This method is suitable for quality control in research and development settings, as well as for the analysis of forensic samples.
References
- 1. research.tus.ie [research.tus.ie]
- 2. Preparation and characterization of the 'research chemical' this compound, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.qu.edu.iq [repository.qu.edu.iq]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Whole-Cell Patch-Clamp Recording of Neuronal Response to Diphenidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenidine is a dissociative anesthetic and a potent N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its mechanism of action and resulting neuronal effects are of significant interest in the fields of neuroscience and pharmacology. Whole-cell patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds like this compound on individual neurons, allowing for precise measurement of changes in membrane potential, ion channel currents, and firing properties.[3] These application notes provide a detailed protocol for recording neuronal responses to this compound and present expected quantitative data based on available literature.
Application Notes
This compound primarily acts as an uncompetitive antagonist at the NMDA receptor, binding to the PCP site within the ion channel.[1][2] This blockade of NMDA receptor-mediated currents leads to a reduction in excitatory postsynaptic potentials (EPSPs), which can, in turn, decrease the probability of action potential firing. In addition to its primary target, this compound also exhibits affinity for the dopamine transporter (DAT) and sigma receptors (σ1 and σ2), although with lower potency compared to the NMDA receptor.[2] These off-target effects may contribute to its overall pharmacological profile.
When applied to neurons, this compound is expected to:
-
Reduce NMDA receptor-mediated currents: This can be observed in voltage-clamp recordings as a decrease in the amplitude of evoked or spontaneous excitatory postsynaptic currents (EPSCs) that are sensitive to NMDA receptor antagonists.
-
Decrease neuronal firing rate: By reducing overall excitation, this compound is expected to lower the frequency of spontaneous or evoked action potentials in current-clamp recordings. While direct quantitative data for this compound's effect on firing rate is limited, studies on other potent NMDA receptor antagonists like MK-801 have shown a significant increase in the firing rate of prefrontal cortex neurons, suggesting that the net effect on firing rate can be circuit-dependent.[4][5]
-
Alter membrane potential: The net effect on the resting membrane potential can vary depending on the neuron type and the balance of excitatory and inhibitory inputs. A reduction in tonic NMDA receptor activation could lead to a slight hyperpolarization.
-
Exhibit voltage-dependent blockade: The blocking effect of this compound on NMDA receptors is expected to be more pronounced at negative membrane potentials and relieved at positive potentials, a characteristic feature of open-channel blockers.
Data Presentation
The following tables summarize the quantitative data on the pharmacological effects of this compound and its close analog, Ephenidine. This information is crucial for designing experiments and interpreting results.
| Parameter | Value | Species/Preparation | Reference |
| This compound | |||
| Ki for NMDA Receptor | 18 - 39 nM | Rat brain membranes | [2] |
| Ki for Dopamine Transporter | 230 - 317 nM | Rat brain membranes | [2] |
| Ki for Sigma-1 Receptor | 290 nM | Rat brain membranes | [2] |
| Ki for Sigma-2 Receptor | 193 nM | Rat brain membranes | [2] |
| Ephenidine (Analog) | |||
| Ki for NMDA Receptor | 66 - 257 nM | Rat brain membranes | [2] |
| Effect on NMDA EPSC at -40 mV | -48 ± 8 pA | Hippocampal pyramidal neurons | [6] |
| Effect on NMDA EPSC at +40 mV | 133 ± 12 pA | Hippocampal pyramidal neurons | [6] |
Note: Data for Ephenidine, a close structural and functional analog of this compound, is included to provide additional context on the electrophysiological effects of this class of compounds.
Experimental Protocols
This section provides a detailed protocol for whole-cell patch-clamp recording of neuronal responses to this compound in cultured neurons or acute brain slices.
Solutions and Reagents
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO₃, 1.25 NaH₂PO₄, 2.5 CaCl₂, 1.3 MgCl₂, 10 D-glucose. Continuously bubble with carbogen (95% O₂ / 5% CO₂).
-
Intracellular Solution (for current-clamp) (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
Intracellular Solution (for voltage-clamp) (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, 5 QX-314. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.
Experimental Workflow
Caption: Experimental workflow for whole-cell patch-clamp recording.
Step-by-Step Protocol
-
Preparation:
-
Prepare acute brain slices or cultured neurons as per standard laboratory protocols.
-
Prepare aCSF and intracellular solutions. Filter and store appropriately.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Prepare the desired concentration of this compound in aCSF from the stock solution.
-
-
Recording:
-
Place the cell preparation in the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Lower the recording pipette filled with intracellular solution into the bath and apply positive pressure.
-
Approach a healthy-looking neuron under visual guidance (e.g., DIC microscopy).
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Switch to the desired recording mode (current-clamp or voltage-clamp).
-
Record stable baseline activity for 5-10 minutes.
-
Switch the perfusion to aCSF containing this compound.
-
Record the neuronal response for 10-15 minutes or until a steady-state effect is observed.
-
Switch the perfusion back to control aCSF to observe washout of the drug effect.
-
-
Data Analysis:
-
Current-Clamp: Analyze changes in resting membrane potential, action potential frequency (firing rate), and action potential waveform properties (e.g., threshold, amplitude, duration).
-
Voltage-Clamp: Analyze changes in the amplitude, frequency, and kinetics of spontaneous or evoked postsynaptic currents. Construct current-voltage (I-V) relationships to assess the voltage-dependency of the this compound block.
-
Signaling Pathways
This compound's primary action is the blockade of NMDA receptors. The following diagrams illustrate the canonical signaling pathways associated with the main molecular targets of this compound.
Caption: NMDA receptor signaling pathway and its inhibition by this compound.
Caption: Dopamine transporter (DAT) function and its inhibition by this compound.
Caption: Sigma-1 receptor signaling modulated by this compound.
References
- 1. cdn.who.int [cdn.who.int]
- 2. gov.uk [gov.uk]
- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute NMDA Receptor Antagonism Disrupts Synchronization of Action Potential Firing in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor hypofunction produces concomitant firing rate potentiation and burst activity reduction in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Animal Model for Studying the Dissociative Effects of Diphenidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing rodent models for investigating the dissociative properties of Diphenidine, a potent N-methyl-D-aspartate (NMDA) receptor antagonist. The following sections detail the molecular mechanisms of this compound, protocols for key behavioral assays, and quantitative data to facilitate experimental design and data interpretation.
Introduction
This compound (1-(1,2-diphenylethyl)piperidine) is a dissociative anesthetic that has gained attention in both recreational drug markets and scientific research.[1] Its primary mechanism of action is the non-competitive antagonism of the NMDA receptor, a glutamate receptor critically involved in synaptic plasticity, learning, and memory.[1][2] This action is similar to other dissociative anesthetics like phencyclidine (PCP) and ketamine.[1] Additionally, this compound exhibits a lower affinity for dopamine and norepinephrine transporters, which may contribute to its overall pharmacological profile.[2][3] Understanding the in vivo effects of this compound is crucial for public health and for exploring its potential as a pharmacological tool to study NMDA receptor function and dysfunction. Animal models provide a valuable platform to systematically investigate the behavioral and neurochemical effects of this compound.
Molecular Profile of this compound
This compound's interaction with neuronal receptors is central to its dissociative effects. The following table summarizes its known binding affinities and potencies.
| Target | Parameter | Value | Species | Reference |
| NMDA Receptor | Kᵢ | 18 nM | Rat | [1] |
| NMDA Receptor | Kᵢ | 39 nM | Rat | [1] |
| NMDA Receptor (³H-MK-801 binding) | Kᵢ | 66 nM | Rat | [2] |
| Dopamine Transporter (DAT) | Kᵢ | 317 nM | - | [1] |
| Dopamine Transporter (DAT) | Kᵢ | 379 nM | - | [2][3] |
| Norepinephrine Transporter (NET) | Kᵢ | 841 nM | - | [2][3] |
| Sigma 1 Receptor | - | 629 nM | - | [2][3] |
| Sigma 2 Receptor | - | 722 nM | - | [2][3] |
Behavioral Assays for Dissociative Effects
Several behavioral paradigms in rodents are well-established for assessing the effects of dissociative drugs like this compound. These assays measure changes in sensorimotor gating, locomotor activity, and the rewarding or reinforcing properties of the substance.
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in certain psychiatric disorders and can be induced by NMDA receptor antagonists.
Protocol:
-
Apparatus: A startle response system housed within a sound-attenuating chamber.
-
Acclimation: Allow the animal to acclimate to the chamber for a 5-minute period with background white noise (e.g., 65 dB).
-
Test Session: The session consists of various trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration) to elicit a startle response.
-
Prepulse-pulse trials: A weak, non-startling acoustic stimulus (prepulse; e.g., 74, 82, or 90 dB, 20 ms duration) presented 100 ms before the startling pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Drug Administration: Administer this compound or vehicle (e.g., saline with 5% Tween-80) subcutaneously 10 minutes before the test session.
-
Data Analysis: The startle response is measured as the peak amplitude of the animal's movement. PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100]
| Parameter | Value | Species | Reference |
| ED₅₀ (PPI Disruption) | 9.5 mg/kg (s.c.) | Rat | [4] |
Locomotor Activity and Stereotypy
NMDA receptor antagonists can induce hyperlocomotion and stereotypic behaviors (repetitive, purposeless movements).
Protocol:
-
Apparatus: An open-field arena equipped with automated photobeam tracking systems to measure horizontal and vertical activity.
-
Habituation: Place the animal in the open-field arena for a 30-60 minute habituation period on the day before testing.
-
Test Session: Administer this compound or vehicle and immediately place the animal in the center of the arena. Record locomotor activity for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency (vertical counts), and stereotypy counts.
| Parameter | Doses Showing Effect | Species | Reference |
| Increased Locomotor Activity & Stereotypy | 10-60 mg/kg | Mouse | [5] |
| Stereotypy ED₅₀ (s.c.) | 2.9 mg/kg | Rat | [1] |
| Stereotypy ED₅₀ (i.p.) | 2.0 mg/kg | Rat | [1] |
| Stereotypy ED₅₀ ((+)-(S)-enantiomer, s.c.) | 0.78 mg/kg | Rat | [1] |
| Stereotypy ED₅₀ ((+)-(S)-enantiomer, i.p.) | 2.1 mg/kg | Rat | [1] |
Conditioned Place Preference (CPP)
CPP is a form of Pavlovian conditioning used to measure the rewarding or aversive properties of a drug.
Protocol:
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Phase 1: Pre-Test (Habituation): On day 1, place the animal in the central compartment (if applicable) and allow free access to all compartments for 15-20 minutes. Record the time spent in each compartment to establish baseline preference.
-
Phase 2: Conditioning (4-8 days):
-
On drug conditioning days, administer this compound and confine the animal to one of the main compartments for 30-45 minutes.
-
On vehicle conditioning days, administer the vehicle and confine the animal to the other main compartment for the same duration.
-
The drug-paired compartment can be assigned in a biased (drug paired with the initially non-preferred side) or unbiased (random assignment) manner.
-
-
Phase 3: Post-Test: On the day after the last conditioning session, place the animal in the central compartment and allow free access to all compartments for 15-20 minutes in a drug-free state. Record the time spent in each compartment.
-
Data Analysis: An increase in the time spent in the drug-paired compartment during the post-test compared to the pre-test indicates a conditioned place preference, suggesting rewarding properties.
| Parameter | Doses Showing Effect | Species | Reference |
| Increased Preference for Drug-Paired Compartment | 10, 20 mg/kg | Mouse | [5] |
Intravenous Self-Administration (IVSA)
IVSA is the gold standard for assessing the reinforcing effects of a drug, which is a key component of its abuse potential.
Protocol (Adapted from Ketamine Self-Administration Protocols):
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal. The catheter is externalized on the back of the animal.
-
Apparatus: An operant conditioning chamber equipped with two levers (or nose-poke holes), a drug infusion pump, and associated cue lights.
-
Acquisition:
-
Animals are trained to press an "active" lever to receive an intravenous infusion of this compound. The other "inactive" lever serves as a control for general activity.
-
A fixed-ratio 1 (FR1) schedule is typically used initially, where each press on the active lever delivers a single infusion.
-
Each infusion is paired with a discrete cue, such as the illumination of a stimulus light above the active lever.
-
-
Maintenance: Once a stable pattern of responding is established, the reinforcement schedule can be altered, for example, to a progressive-ratio (PR) schedule, to assess the motivation to obtain the drug.
-
Data Analysis: The primary measures are the number of infusions earned and the number of active versus inactive lever presses. A significantly higher number of presses on the active lever compared to the inactive lever indicates that the drug has reinforcing properties.
| Parameter | Doses Showing No Effect | Species | Reference |
| Lever Presses and Infusions | 1, 2 mg/kg/infusion | Mouse | [5] |
Note: The referenced study did not observe reinforcing effects of this compound at the tested doses in mice. Further dose-ranging studies may be necessary.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its behavioral assessment.
Caption: Proposed signaling pathway of this compound.
Caption: General workflow for behavioral experiments.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for investigating the dissociative effects of this compound. By employing these standardized behavioral assays and considering the known molecular targets of the compound, researchers can gain valuable insights into the neurobiological mechanisms underlying its psychoactive properties. This information is essential for both understanding the potential harms associated with its recreational use and for utilizing this compound as a tool in neuroscience research.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-EPMC5084681 - Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties. - OmicsDI [omicsdi.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Rewarding and reinforcing effects of two dissociative-based new psychoactive substances, deschloroketamine and this compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Locomotor Activity Study of Diphenidine in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for investigating the effects of Diphenidine, a dissociative diarylethylamine, on locomotor activity in mice. This compound is known to act as an N-methyl-D-aspartate (NMDA) receptor antagonist, a mechanism shared with other psychoactive substances that can significantly alter motor function. These application notes detail the necessary materials, experimental design, and procedures for conducting a robust dose-response study using an open-field test. Furthermore, a proposed signaling pathway for this compound's effects on locomotion is presented, along with a clear experimental workflow. The provided protocols are intended to guide researchers in obtaining reliable and reproducible data on the behavioral effects of this compound.
Introduction
This compound is a psychoactive substance belonging to the arylcyclohexylamine class, which is recognized for its antagonistic effects on the NMDA receptor. This mechanism of action is crucial in modulating glutamatergic neurotransmission, which in turn influences various neurological functions, including locomotor activity. Studies have indicated that this compound administration in mice, at doses ranging from 10 to 60 mg/kg, leads to an increase in locomotor activation. Understanding the precise dose-dependent effects of this compound on motor behavior is essential for characterizing its pharmacological profile and potential therapeutic or toxicological implications. The open-field test is a widely accepted and validated method for assessing spontaneous locomotor activity, exploratory behavior, and anxiety in rodents, making it an ideal paradigm for this investigation.
Key Experimental Protocols
Animals
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Species: Male C57BL/6J mice are commonly used for behavioral studies due to their well-characterized genetic background and stable behavioral phenotypes.
-
Age: 8-12 weeks old at the start of the experiment.
-
Housing: Mice should be group-housed (3-5 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.
-
Acclimatization: Upon arrival in the facility, mice should be allowed a minimum of one week to acclimate to the new environment before any experimental procedures begin. They should be handled for at least three days prior to testing to minimize stress.
Drug Preparation and Administration
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Drug: this compound hydrochloride should be dissolved in a sterile 0.9% saline solution.
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Dose-Response Range: Based on existing literature, a suitable dose range for a dose-response study would be 0 (vehicle), 10, 20, 40, and 60 mg/kg.
-
Administration: The drug should be administered via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.
Open-Field Locomotor Activity Test
-
Apparatus: A square open-field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous, easy-to-clean material (e.g., PVC or Plexiglas) is recommended. The arena should be equipped with an automated tracking system (e.g., infrared beams or video tracking software) to record locomotor activity. The testing room should be dimly lit and sound-attenuated.
-
Habituation: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 30-60 minutes before the test begins. Immediately prior to drug administration, each mouse should be placed in the open-field arena for a 15-30 minute habituation period to reduce novelty-induced hyperactivity.[1]
-
Procedure:
-
After the habituation period, remove the mouse from the arena and administer the assigned dose of this compound or vehicle.
-
Immediately after injection, place the mouse back into the center of the open-field arena.
-
Record locomotor activity for a duration of 60 minutes.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol and dry it between each trial to eliminate olfactory cues.
Data Collection and Analysis
-
Parameters: The primary parameter to be measured is the total distance traveled (in cm). Other parameters such as horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena can also be analyzed to assess exploratory behavior and anxiety.
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Statistical Analysis: The data should be analyzed using a one-way analysis of variance (ANOVA) to determine the overall effect of the drug treatment. If a significant effect is found, post-hoc tests (e.g., Dunnett's or Tukey's test) can be used to compare the effects of different doses of this compound to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
Data Presentation
The quantitative data from the locomotor activity study should be summarized in a table for clear comparison between the different dose groups.
| Treatment Group (mg/kg) | N | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle (0) | 10 | Data to be filled |
| This compound (10) | 10 | Data to be filled |
| This compound (20) | 10 | Data to be filled |
| This compound (40) | 10 | Data to be filled |
| This compound (60) | 10 | Data to be filled |
N = number of animals per group; SEM = Standard Error of the Mean.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Locomotor Activity
Caption: Proposed signaling pathway of this compound's effect on locomotor activity.
Experimental Workflow for Locomotor Activity Study
Caption: Experimental workflow for the this compound locomotor activity study.
References
Troubleshooting & Optimization
Differentiating Diphenidine isomers using analytical techniques
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in differentiating diphenidine isomers using various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the main types of this compound isomers I might encounter?
A1: You can encounter several types of isomers of this compound, which require different analytical strategies for differentiation:
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Structural Isomers: These have the same molecular formula but different atomic connectivity. A common example is the distinction between 1-(1,2-diphenylethyl)piperidine (this compound) and 1-(2,2-diphenylethyl)piperidine.[1][2][3]
-
Positional Isomers: These isomers have substituents on different positions of the aromatic rings. For example, with methoxy-diphenidine (MXP), you might find 2-MeO-, 3-MeO-, and 4-MeO-diphenidine, where the methoxy group is on the ortho, meta, or para position of one of the phenyl rings.[4][5]
-
Enantiomers: this compound is a chiral molecule and exists as two non-superimposable mirror images, the (S)- and (R)-enantiomers. These have identical physical and chemical properties in an achiral environment but may have different pharmacological activities.
Q2: Which analytical techniques are most effective for differentiating this compound isomers?
A2: A combination of chromatographic and spectroscopic techniques is generally required for the unambiguous differentiation of this compound isomers. The most commonly used methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for separating and identifying structural and positional isomers based on their retention times and mass fragmentation patterns.[1][2][6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for separating positional and structural isomers, especially when high-resolution mass spectrometry is used.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the definitive identification and differentiation of all isomer types based on the chemical shifts and coupling constants of protons (¹H NMR) and carbons (¹³C NMR).[8][9]
-
Chiral High-Performance Liquid Chromatography (HPLC): The primary method for separating and quantifying enantiomers.[10][11][12]
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
Q3: My this compound isomers are not separating on the GC column. What can I do?
A3: Poor separation of isomers can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Temperature Program: A slower temperature ramp can improve the resolution of closely eluting isomers.[7]
-
Select an Appropriate Column: A longer column or a column with a different stationary phase (e.g., a mid-polarity phase like a DB-35) might provide better selectivity for your isomers. For general screening, a DB-5 or HP-5 column is often used.[13]
-
Check Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions and carrier gas type.
-
Derivatization: For some closely related isomers, derivatization can enhance volatility and chromatographic separation.
Q4: I am observing peak tailing for my this compound samples in GC-MS. What is the cause and how can I fix it?
A4: Peak tailing for nitrogenous compounds like this compound is a common issue. Here are potential causes and solutions:
-
Active Sites in the Inlet or Column: this compound is a basic compound and can interact with acidic sites in the GC system.
-
Column Contamination: Non-volatile residues from previous injections can cause active sites.
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volumes, leading to peak tailing.
Experimental Protocols & Data
GC-MS Method for Structural and Positional Isomer Differentiation
This protocol provides a general method for the separation of this compound isomers. Optimization may be required based on the specific isomers and instrumentation.
Sample Preparation:
-
Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
-
If necessary, dilute the sample further to fall within the linear range of the instrument.
Instrumentation:
-
Gas Chromatograph: Agilent 7890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977 MS or equivalent.
| Parameter | Value |
| Inlet | |
| Mode | Split |
| Split Ratio | 50:1 |
| Temperature | 270 °C[13] |
| Column | |
| Type | HP-5MS (or equivalent) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (ramped flow may also be used)[13] |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 1 min |
| Ramp Rate | 15 °C/min |
| Final Temperature | 300 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-550 amu |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
Data Interpretation: Differentiation of structural isomers like 1-(1,2-diphenylethyl)piperidine and 1-(2,2-diphenylethyl)piperidine is possible due to the formation of distinct iminium ions during fragmentation. For example, 1-(1,2-diphenylethyl)piperidine typically shows a characteristic fragment at m/z 174, while its 2,2-isomer produces a fragment at m/z 98.[2]
LC-MS/MS Method for Positional Isomer Differentiation
This method is suitable for the separation of methoxy-substituted this compound isomers.
Sample Preparation:
-
Dissolve the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Dilute with the initial mobile phase to a final concentration suitable for LC-MS/MS analysis (e.g., 1-100 ng/mL).
Instrumentation:
-
Liquid Chromatograph: Waters Acquity UPLC or equivalent.
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.
| Parameter | Value |
| Column | |
| Type | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Temperature | 40 °C |
| Mobile Phase | |
| A | 0.1% Formic acid in water |
| B | 0.1% Formic acid in acetonitrile |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 10 |
| 15.0 | 10 |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1-5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Desolvation Temp. | 350 °C |
| Source Temp. | 120 °C |
Data Interpretation: Positional isomers will often have slightly different retention times. Additionally, in-source collision-induced dissociation can produce different fragment ion ratios, aiding in their differentiation.[4]
¹H and ¹³C NMR Data for this compound
NMR spectroscopy is a powerful tool for the unambiguous identification of isomers. The following table provides representative chemical shift data for this compound in CDCl₃.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.10 - 7.40 (m, 10H) | 126.0 - 129.0 |
| CH (Benzylic) | 4.15 (dd, 1H) | ~70.0 |
| CH₂ (Benzylic) | 2.90 - 3.10 (m, 2H) | ~40.0 |
| Piperidine CH₂ (α) | 2.40 - 2.60 (m, 4H) | ~55.0 |
| Piperidine CH₂ (β, γ) | 1.40 - 1.60 (m, 6H) | ~25.0, ~26.0 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. This data is for illustrative purposes.
Chiral HPLC Method for Enantiomer Separation
This method can be used as a starting point for the separation of this compound enantiomers.
Sample Preparation:
-
Dissolve the racemic this compound sample in the mobile phase to a suitable concentration for UV detection.
Instrumentation:
-
High-Performance Liquid Chromatograph: Agilent 1260 Infinity II or equivalent with a UV detector.
| Parameter | Value |
| Column | |
| Type | Chiralpak AD-H or similar polysaccharide-based chiral stationary phase |
| Dimensions | 250 x 4.6 mm ID, 5 µm particle size |
| Temperature | 25 °C |
| Mobile Phase | |
| Composition | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | |
| Wavelength | 220 nm |
| Injection Volume | 10 µL |
Data Interpretation: The two enantiomers will elute as two separate peaks with different retention times, allowing for their quantification.
Visualizations
Caption: General experimental workflow for the differentiation of this compound isomers.
Caption: A logical troubleshooting guide for common chromatographic issues.
References
- 1. researchgate.net [researchgate.net]
- 2. research.tus.ie [research.tus.ie]
- 3. [PDF] Preparation and characterization of the 'research chemical' this compound, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. | Semantic Scholar [semanticscholar.org]
- 4. Test purchase, synthesis, and characterization of 2-methoxythis compound (MXP) and differentiation from its meta- and para-substituted isomers. - Drugs and Alcohol [drugsandalcohol.ie]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting LC, basics - Chromedia [chromedia.org]
- 7. swgdrug.org [swgdrug.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 12. mdpi.com [mdpi.com]
- 13. Sample Preparation [nmr.chem.ualberta.ca]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. halocolumns.com [halocolumns.com]
Troubleshooting low signal-to-noise in Diphenidine electrophysiology recordings
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering low signal-to-noise ratio (SNR) in electrophysiology recordings involving the NMDA receptor antagonist, Diphenidine.
Frequently Asked Questions (FAQs)
Q1: Why has my signal-to-noise ratio decreased after applying this compound?
A low signal-to-noise ratio after applying this compound can stem from several factors. This compound is a non-competitive NMDA receptor antagonist, which means it blocks the ion channel pore, reducing the amplitude of NMDA-mediated currents.[1][2][3] This reduction in the biological signal itself can make existing background noise more prominent. Furthermore, issues with the drug solution, such as precipitation or improper dilution, could introduce artifacts. It's also possible that the perceived drop in SNR is coincidental and related to a degradation of the experimental setup (e.g., electrode drift, unstable grounding) that occurred around the time of drug application.
Q2: What are the most common sources of electrical noise in electrophysiology setups?
Electrical noise is a frequent challenge in electrophysiology. The most common culprits include:
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50/60 Hz Line Noise: This originates from AC power lines and nearby electronic equipment.[4][5] It often appears as a consistent "hum" in the recording.
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High-Frequency Noise: Sources include computer monitors, fluorescent or LED lighting, and instrument power supplies.[4][6]
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Ground Loops: These occur when multiple ground paths exist between instruments, creating a loop that can act as an antenna for electromagnetic interference.[7][8] This can also result in a 50/60 Hz hum.[8]
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Radiofrequency Interference (RFI): Devices like cell phones and Wi-Fi routers can introduce high-frequency noise.[9]
Q3: My baseline noise has suddenly increased. What are the first things I should check?
A sudden increase in baseline noise often points to a problem with the grounding or reference electrodes.[8] A floating ground, caused by a broken or loose connection, will cause large-amplitude, wide-band noise across all channels as they begin to act like antennae.[8] Similarly, a floating reference electrode will introduce noise into all recorded channels.[8]
Systematic Checklist:
-
Check the Ground Connection: Ensure the ground wire is securely connected to both the preparation (e.g., via a pellet in the bath) and the headstage. Verify the integrity of the wire itself.[8]
-
Inspect the Reference Electrode: Confirm the reference electrode has a stable connection and is properly positioned. For patch-clamp, this is typically the bath electrode.
-
Examine the Faraday Cage: Ensure the cage is properly closed and grounded. Any openings can allow external noise to enter.[10] The cage should be connected to the single-point ground of the system.[7][11]
-
Identify New Equipment: Consider if any new electrical devices have been turned on in the vicinity of the rig.[6]
Troubleshooting Guides
Guide 1: Differentiating Biological vs. Electrical Noise
A critical first step is to determine if the noise is originating from the preparation or the equipment.
Procedure:
-
With the electrode in the bath but not sealed onto a cell, observe the noise level.
-
Lift the electrode out of the bath.
-
If the noise disappears or significantly reduces when the electrode is out of the bath, it is likely originating from the solution, reference electrode, or ground path.
-
If the noise persists, it is likely electrical noise being picked up by the headstage, electrode holder, or electrode itself.
This relationship can be visualized as a simple decision tree:
Caption: Decision tree for initial noise source identification.
Guide 2: Systematic Grounding and Shielding Workflow
Proper grounding is the most critical factor in reducing electrical noise. The "star grounding" technique is highly recommended to avoid ground loops.[7][11] This involves connecting all equipment grounds to a single, central point.[11]
Caption: Star grounding configuration to prevent ground loops.
Data Presentation
The following tables summarize key quantitative data relevant to this compound experiments and noise troubleshooting.
Table 1: this compound Pharmacological Properties
| Parameter | Value | Species/Preparation | Reference |
|---|---|---|---|
| Mechanism of Action | Uncompetitive NMDA Receptor Antagonist | Rat Hippocampal Slices | [1] |
| Receptor Affinity | (S)-enantiomer is ~40x more potent than (R)-enantiomer | N/A | [2] |
| Potency Rank Order | MK-801 > PCP > This compound > Ketamine > Memantine | Rat Hippocampal Slices | [1] |
| Dopamine Transporter (DAT) IC₅₀ | 1.99 µM | In vitro assay |[12] |
Table 2: Common Noise Sources and Their Frequencies
| Noise Source | Typical Frequency | Recommended Action | Reference |
|---|---|---|---|
| Power Lines | 50 or 60 Hz (and harmonics) | Check grounding, use a Faraday cage, move power cables away. | [5][8] |
| Computer Monitors | High Frequency (kHz range) | Move monitor away from rig, use EMF shield. | [6][10] |
| Perfusion System | Low-frequency mechanical vibration or electrical noise | Ensure proper grounding, check for fluid leaks creating salt bridges. | [6] |
| Fluorescent Lights | High Frequency (harmonics of 50/60 Hz) | Turn off lights during recording or switch to DC-powered lighting. |[13] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording
This protocol provides a general methodology for whole-cell patch-clamp recordings, highlighting steps critical for maintaining a high SNR.
-
Preparation: Prepare acute brain slices (e.g., 300 µm thick) and place them in an incubation chamber with oxygenated artificial cerebrospinal fluid (ACSF) for at least 1 hour before recording.[5]
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. Pipette resistance should be appropriate for the target cell type (typically 3-7 MΩ).
-
Internal Solution: Fill the pipette with an appropriate internal solution, ensuring no air bubbles are present.
-
Establish Recording Environment:
-
Achieve Gigaseal:
-
Approach the target neuron under visual control.
-
Apply light positive pressure to the pipette.
-
Once the pipette touches the cell membrane, release the positive pressure.
-
Apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
-
Rupture Membrane: Apply brief, strong suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Baseline Recording: Record baseline activity. Monitor access resistance and holding current for stability. The noise level should be minimal.
-
Drug Application: After obtaining a stable baseline, perfuse the slice with ACSF containing the desired concentration of this compound.
-
Data Acquisition: Record the changes in synaptic currents or membrane potential. Ensure the sampling rate is adequate (e.g., >10 kHz).[14]
Signaling Pathway Visualization
This compound primarily acts by blocking the NMDA receptor ion channel. This action prevents the influx of Ca²⁺, which is a critical step in many forms of synaptic plasticity.
Caption: Mechanism of this compound action at the NMDA receptor.
References
- 1. cdn.who.int [cdn.who.int]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. gov.uk [gov.uk]
- 4. Molecular Devices Support Portal [support.moleculardevices.com]
- 5. electrophysiology/source/troubleshooting.rst at master · campagnola/electrophysiology · GitHub [github.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. Grounding Guide - NPI Electronic [npielectronic.com]
- 8. plexon.com [plexon.com]
- 9. Signal Amplification and Noise Reduction in Electrophysiology Data [labx.com]
- 10. Hunting for Electrical Noise on an Electrophysiology Rig – Part 2/3 - [neurogig.com]
- 11. Reducing Interference During Electrophysiology Recording Sessions [kontex.io]
- 12. Pharmacological Investigations of the Dissociative ‘Legal Highs’ this compound, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biopac.com [biopac.com]
Addressing Diphenidine precipitation in aqueous buffer solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the precipitation of diphenidine in aqueous buffer solutions. Adherence to proper preparation and handling protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the solubility properties of this compound?
A1: this compound is a weak base.[1] Its solubility is highly dependent on the pH of the solution. The hydrochloride salt of this compound is more soluble in aqueous solutions. Published data indicates the solubility of this compound hydrochloride in various solvents as summarized in the table below.
Q2: Why is my this compound precipitating out of my aqueous buffer?
A2: Precipitation of this compound in aqueous buffers, such as Phosphate-Buffered Saline (PBS), is a common issue primarily due to its nature as a weak base.[1] At neutral or alkaline pH, the equilibrium shifts towards the un-ionized (free base) form of this compound, which is significantly less soluble in water than its ionized (salt) form. This phenomenon is often referred to as pH-shift precipitation.
Q3: What is the pKa of this compound and why is it important?
Q4: How can I prevent this compound from precipitating during my experiment?
A4: Several strategies can be employed to prevent this compound precipitation:
-
pH Control: Maintain the pH of your buffer solution well below the pKa of this compound (ideally 2 pH units lower) to ensure it remains in its more soluble, ionized form.
-
Use of Co-solvents: Incorporating a small percentage of an organic co-solvent, such as DMSO or ethanol, in the final buffer can increase the solubility of the less soluble free base form. However, the concentration of the co-solvent should be carefully optimized to avoid adverse effects on the experimental system.
-
Slow, Stepwise Dilution: When preparing dilutions from a concentrated stock in an organic solvent (like DMSO), add the stock solution to the aqueous buffer slowly and with vigorous stirring. This helps to avoid localized high concentrations that can lead to rapid precipitation, an effect known as "DMSO shock".[1]
-
Formulation with Excipients: For in vivo studies, formulation strategies such as using cyclodextrins can be explored to enhance the aqueous solubility of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or visible precipitate upon dissolving this compound HCl in neutral buffer (e.g., PBS pH 7.4). | The pH of the buffer is too close to or above the pKa of this compound, causing the formation of the less soluble free base. | Use a buffer with a lower pH (e.g., pH 5-6). If the experimental conditions require a neutral pH, consider using a co-solvent or preparing a supersaturated solution immediately before use. |
| Precipitation occurs after diluting a DMSO stock of this compound into aqueous buffer. | "DMSO shock" - rapid change in solvent polarity causes the compound to crash out of solution. | Add the DMSO stock to the buffer slowly and with constant, vigorous stirring. Pre-warming the buffer to 37°C can also help. Consider a two-step dilution process where the DMSO stock is first diluted into a small volume of buffer with a higher co-solvent percentage before the final dilution. |
| Precipitate forms over time during a long incubation period. | The solution may be supersaturated and thermodynamically unstable, leading to crystallization over time. The buffer capacity may be insufficient to maintain the desired pH. | Ensure the final concentration of this compound is below its equilibrium solubility at the experimental pH and temperature. Use a buffer with adequate buffering capacity. If possible, analyze samples at earlier time points. |
| Inconsistent results between experimental replicates. | Inconsistent levels of precipitation are leading to variable effective concentrations of this compound. | Visually inspect all solutions for any signs of precipitation before use. Ensure consistent and thorough mixing during solution preparation. Perform a solubility check under your specific experimental conditions. |
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 50 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [2][3] |
| Ethanol | 30 mg/mL | [2][3] |
| Phosphate-Buffered Saline (PBS) pH 7.2 | 3 mg/mL | [2][4] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
| pKa | 8.5 - 9.5 | Determines the ionization state and pH-dependent solubility. |
| LogP | ~4.5 | Indicates high lipophilicity and potential for low aqueous solubility of the free base. |
Note: These values are predictions from cheminformatics software and should be used as a guide. Experimental determination is recommended for precise values.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
-
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.
-
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate glassware and sterile polypropylene tubes
-
-
Procedure:
-
Accurately weigh the desired amount of this compound hydrochloride powder.
-
Transfer the powder to a sterile polypropylene tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 30 mg/mL).
-
Vortex the solution until the this compound hydrochloride is completely dissolved. Visually inspect for any undissolved particles.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
-
Protocol 2: Kinetic Solubility Assessment of this compound in Aqueous Buffer
-
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
-
Materials:
-
This compound hydrochloride DMSO stock solution (from Protocol 1)
-
Aqueous buffer of interest (e.g., PBS pH 7.4)
-
96-well microplate (clear bottom for UV-Vis)
-
Microplate reader with UV-Vis capabilities or HPLC-UV system
-
Multichannel pipette
-
-
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO in a separate 96-well plate.
-
In the analysis plate, add the aqueous buffer to each well.
-
Add a small, equal volume of the serially diluted this compound DMSO stocks to the corresponding wells of the analysis plate, ensuring the final DMSO concentration is low and consistent across all wells (e.g., <1%).
-
Mix the plate gently on a plate shaker for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C).
-
After incubation, measure the absorbance of each well at a wavelength where this compound absorbs (e.g., ~258 nm).
-
Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant for the concentration of soluble this compound using a pre-established calibration curve (HPLC-UV is preferred for higher accuracy).
-
The highest concentration at which no precipitation is observed (or the concentration in the supernatant of the highest concentration well) is considered the kinetic solubility.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified NMDA receptor signaling pathway antagonized by this compound.
References
Technical Support Center: Chiral Separation of Diphenidine Enantiomers
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to facilitate the successful chiral separation of Diphenidine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the chiral separation of its enantiomers important?
A1: this compound, or 1-(1,2-diphenylethyl)piperidine (1,2-DEP), is a dissociative anesthetic and a potent N-methyl-D-aspartate (NMDA) receptor antagonist. It possesses a single chiral center, resulting in two enantiomers: (S)-Diphenidine and (R)-Diphenidine. The separation of these enantiomers is critical because they exhibit different pharmacological activities. For instance, the (S)-enantiomer has a significantly higher affinity (up to 40 times greater) for the NMDA receptor than the (R)-enantiomer. Therefore, isolating and quantifying each enantiomer is essential for accurate pharmacological studies, understanding dose-response relationships, and ensuring the safety and efficacy of potential therapeutic applications.
Q2: What are the primary analytical techniques for separating this compound enantiomers?
A2: The two most powerful and commonly used techniques for the chiral separation of pharmaceutical compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[1][2]
-
Chiral HPLC is a versatile technique that employs a Chiral Stationary Phase (CSP) to achieve separation. It is widely applicable and can be used for both analytical and preparative-scale separations.[3]
-
Capillary Electrophoresis (CE) is a high-efficiency separation method that requires minimal sample and solvent.[4] It is an excellent alternative or complementary technique to HPLC, particularly for charged molecules.[5]
Q3: What is a Chiral Stationary Phase (CSP) in HPLC?
A3: A Chiral Stationary Phase (CSP) is the core component of a chiral HPLC column. The stationary phase is modified with a chiral selector, a molecule that is itself chiral. This creates a chiral environment inside the column. As the racemic mixture of this compound passes through, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes of varying stability.[2] This difference in interaction strength causes one enantiomer to be retained longer than the other, resulting in their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are among the most widely used and successful for a broad range of compounds.[1][6]
Q4: What are Chiral Selectors in Capillary Electrophoresis (CE)?
A4: In Capillary Electrophoresis, the chiral selector is typically not part of a stationary phase but is instead added directly to the background electrolyte (the running buffer).[4][7] For the separation of this compound enantiomers, various types of cyclodextrins (CDs) are the most common chiral selectors.[7] These cyclic oligosaccharides have a chiral cavity. The enantiomers fit differently into this cavity, leading to different complex stabilities and, consequently, different electrophoretic mobilities, which allows for their separation.[8] Charged or derivatized cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), are often particularly effective.[1][9]
Troubleshooting and Optimization Guide
Issue: Poor or No Resolution in HPLC
Q: My HPLC method is showing a single peak for this compound, or the two enantiomer peaks are poorly resolved (Resolution < 1.5). What are the primary factors to investigate?
A: Poor resolution is the most common challenge in chiral method development. It typically stems from suboptimal selectivity (α) or efficiency (N). A systematic approach is key.
-
1. Confirm CSP Suitability: The selected Chiral Stationary Phase may not be appropriate for this compound. Polysaccharide-based CSPs are a good starting point. If one type (e.g., cellulose-based) fails, screen another (e.g., amylose-based), as their recognition mechanisms can be complementary.[6]
-
2. Optimize the Mobile Phase: This is the most critical parameter.
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Normal Phase (NP) Mode: This is often the first choice for polysaccharide CSPs.
-
Alcohol Modifier: Vary the type of alcohol (e.g., isopropanol, ethanol) and its concentration in the hexane/heptane mobile phase. Different alcohols can alter the structure of the CSP's chiral pockets.[10]
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Basic Additive: this compound is a basic compound. Adding a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) is often essential to prevent peak tailing and improve resolution by masking residual silanol groups on the silica support.[11]
-
-
Polar Organic (PO) Mode:
-
Try pure solvents like methanol, ethanol, or acetonitrile, with acidic and basic additives (e.g., 0.1% TFA and 0.1% DEA) to find the best selectivity.[12]
-
-
Reversed-Phase (RP) Mode:
-
Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer.
-
Optimize the pH of the aqueous phase. Since this compound is basic, a mid-range pH might be a good starting point.
-
-
-
3. Adjust Temperature: Temperature significantly affects chiral recognition. Use a column oven for precise control. Test temperatures both below and above ambient (e.g., 15°C, 25°C, 40°C), as the effect can be unpredictable. Lower temperatures often increase resolution but also analysis time and backpressure.[10][12]
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4. Reduce the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time for interactions between the enantiomers and the CSP, which can improve resolution.[12]
-
5. Check for Column Overload: Injecting too much sample can saturate the CSP, leading to peak broadening and loss of resolution. Try reducing the injection volume or sample concentration.[12]
Issue: Poor Peak Shape (Tailing or Fronting) in HPLC
Q: The peaks for my this compound enantiomers are tailing severely. How can I achieve better peak symmetry?
A: Peak tailing for basic compounds like this compound is typically caused by secondary interactions with the stationary phase or system issues.
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1. Use a Basic Additive: This is the most effective solution for basic analytes. Add 0.1-0.2% of diethylamine (DEA) or a similar amine to your normal phase or polar organic mobile phase. This additive competes with the analyte for active sites (like acidic silanols) on the silica support, preventing unwanted interactions and improving peak shape.[11]
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2. Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.
-
3. Reduce Analyte Mass on Column: As with poor resolution, column overload can also contribute to peak tailing. Reduce the amount of sample injected.
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4. Investigate Column Contamination: If the column has been used extensively, strongly retained impurities may have accumulated at the column head, creating active sites. If you are using a robust, immobilized CSP, flushing with a strong solvent like tetrahydrofuran (THF) or dichloromethane may help. Caution: Never use these solvents with standard "coated" polysaccharide CSPs, as they will permanently damage the column.[13]
Issue: Irreproducible Retention Times and/or Resolution
Q: My chiral separation works well sometimes, but the retention times and resolution are inconsistent between runs or after installing a new column. What causes this?
A: Reproducibility issues in chiral chromatography often point to insufficient equilibration or subtle changes in the mobile phase or column condition.
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1. Ensure Thorough Column Equilibration: Chiral stationary phases often require longer equilibration times than standard reversed-phase columns, sometimes over an hour, especially when changing mobile phase composition.[12]
-
2. Maintain Precise Mobile Phase Composition:
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Water Content: In normal phase mode, even trace amounts of water in your solvents (especially the alcohol modifier) can significantly alter selectivity. Use high-purity solvents and prepare fresh mobile phase daily.[14]
-
Additive Concentration: Prepare the mobile phase carefully, ensuring the concentration of additives (like DEA) is consistent.
-
-
3. Control Column Temperature: Use a column oven. Fluctuations in ambient lab temperature can cause retention times to shift.[12]
-
4. Beware of "Column Memory": Additives can adsorb onto the CSP and affect subsequent analyses, even after changing the mobile phase.[14] It is best practice to dedicate a specific chiral column to a single method or type of mobile phase (e.g., one column for normal phase with amine additives). If you must switch, use a rigorous flushing protocol.
Issue: Poor or No Resolution in Capillary Electrophoresis
Q: My CE method is not resolving the this compound enantiomers. What parameters can I adjust?
A: Similar to HPLC, CE method development involves screening and optimizing key parameters.
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1. Chiral Selector (CS) Type and Concentration: This is the most critical factor.
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Screen Different Cyclodextrins (CDs): If a neutral CD (e.g., β-CD) doesn't work, try a charged one. For a basic compound like this compound (which will be positively charged at low pH), an anionic CD like sulfobutylether-β-cyclodextrin (SBE-β-CD) is an excellent choice.[9][15]
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Optimize Concentration: The concentration of the CD directly impacts separation. Test a range (e.g., 5 mM to 20 mM). Too little may not provide enough interaction, while too much can sometimes decrease resolution or cause excessive current.
-
-
2. Optimize Background Electrolyte (BGE) pH: The pH affects the charge of the analyte and the electroosmotic flow (EOF). For this compound, a low pH (e.g., 2.5 - 4.5) is a good starting point, as the molecule will be fully protonated (cationic).[8]
-
3. Add an Organic Modifier: Adding a solvent like methanol or acetonitrile (e.g., 10-20%) to the BGE can significantly alter the selectivity and resolution by changing the solvation and interaction dynamics.[1][9]
-
4. Adjust Voltage and Temperature: Higher voltage generally leads to faster analysis but can generate Joule heating, which may compromise resolution. Temperature control is crucial for reproducibility.
Experimental Protocols
Protocol 1: Chiral HPLC-UV Method Development for this compound Enantiomers
This protocol outlines a systematic approach for developing a chiral separation method for this compound using polysaccharide-based CSPs.
1. Column Selection and Initial Screening:
-
Columns: Start with two complementary polysaccharide columns, for example:
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An amylose-based CSP (e.g., Chiralpak® IA or AD)
-
A cellulose-based CSP (e.g., Chiralpak® IB or OD)
-
-
Dimensions: 250 x 4.6 mm, 5 µm particle size is standard for method development.
2. Mobile Phase Preparation (Normal Phase):
-
Primary Solvents: HPLC-grade n-Hexane (or n-Heptane) and an alcohol modifier (Isopropanol - IPA, or Ethanol - EtOH).
-
Screening Mobile Phases: Prepare the following mixtures. Add 0.1% Diethylamine (DEA) to all mobile phases to ensure good peak shape for the basic this compound analyte.
-
Mobile Phase A: n-Hexane / IPA (90:10, v/v) + 0.1% DEA
-
Mobile Phase B: n-Hexane / EtOH (90:10, v/v) + 0.1% DEA
-
-
Sample Preparation: Dissolve racemic this compound standard in the initial mobile phase at a concentration of ~0.5 mg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C (controlled by a column oven)
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm
4. Screening and Optimization Workflow:
-
Equilibrate the first column (e.g., Chiralpak IA) with Mobile Phase A for at least 60 minutes.
-
Inject the sample and evaluate the chromatogram for any separation.
-
If no separation, switch to Mobile Phase B (ensure proper column flushing and re-equilibration).
-
Repeat steps 1-3 for the second column (e.g., Chiralpak IB).
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Identify the best condition (best "hit") showing partial or full resolution.
-
Optimize the "hit" condition:
-
Alcohol Percentage: If using Hexane/IPA (90:10), try varying the IPA content (e.g., 80:20, 95:5). Higher alcohol content usually decreases retention time but may increase or decrease resolution.
-
Flow Rate: Reduce the flow rate to 0.7 or 0.5 mL/min to see if resolution improves.
-
Temperature: Evaluate the separation at 15°C and 40°C.
-
Protocol 2: Chiral Capillary Electrophoresis (CE) Method Development
This protocol provides a general method for separating this compound enantiomers using an anionic cyclodextrin.
1. Capillary and Instrumentation:
-
Capillary: Fused-silica capillary, 50 µm I.D., ~50 cm total length (~40 cm to detector).
-
Instrument: Standard CE system with UV detection.
2. Background Electrolyte (BGE) and Chiral Selector Preparation:
-
Buffer Stock: Prepare a 100 mM sodium phosphate buffer stock solution.
-
Initial BGE: Prepare a 50 mM ammonium acetate buffer. Adjust pH to 4.5 with acetic acid.[1]
-
Chiral Selector: Use Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Screening BGEs:
-
BGE 1: 50 mM Ammonium Acetate (pH 4.5) containing 10 mM SBE-β-CD.
-
BGE 2: 50 mM Ammonium Acetate (pH 4.5) containing 10 mM SBE-β-CD and 10% (v/v) Acetonitrile.[1]
-
-
Sample Preparation: Dissolve racemic this compound in water or 10% methanol at ~0.5 mg/mL.
3. Electrophoretic Conditions:
-
Voltage: +25 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 200 nm.
-
Capillary Conditioning: Before the first run, rinse with 0.1 M NaOH, then water, then the BGE. Rinse with BGE between runs.
4. Screening and Optimization Workflow:
-
Fill the capillary and vials with BGE 1.
-
Inject the sample and run the analysis. Evaluate the electropherogram for separation.
-
If resolution is poor, switch to BGE 2 to assess the effect of the organic modifier.
-
Optimize the best condition:
-
CD Concentration: Vary the SBE-β-CD concentration (e.g., 5 mM, 15 mM, 20 mM).
-
pH: Adjust the BGE pH (e.g., to 3.5 or 5.5).
-
Organic Modifier: Change the percentage of acetonitrile or test methanol as an alternative.
-
Quantitative Data Summary
The following tables summarize typical starting conditions and parameters for the chiral separation of this compound and related new psychoactive substances (NPS). These should be used as a guide for method development.
Table 1: Example HPLC Conditions for Separation of this compound-Related Compounds
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |
|---|---|---|
| Analyte Class | Basic Diarylethylamines | General NPS |
| CSP Type | Pirkle-type (e.g., Whelk-O1) | Polysaccharide-based |
| Mobile Phase | Hexane / IPA (90:10, v/v) | Methanol |
| Additives | 0.05% TFA + 0.05% TEA | 0.1% DEA or 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient (e.g., 25°C) | Ambient (e.g., 25°C) |
| Expected Outcome | Good starting point for basic compounds like this compound.[1] | Screening mode for broader applicability.[1] |
Table 2: Example Capillary Electrophoresis Conditions for this compound Enantiomers
| Parameter | Condition 1 |
|---|---|
| Analyte | Diphenidines, other NPS |
| Chiral Selector | Sulfobutylether β-cyclodextrin (SBE-β-CD) |
| Selector Conc. | 14-16 mM |
| Background Electrolyte | 50 mM Ammonium Acetate |
| BGE pH | 4.5 |
| Organic Modifier | 10% Acetonitrile |
| Voltage | +25 kV to +30 kV |
| Temperature | 25°C |
| Expected Outcome | Baseline resolution with migration times under 25 minutes.[1] |
Visualizations
The following diagrams illustrate logical workflows for method development and troubleshooting.
Caption: A logical workflow for troubleshooting poor resolution in chiral HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tesisenred.net [tesisenred.net]
- 8. pure.tue.nl [pure.tue.nl]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Enantiomeric separation of 13 new amphetamine-like designer drugs by capillary electrophoresis, using modified-B-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming matrix effects in the analysis of Diphenidine
Welcome to the technical support center for the analysis of Diphenidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantitative analysis of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when analyzing this compound in biological samples?
A1: The most prevalent challenges in the analysis of this compound from biological matrices such as blood, plasma, urine, and oral fluid are related to matrix effects. These include:
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Ion Suppression or Enhancement: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[1]
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Poor Analyte Recovery: Inefficient extraction of this compound from the sample matrix can result in low recovery rates and reduced sensitivity.
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High Background Noise: The presence of interfering substances can lead to high background noise in the chromatogram, making it difficult to accurately integrate the analyte peak.
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Lack of Reproducibility: Inconsistent sample preparation and matrix effects can lead to poor reproducibility of results between samples and analytical runs.
Q2: Which analytical techniques are most suitable for the quantitative analysis of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantitative analysis of this compound in biological matrices.[2] This method offers high sensitivity, selectivity, and specificity. Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for screening purposes.[2]
Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound analysis?
A3: The choice of sample preparation technique is crucial for minimizing matrix effects and achieving accurate and reproducible results. The three most common and effective methods are:
-
Protein Precipitation (PPT): A simple and rapid method for removing proteins from plasma and blood samples.
-
Liquid-Liquid Extraction (LLE): A technique that separates this compound from the matrix based on its solubility in immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate this compound from the sample matrix.
The optimal technique will depend on the specific biological matrix, the required limit of quantification, and the available laboratory resources.
Troubleshooting Guides
Issue 1: Low Analyte Recovery
Symptom: The peak area of this compound in your samples is significantly lower than expected, even in quality control (QC) samples with known concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Review and optimize your extraction protocol. Ensure the pH of the sample and solvents is appropriate for this compound, which is a basic compound. For LLE, select a solvent system with a high partition coefficient for this compound. For SPE, ensure the correct sorbent type and elution solvent are being used. |
| Analyte Degradation | Investigate the stability of this compound in the biological matrix and during the sample preparation process. Ensure samples are stored at appropriate temperatures and processed promptly. |
| Improper pH Adjustment | For LLE and SPE, the pH of the sample is critical for efficient extraction of a basic compound like this compound. For LLE, adjust the sample pH to be at least 2 units above the pKa of this compound to ensure it is in its neutral form for extraction into an organic solvent. For cation-exchange SPE, the sample should be at a pH where this compound is positively charged. |
| Insufficient Mixing/Vortexing | Ensure thorough mixing of the sample with the extraction solvent to maximize the interaction and transfer of this compound. |
Issue 2: High Matrix Effects (Ion Suppression)
Symptom: You observe a significant decrease in the signal intensity of this compound when analyzing samples compared to a pure standard solution. This can be confirmed by a post-column infusion experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Co-elution of Interfering Substances | Modify your chromatographic conditions to improve the separation of this compound from matrix components. This can include changing the mobile phase composition, gradient profile, or using a different analytical column. |
| Inadequate Sample Cleanup | Your current sample preparation method may not be effectively removing interfering matrix components like phospholipids. Consider switching to a more rigorous cleanup technique. For example, if you are using protein precipitation, try SPE or LLE. |
| Choice of Ionization Source | Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrument allows, consider testing APCI. |
| Matrix Dilution | If sensitivity is not a limiting factor, diluting the sample with the initial mobile phase can reduce the concentration of matrix components and thereby lessen ion suppression. |
Experimental Protocols & Data
Quantitative Data Summary
The following table summarizes typical performance data for different extraction methods for basic drugs in various biological matrices. Note that these are general values, and specific results for this compound should be validated in your laboratory.
| Extraction Method | Biological Matrix | Typical Recovery (%) | Typical Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation | Whole Blood | 70 - 90 | 60 - 130 | < 20 |
| Liquid-Liquid Extraction | Plasma/Oral Fluid | > 80 | < 20 | < 15 |
| Solid-Phase Extraction | Urine | > 69 | 1 - 26 | < 11 |
Detailed Experimental Protocols
-
To 100 µL of whole blood in a microcentrifuge tube, add 20 µL of an internal standard solution.
-
Add 400 µL of acetonitrile (or a 3:1 mixture of acetone and acetonitrile) as the precipitation solvent.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject a portion into the LC-MS/MS system.
-
To 200 µL of plasma or oral fluid in a glass tube, add 20 µL of an internal standard solution.
-
Add 50 µL of a basifying agent (e.g., 1 M sodium carbonate) to adjust the pH to > 9.
-
Add 1 mL of an appropriate organic extraction solvent (e.g., a mixture of isopropanol, hexane, and ethyl acetate).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
This protocol utilizes a mixed-mode cation exchange SPE cartridge.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6).
-
Sample Loading: To 1 mL of urine, add 20 µL of an internal standard. If necessary, adjust the pH of the sample to approximately 6. Load the sample onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elution: Elute this compound from the cartridge using 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex and inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Conceptual diagram of ion suppression due to matrix effects.
Caption: General workflow for Solid-Phase Extraction (SPE).
Caption: General workflow for Liquid-Liquid Extraction (LLE).
References
Enhancing the stability of Diphenidine in solution for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of Diphenidine in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions?
A1: this compound hydrochloride (HCl) can be dissolved in various solvents. For biological experiments, an organic solvent-free aqueous solution is often preferred. This can be prepared by directly dissolving the crystalline solid in aqueous buffers, such as phosphate-buffered saline (PBS) at pH 7.[1] For creating stock solutions, organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol can be used, offering higher solubility.
Q2: What is the known stability of solid this compound?
A2: As a crystalline solid, this compound hydrochloride is stable for at least 5 years when stored at -20°C.
Q3: How should I store this compound solutions for long-term experiments?
A3: While specific long-term stability data for this compound in various solutions is not extensively published, general best practices for diarylethylamines suggest storing solutions at low temperatures (e.g., -20°C or -80°C) and protecting them from light to minimize degradation. Aliquoting the solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Q4: What are the potential signs of this compound solution degradation?
A4: Signs of degradation can include a change in the color of the solution, the appearance of precipitates, or a decrease in the expected biological activity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of degradation products and quantify the remaining concentration of this compound.
Q5: What factors can influence the stability of this compound in solution?
A5: Several factors can affect the stability of chemical compounds in solution, including:
-
pH: Extreme pH conditions can catalyze hydrolysis or other degradation reactions. Buffering aqueous solutions to a neutral pH (around 7) is advisable.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, especially UV light, can cause photodegradation. Storing solutions in amber vials or wrapping containers in foil is recommended.
-
Oxidation: Dissolved oxygen can lead to oxidative degradation. While not specifically documented for this compound, it is a common degradation pathway for many pharmaceuticals.
-
Solvent: The choice of solvent can impact stability. It is crucial to use high-purity solvents and assess their compatibility with this compound for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in the solution upon storage, especially after refrigeration or freezing. | The solubility limit of this compound in the chosen solvent may have been exceeded at lower temperatures. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution or using a different solvent with higher solubilizing capacity for this compound at low temperatures. |
| The color of the solution changes over time. | This may indicate chemical degradation, possibly due to oxidation or photodegradation. | Discard the solution. Prepare a fresh solution and ensure it is protected from light by using amber vials or wrapping the container in foil. Store under an inert gas (e.g., argon or nitrogen) if oxidative degradation is suspected. |
| A decrease in the expected experimental effect is observed. | The concentration of active this compound may have decreased due to degradation. | Quantify the concentration of this compound in the solution using a validated analytical method (e.g., HPLC-UV or LC-MS/MS). Prepare fresh solutions for critical experiments. It is advisable to conduct a stability study under your specific experimental conditions. |
| Inconsistent results are obtained between experiments using the same stock solution. | This could be due to repeated freeze-thaw cycles causing degradation or the introduction of contaminants. | Prepare single-use aliquots of the stock solution to avoid repeated temperature cycling. Always use sterile techniques when handling solutions to prevent microbial growth, which can also affect stability. |
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Approximate Solubility |
| DMF | 50 mg/ml |
| DMSO | 30 mg/ml |
| Ethanol | 30 mg/ml |
| PBS (pH 7.2) | 3 mg/ml |
Data sourced from commercially available analytical standards.
Experimental Protocols
Protocol: Forced Degradation Study to Assess this compound Solution Stability
This protocol outlines a forced degradation study to identify potential degradation pathways and establish a stability-indicating analytical method for this compound. The goal is to achieve 5-20% degradation of the drug substance.[2]
1. Materials and Reagents:
-
This compound HCl
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Phosphate buffer (pH 7.0)
-
HPLC system with UV or MS detector
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound HCl in a suitable solvent (e.g., 1 mg/mL in methanol or PBS).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for up to 48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for up to 48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2. Keep at room temperature for up to 48 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for up to 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (UV and visible light) as per ICH Q1B guidelines.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples if necessary.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
This information will help in determining the optimal storage conditions and shelf-life of this compound solutions for your experiments.
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: A logical guide for troubleshooting this compound solution instability.
References
Best practices for handling and storing Diphenidine powder in a lab setting
This technical support center provides guidance on the best practices for handling and storing Diphenidine powder in a laboratory setting. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound, chemically known as 1-(1,2-diphenylethyl)piperidine, is a dissociative substance belonging to the 1,2-diarylethylamine class.[1][2] In a laboratory setting, it is primarily used as a research chemical to investigate its pharmacological effects, mechanisms of action, and potential therapeutic applications.[3] Its principal mechanism of action is as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][4]
Q2: What are the main hazards associated with handling this compound powder?
A2: Handling this compound powder can present several hazards. Inhalation of the fine powder can cause respiratory tract irritation.[5][6] Direct contact with the skin or eyes may also lead to irritation. Given its pharmacological activity, accidental ingestion or significant dermal absorption could lead to unintended physiological effects.
Q3: What are the appropriate storage conditions for this compound powder?
A3: this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] It should be protected from light.[8][9] For long-term storage, a temperature of -20°C is recommended to ensure stability.[7]
Q4: How should this compound waste be disposed of?
A4: this compound waste should be treated as hazardous chemical waste. It should be disposed of in accordance with local, state, and federal regulations.[2] Generally, this involves placing the waste in a designated, sealed container and arranging for professional disposal by a certified hazardous waste management company. Do not dispose of this compound powder down the drain or in regular trash.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent experimental results | - Inaccurate weighing of the powder.- Degradation of the compound due to improper storage.- Cross-contamination. | - Use a calibrated analytical balance in a draft-free enclosure.- Verify storage conditions (temperature, humidity, light exposure).- Use dedicated spatulas and weighing boats for each compound. |
| Powder is clumpy or has changed color | - Absorption of moisture from the air.- Degradation due to exposure to light or high temperatures. | - Store the powder in a desiccator.- If degradation is suspected, verify the purity of the compound using an appropriate analytical method (e.g., HPLC, GC-MS) before use. |
| Difficulty dissolving the powder | - Use of an inappropriate solvent.- Insufficient mixing or sonication. | - Refer to solubility data. This compound hydrochloride is soluble in water, ethanol, and DMSO.- Use a vortex mixer or an ultrasonic bath to aid dissolution. |
| Contamination of samples | - Improper handling techniques.- Use of non-sterile equipment. | - Always wear appropriate personal protective equipment (PPE).- Work in a clean and designated area.- Use sterile pipette tips and other disposable equipment where necessary. |
Quantitative Data Summary
| Condition | Storage Temperature | Relative Humidity | Duration | Purpose |
| Long-term | 25°C ± 2°C or 30°C ± 2°C | 60% ± 5% RH or 65% ± 5% RH | 12 months minimum | To establish the shelf-life under normal storage conditions. |
| Intermediate | 30°C ± 2°C | 65% ± 5% RH | 6 months | To moderately increase the rate of chemical degradation and/or physical changes for a drug substance intended to be stored long-term at 25°C. |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 6 months | To accelerate chemical degradation and/or physical changes of the drug substance. |
| Photostability | As per ICH Q1B guidelines | - | As per ICH Q1B guidelines | To determine the effects of light exposure. |
Experimental Protocols
General Protocol for Preparation of a Standard Solution of this compound Hydrochloride
-
Materials and Equipment:
-
This compound hydrochloride powder
-
Volumetric flask (appropriate size)
-
Analytical balance
-
Spatula
-
Solvent (e.g., deionized water, ethanol, or DMSO)
-
Vortex mixer or ultrasonic bath
-
-
Procedure:
-
Accurately weigh the desired amount of this compound hydrochloride powder using an analytical balance.
-
Carefully transfer the powder to the volumetric flask.
-
Add a portion of the chosen solvent to the flask, ensuring not to fill it to the final volume.
-
Mix the contents of the flask using a vortex mixer or an ultrasonic bath until the powder is completely dissolved.
-
Once dissolved, add the solvent to the flask up to the calibration mark.
-
Invert the flask several times to ensure a homogenous solution.
-
Label the flask with the compound name, concentration, solvent, and date of preparation.
-
Visualizations
Caption: Workflow for the safe handling and storage of this compound powder.
References
- 1. cdn.who.int [cdn.who.int]
- 2. cdn.who.int [cdn.who.int]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. gov.uk [gov.uk]
- 5. Powder Handling - AirClean Systems [aircleansystems.com]
- 6. customer_v2 [support.formlabs.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 1-(1,2-diphenylethyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common pitfalls encountered during the synthesis of 1-(1,2-diphenylethyl)piperidine. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1-(1,2-diphenylethyl)piperidine, focusing on two common synthetic routes: N-alkylation of 1,2-diphenylethylamine and reductive amination of deoxybenzoin.
Issue 1: Low or No Product Yield
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| N-Alkylation Route: | |
| Ineffective Alkylating Agent | Ensure the 1,5-dihalopentane (e.g., 1,5-dibromopentane) is fresh and not degraded. Consider converting it to a more reactive species, such as the corresponding diiodide in situ by adding sodium iodide (Finkelstein reaction). |
| Poor Nucleophilicity of the Amine | The primary amine of 1,2-diphenylethylamine may be sterically hindered. Increase the reaction temperature and/or reaction time. Use a more polar aprotic solvent like DMF or DMSO to enhance the reaction rate. |
| Sub-optimal Base | The choice and amount of base are critical. A weak base may not sufficiently deprotonate the amine, while a very strong base can promote side reactions. Use a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA). Ensure at least two equivalents of base are used to neutralize the acid formed during the double alkylation. |
| Reductive Amination Route: | |
| Inefficient Imine Formation | Imine formation is often the rate-limiting step and is pH-dependent. Maintain a slightly acidic pH (around 4-6) by adding acetic acid to catalyze imine formation. Monitor imine formation by TLC or LC-MS before adding the reducing agent. |
| Decomposition of Reducing Agent | Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are moisture-sensitive. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Reducing Agent | Use a freshly opened bottle of the reducing agent. Older reagents may have reduced activity. |
| Steric Hindrance | The ketone (deoxybenzoin) is sterically hindered. This can slow down both imine formation and its subsequent reduction. Increase the reaction temperature and allow for longer reaction times. |
Issue 2: Formation of Significant Impurities
Common Impurities and Mitigation Strategies
| Impurity | Identification | Mitigation Strategies |
| 1-(2,2-diphenylethyl)piperidine | Isomeric impurity with a different fragmentation pattern in mass spectrometry.[1][2][3] | This isomer arises from the use of 2,2-diphenylethylamine as a starting material impurity. Ensure the purity of the 1,2-diphenylethylamine starting material by recrystallization or chromatography. |
| Over-alkylation Products (Tertiary Amines) | Higher molecular weight peaks in LC-MS. | In the N-alkylation route, this can occur if the newly formed secondary amine reacts with another molecule of the alkylating agent before cyclization. Use a high dilution to favor the intramolecular cyclization. |
| Unreacted Starting Materials | TLC or LC-MS analysis showing the presence of 1,2-diphenylethylamine or deoxybenzoin. | Increase the equivalents of the other reactant, prolong the reaction time, or increase the temperature. |
| Alcohol Byproduct (from deoxybenzoin) | Observed in the reductive amination route. | This forms if the reducing agent reduces the ketone before imine formation. Add the reducing agent portion-wise to the pre-formed imine solution. Use a milder reducing agent like sodium triacetoxyborohydride which is less likely to reduce the ketone under acidic conditions. |
Issue 3: Difficulty in Product Purification
Purification Challenges and Recommended Procedures
| Problem | Solution |
| Separation of 1-(1,2-diphenylethyl)piperidine from its 1-(2,2-diphenylethyl)piperidine isomer | These isomers can be difficult to separate by standard column chromatography due to similar polarities. Use a high-performance liquid chromatography (HPLC) system with a suitable chiral or reverse-phase column for effective separation. Alternatively, fractional crystallization of the hydrochloride salts may be attempted. |
| Removal of Excess Piperidine | If piperidine is used in excess during reductive amination, it can be difficult to remove completely. Perform an acidic wash (e.g., with 1M HCl) during the work-up to protonate the piperidine and extract it into the aqueous layer. |
| Oily Product Instead of Solid | The freebase of 1-(1,2-diphenylethyl)piperidine may be an oil. Convert it to its hydrochloride salt by dissolving the freebase in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubbling dry HCl gas through the solution, or by adding a solution of HCl in isopropanol. The salt is typically a crystalline solid that can be collected by filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-(1,2-diphenylethyl)piperidine?
A1: A frequently cited method is the N-alkylation of 1,2-diphenylethylamine with a 1,5-dihalopentane, such as 1,5-dibromopentane, in the presence of a base. Another plausible route is the reductive amination of deoxybenzoin with piperidine.
Q2: My reaction yield is consistently low. What are the key parameters to optimize?
A2: For the N-alkylation route, focus on the reactivity of the alkylating agent, the choice and stoichiometry of the base, the reaction temperature, and the solvent. For the reductive amination pathway, the critical parameters are the pH for imine formation, the activity and stoichiometry of the reducing agent, and the reaction time and temperature to overcome steric hindrance.
Q3: I have confirmed the presence of the 1-(2,2-diphenylethyl)piperidine isomer in my product. How can I avoid this?
A3: This isomeric impurity originates from the contamination of your 1,2-diphenylethylamine starting material with 2,2-diphenylethylamine. It is crucial to start with highly pure 1,2-diphenylethylamine. Purify the starting amine by techniques such as fractional crystallization of its salt or by column chromatography before use.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate with a small amount of triethylamine to prevent streaking of the amine spots). Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal to track the consumption of starting materials and the formation of the product and any byproducts.
Q5: Can I use a one-pot procedure for the reductive amination of deoxybenzoin with piperidine?
A5: Yes, a one-pot procedure is common for reductive amination. However, it is often beneficial to allow the imine to form first before adding the reducing agent. This can be done by stirring the ketone and amine together in the solvent, with an acid catalyst, for a period (e.g., 1-2 hours) before introducing the reducing agent. This minimizes the reduction of the starting ketone to the corresponding alcohol.
Experimental Protocols
Protocol 1: N-Alkylation of 1,2-Diphenylethylamine with 1,5-Dibromopentane
-
Reaction Setup: To a round-bottom flask, add 1,2-diphenylethylamine (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring the mixture, add 1,5-dibromopentane (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination of Deoxybenzoin with Piperidine
-
Imine Formation: In a round-bottom flask, dissolve deoxybenzoin (1.0 eq.) and piperidine (1.2 eq.) in anhydrous dichloromethane. Add glacial acetic acid (1.5 eq.) and stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq.) portion-wise, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: N-Alkylation synthesis pathway for 1-(1,2-diphenylethyl)piperidine and the formation of a key isomeric impurity.
References
- 1. research.tus.ie [research.tus.ie]
- 2. [PDF] Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. | Semantic Scholar [semanticscholar.org]
- 3. Preparation and characterization of the 'research chemical' this compound, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibrating analytical instruments for accurate Diphenidine measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate analytical measurement of Diphenidine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical instruments for this compound quantification?
A1: The most commonly employed and validated analytical instruments for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These techniques offer the necessary selectivity and sensitivity for accurate measurement in various matrices, including seized materials, blood, and urine.[2]
Q2: How should I prepare my calibration standards for this compound analysis?
A2: It is recommended to prepare a stock solution of this compound in a suitable organic solvent, such as methanol or acetonitrile. From this stock solution, a series of calibration standards should be prepared by serial dilution to cover the expected concentration range of the samples. It is crucial to use certified reference material for the preparation of your stock solution to ensure accuracy.
Q3: What is a suitable internal standard for this compound analysis?
A3: An ideal internal standard (IS) for this compound quantification should be a structurally similar compound that is not present in the samples being analyzed. A stable isotope-labeled analog of this compound (e.g., this compound-d5) is the most suitable choice as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response. If a labeled analog is unavailable, a structurally related compound with similar chromatographic and mass spectrometric behavior can be used.
Q4: What are the critical parameters to consider during method validation for this compound quantification?
A4: A full method validation should be performed to ensure the reliability of your results. Key validation parameters include:
-
Linearity: Assessing the relationship between the concentration of the analyte and the instrument response over a defined range.
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Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of measurements. This is typically assessed at different levels (repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: The influence of sample components on the ionization of the analyte.
-
Stability: The stability of this compound in the sample matrix and in prepared solutions under various storage conditions.
Troubleshooting Guides
This section provides solutions to common issues encountered during the quantitative analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Active sites in the GC inlet or column: | Use a deactivated inlet liner and a high-quality, inert GC column. Consider derivatization of this compound to improve its volatility and reduce interactions with active sites. |
| Column Overload: | Dilute the sample or reduce the injection volume. |
| Inappropriate mobile phase pH (LC-MS): | Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
| Contamination of the column or guard column: | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Sample solvent incompatible with the mobile phase (LC-MS): | Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. |
Issue 2: Low Sensitivity or Inconsistent Response
| Potential Cause | Troubleshooting Step |
| Ion suppression/enhancement (Matrix Effect) in LC-MS/MS: | Optimize the sample preparation method to remove interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects. Dilute the sample if possible. |
| Suboptimal MS/MS transition: | Re-optimize the precursor and product ion selection and collision energy for this compound. |
| Dirty ion source (MS): | Clean the ion source according to the manufacturer's instructions. |
| Leak in the system: | Check for leaks in the GC or LC system, particularly at fittings and connections. |
| Degradation of this compound: | Investigate the stability of this compound in your samples and standards. Prepare fresh solutions and store them appropriately (e.g., protected from light and at low temperatures). |
Issue 3: Non-linear Calibration Curve
| Potential Cause | Troubleshooting Step |
| Inaccurate preparation of calibration standards: | Carefully re-prepare the calibration standards, ensuring accurate pipetting and dilutions. Use calibrated volumetric flasks and pipettes. |
| Detector saturation at high concentrations: | Extend the calibration range with lower concentration standards or dilute the higher concentration standards. |
| Inappropriate regression model: | Evaluate different regression models (e.g., linear, quadratic) and choose the one that best fits the data. A weighted regression may be necessary if the variance is not constant across the concentration range. |
| Analyte degradation at low concentrations: | Prepare fresh low-concentration standards and analyze them immediately. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards for GC-MS Analysis
Objective: To prepare a series of this compound calibration standards for the generation of a calibration curve.
Materials:
-
This compound certified reference material (CRM)
-
Methanol (HPLC grade or equivalent)
-
Internal Standard (IS) (e.g., this compound-d5)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Calibrated micropipettes
Procedure:
-
Preparation of this compound Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound CRM.
-
Dissolve the weighed this compound in a 10 mL volumetric flask with methanol.
-
Ensure the solid is completely dissolved by vortexing or sonicating.
-
Fill the flask to the mark with methanol and mix thoroughly.
-
-
Preparation of Internal Standard Stock Solution (1 mg/mL):
-
Follow the same procedure as for the this compound stock solution to prepare a 1 mg/mL stock solution of the internal standard.
-
-
Preparation of Working Internal Standard Solution (10 µg/mL):
-
Pipette 1 mL of the 1 mg/mL IS stock solution into a 100 mL volumetric flask.
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Dilute to the mark with methanol and mix thoroughly.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by diluting the this compound stock solution with methanol. A typical concentration range for seized sample analysis might be 1, 5, 10, 25, 50, and 100 µg/mL.
-
To each calibration standard, add a constant amount of the working internal standard solution (e.g., 100 µL of the 10 µg/mL IS solution to 900 µL of each calibration standard) to achieve a final IS concentration of 1 µg/mL in each vial.
-
Protocol 2: GC-MS Instrument Calibration
Objective: To perform a multi-point calibration of the GC-MS system for the quantitative analysis of this compound.
Procedure:
-
Instrument Setup:
-
Set up the GC-MS instrument with the appropriate column, temperature program, and MS parameters for this compound analysis.
-
-
Sequence Preparation:
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Create a sequence in the instrument software that includes a blank (methanol), the prepared calibration standards (from low to high concentration), and quality control (QC) samples.
-
-
Data Acquisition:
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Inject the sequence and acquire the data.
-
-
Data Processing:
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Integrate the peaks for this compound and the internal standard in each chromatogram.
-
-
Calibration Curve Generation:
-
Calculate the response ratio (Peak Area of this compound / Peak Area of Internal Standard) for each calibration standard.
-
Plot the response ratio against the corresponding concentration of this compound.
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Perform a linear regression analysis on the data points.
-
-
Acceptance Criteria:
-
The coefficient of determination (R²) should be ≥ 0.995.
-
The calculated concentration of each calibration standard should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification).
-
Quantitative Data Summary
Table 1: Example GC-MS Calibration Data for this compound
| Standard Concentration (µg/mL) | This compound Peak Area | Internal Standard Peak Area | Response Ratio | Calculated Concentration (µg/mL) | Accuracy (%) |
| 1 | 12,543 | 120,123 | 0.104 | 0.98 | 98.0 |
| 5 | 63,125 | 121,543 | 0.519 | 5.05 | 101.0 |
| 10 | 128,765 | 122,345 | 1.052 | 10.21 | 102.1 |
| 25 | 320,456 | 121,876 | 2.629 | 25.52 | 102.1 |
| 50 | 645,876 | 122,111 | 5.289 | 51.35 | 102.7 |
| 100 | 1,289,543 | 121,987 | 10.571 | 98.98 | 99.0 |
| Linearity (R²) | \multicolumn{5}{c | }{0.9992 } |
Visualizations
Caption: Workflow for the preparation and analysis of calibration standards.
Caption: A logical flowchart for troubleshooting common analytical issues.
References
Validation & Comparative
A Comparative Analysis of Diphenidine and Ketamine on NMDA Receptor Kinetics
This guide provides a detailed, objective comparison of the pharmacological effects of Diphenidine and Ketamine on the N-methyl-D-aspartate (NMDA) receptor. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the binding affinities, kinetics, and mechanisms of action of these two prominent NMDA receptor antagonists. The information is supported by experimental data from peer-reviewed literature, with detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows.
Introduction
Both this compound and Ketamine are uncompetitive antagonists of the NMDA receptor, meaning they bind to a site within the ion channel pore that becomes accessible only when the receptor is activated by its agonists, glutamate and glycine.[1][2] This mechanism of action underlies their dissociative anesthetic and psychoactive properties. While Ketamine is a well-characterized compound with established clinical use, this compound is a newer research chemical. Understanding the nuances of their interaction with the NMDA receptor is crucial for elucidating their distinct pharmacological profiles and for the development of novel therapeutics targeting the glutamatergic system.
Quantitative Data on NMDA Receptor Interaction
The following tables summarize the quantitative data on the binding affinity and kinetics of this compound and Ketamine at the NMDA receptor, as determined by radioligand binding assays and electrophysiological studies.
Table 1: Comparative Binding Affinity at the NMDA Receptor
| Compound | Parameter | Value | Receptor Subtype/Tissue | Method |
| This compound | Kᵢ | 18 nM | Rat Brain Membranes | Radioligand Binding ([³H]MK-801) |
| Kᵢ | 39 nM | Rat Brain Membranes | Radioligand Binding ([³H]MK-801) | |
| IC₅₀ | >1 µM | Recombinant Human NMDA Receptors | Electrophysiology | |
| (S)-Diphenidine | Kᵢ | 40-fold higher affinity than (R)-enantiomer | N/A | Radioligand Binding |
| Ketamine | Kᵢ | 0.8 ± 0.2 µM | Rat whole brain | Radioligand Binding ([³H]MK-801) |
| IC₅₀ | 14 - 18 µM | NR1/NR2A & NR1/NR2B | Electrophysiology | |
| IC₅₀ | ~100 µM | PCP site on NMDA receptor | Radioligand Binding ([³H]MK-801)[1] | |
| (S)-Ketamine | Kᵢ | 3- to 5-fold higher affinity than (R)-ketamine | N/A | Radioligand Binding |
Table 2: Comparative Kinetics at the NMDA Receptor
| Compound | Parameter | Value | Method | Notes |
| This compound | Onset of Action | Slow | Electrophysiology (fEPSP) | Equilibrium was not achieved during a 3-hour superfusion, suggesting slow on- and/or off-rates.[3] |
| Ketamine | Association Rate (kₒₙ) | 3.4 x 10⁷ M⁻¹s⁻¹ (estimated) | Electrophysiology (Modeling) | This value is for the allosteric binding site at sub-micromolar concentrations.[4] |
| Dissociation Rate (kₒff) | 1.8 s⁻¹ (estimated) | Electrophysiology (Modeling) | This value is for the allosteric binding site at sub-micromolar concentrations.[4] |
Mechanism of Action and Signaling Pathway
This compound and Ketamine act as uncompetitive open-channel blockers of the NMDA receptor. This means they require the channel to be opened by the binding of both glutamate and a co-agonist (glycine or D-serine) before they can access their binding site within the ion channel pore. Once bound, they physically obstruct the flow of ions, primarily Ca²⁺, into the neuron. This blockade is voltage-dependent. The inhibition of NMDA receptor-mediated calcium influx disrupts downstream signaling cascades involved in synaptic plasticity, such as long-term potentiation (LTP).
Figure 1: NMDA Receptor Signaling and Blockade by Uncompetitive Antagonists.
Experimental Protocols
Radioligand Binding Assay ([³H]MK-801)
This protocol is used to determine the binding affinity (Kᵢ) of a test compound for the phencyclidine (PCP) site within the NMDA receptor ion channel.
Materials:
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Tissue Preparation: Rat brain tissue (e.g., cortex or whole brain), homogenized in ice-cold buffer.
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Buffers:
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Homogenization Buffer: 5 mM Tris-HCl, pH 7.4.
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Assay Buffer: 5 mM Tris-HCl, pH 7.4.
-
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Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker).
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Competitor: Unlabeled test compound (this compound or Ketamine).
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Non-specific Binding Control: A high concentration of a known NMDA receptor channel blocker (e.g., 100 µM unlabeled MK-801).
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Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in homogenization buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation in assay buffer.
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Assay Incubation: In a 96-well plate, incubate the prepared brain membranes with a fixed concentration of [³H]MK-801 and varying concentrations of the unlabeled test compound (this compound or Ketamine).
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Total and Non-specific Binding: For total binding, incubate membranes with only [³H]MK-801. For non-specific binding, incubate membranes with [³H]MK-801 in the presence of a high concentration of unlabeled MK-801.
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Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium.
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Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
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Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
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Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Figure 2: Experimental Workflow for Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effect of a test compound on NMDA receptor-mediated currents in individual neurons.
Materials:
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Cell Preparation: Cultured neurons or acute brain slices.
-
Solutions:
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External (bath) solution: Artificial cerebrospinal fluid (aCSF) containing physiological concentrations of ions.
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Internal (pipette) solution: Solution mimicking the intracellular ionic composition.
-
-
NMDA Receptor Agonists: Glutamate and glycine (or D-serine).
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Test Compound: this compound or Ketamine.
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Patch-clamp rig: Microscope, micromanipulator, amplifier, and data acquisition system.
-
Glass micropipettes
Procedure:
-
Pipette Preparation: Pull glass micropipettes to a fine tip and fill with internal solution.
-
Cell Approach and Sealing: Under the microscope, approach a neuron with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the entire cell.
-
Voltage Clamp: Clamp the cell membrane at a negative holding potential (e.g., -70 mV) to record inward currents.
-
Elicit NMDA Currents: Apply a brief pulse of glutamate and glycine to the cell to evoke an NMDA receptor-mediated current.
-
Drug Application: After establishing a stable baseline response, perfuse the bath with aCSF containing the test compound (this compound or Ketamine) at a known concentration.
-
Measure Inhibition: Continue to elicit NMDA receptor currents in the presence of the test compound and measure the reduction in the current amplitude.
-
Washout: Perfuse the bath with drug-free aCSF to observe the recovery of the NMDA receptor current.
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor currents before, during, and after the application of the test compound.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound to generate a dose-response curve and determine the IC₅₀ value.
-
To assess kinetics, the rate of onset of the block during continuous or repeated agonist application in the presence of the antagonist can be analyzed to estimate the association rate constant (kₒₙ). The rate of recovery from the block during washout can provide an estimate of the dissociation rate constant (kₒff).
Figure 3: Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Comparative Discussion
Binding Affinity: The available data consistently indicate that this compound possesses a significantly higher affinity for the NMDA receptor than Ketamine. The Kᵢ values for this compound are in the low nanomolar range, while those for Ketamine are in the high nanomolar to low micromolar range. This suggests that this compound is a more potent NMDA receptor antagonist in terms of its ability to bind to the receptor. It is also noteworthy that for both compounds, the (S)-enantiomer exhibits a higher affinity than the (R)-enantiomer.[2]
Kinetics: While specific on- and off-rate constants for this compound are not readily available in the literature, electrophysiological studies describe its onset of action as slow.[3] In experiments measuring the inhibition of NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs), equilibrium was not reached even after three hours of continuous application of this compound. This suggests that this compound has a slow association rate, a slow dissociation rate, or both. In contrast, Ketamine is generally considered to have relatively fast kinetics. The estimated kinetic parameters for Ketamine's interaction with an allosteric site suggest a rapid association and a moderately fast dissociation.[4] This difference in kinetics likely contributes to the distinct pharmacological profiles of the two compounds, including their onset and duration of effects. The slower kinetics of this compound may lead to a more prolonged blockade of NMDA receptors compared to Ketamine at equivalent receptor occupancy.
Clinical and Research Implications: The higher potency and slower kinetics of this compound compared to Ketamine have important implications. From a research perspective, this compound can be a useful tool for inducing a sustained and potent blockade of NMDA receptors. In a clinical context, these properties could translate to a longer duration of action, which might be desirable for certain therapeutic applications but could also increase the risk of prolonged side effects. The unexpected lower in vivo potency of this compound compared to Ketamine in some behavioral assays, despite its higher in vitro affinity, suggests that pharmacokinetic factors and the potential role of active metabolites may play a significant role in its overall effects.[2] Further research is needed to fully characterize the kinetic properties of this compound and to understand how these properties, in conjunction with its pharmacokinetics, determine its unique pharmacological and toxicological profile.
Conclusion
This comparative analysis highlights the key differences and similarities between this compound and Ketamine in their interaction with the NMDA receptor. This compound is a more potent antagonist with a higher binding affinity and appears to have slower receptor kinetics compared to Ketamine. Both compounds act via an uncompetitive, open-channel blocking mechanism. The provided experimental protocols offer a framework for further investigation into the pharmacology of these and other NMDA receptor antagonists. A comprehensive understanding of their distinct kinetic profiles is essential for the rational design of novel therapeutics targeting the glutamatergic system and for predicting their clinical effects and potential for abuse.
References
Diphenidine vs. PCP: A Comparative Analysis of Locomotor Effects
This guide provides a detailed comparison of the locomotor effects of Diphenidine and Phencyclidine (PPCP), two dissociative anesthetics known for their psychoactive properties. Both compounds are N-methyl-D-aspartate (NMDA) receptor antagonists, but their broader pharmacological profiles and resulting behavioral effects exhibit notable differences. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future studies.
Quantitative Data on Locomotor Effects
The following tables summarize the quantitative data on the locomotor effects of this compound and PCP from various rodent studies. It is important to note that direct comparative studies are limited, and thus, data is compiled from separate experiments. Variations in experimental conditions such as species, strain, and apparatus should be considered when interpreting these findings.
Table 1: Locomotor Effects of this compound in Rodents
| Species/Strain | Dose Range | Route of Administration | Key Locomotor Effects |
| Mice | 10-60 mg/kg | Not Specified | Increased locomotor activation and stereotypy.[1] |
Table 2: Locomotor Effects of PCP in Rodents
| Species/Strain | Dose Range | Route of Administration | Key Locomotor Effects |
| Rats | 2.5 mg/kg | Not Specified | Rapid and persistent increase in locomotor activity, peaking between 15 and 60 minutes post-administration.[2] |
| Rats | 2-10 mg/kg | Not Specified | Dose-dependent increase in locomotor activity up to 6 mg/kg; higher doses may induce ataxia.[3] |
| Mice | 2.5-5.0 mg/kg | Intraperitoneal (i.p.) | Increased locomotor activity.[4] |
| Mice | 10.0 mg/kg | Intraperitoneal (i.p.) | Decreased locomotor activity compared to the 5.0 mg/kg dose, possibly due to ataxia.[4] |
| Rats | 1.5-3.0 mg/kg | Subcutaneous (s.c.) | Prepubertal rats showed greater sensitivity to the locomotor-elevating effects compared to adults.[5] |
Experimental Protocols
The assessment of locomotor activity induced by this compound and PCP typically involves monitoring the movement of rodents in a controlled environment. The following is a generalized protocol synthesized from various studies.
Objective: To quantify the effects of this compound or PCP on spontaneous locomotor activity in rodents.
Materials:
-
Subjects: Male rodents (mice or rats) of a specified strain (e.g., Sprague-Dawley rats, C57BL/6J mice).
-
Test Compounds: this compound, Phencyclidine hydrochloride, dissolved in a suitable vehicle (e.g., saline).
-
Apparatus: An open-field arena or homecage monitoring system equipped with automated tracking. This is often a square or circular enclosure with sensors (e.g., infrared beams) to detect movement.
-
Data Acquisition Software: To record and analyze locomotor activity parameters such as distance traveled, rearing frequency, and time spent in different zones.
Procedure:
-
Acclimation: Animals are habituated to the testing room for a specified period (e.g., 60 minutes) before the experiment begins.
-
Habituation to Apparatus: Each animal is placed in the center of the open-field arena and allowed to explore freely for a set duration (e.g., 30-60 minutes) to establish a baseline level of activity.
-
Drug Administration: Following habituation, animals are removed from the arena, administered the test compound or vehicle via a specified route (e.g., intraperitoneal injection), and immediately returned to the arena.
-
Data Recording: Locomotor activity is recorded for a predetermined period (e.g., 60-120 minutes) post-injection. Data is typically collected in time bins (e.g., 5 or 15 minutes) to analyze the time course of the drug's effect.
-
Data Analysis: The recorded data is analyzed to determine various locomotor parameters. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of the drug with the vehicle control group.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study investigating the locomotor effects of a novel psychoactive compound.
Comparative Signaling Pathways
This compound and PCP both act as NMDA receptor antagonists. Their effects on the dopaminergic system, however, may contribute to differences in their locomotor profiles. The following diagram illustrates the primary signaling pathways involved.
Discussion
Both this compound and PCP are established NMDA receptor antagonists, a mechanism that is central to their dissociative and psychotomimetic effects.[6] This antagonism is also implicated in their ability to induce hyperlocomotion in rodents. The blockade of NMDA receptors, particularly in the cortex and striatum, is thought to disrupt the normal inhibitory control of motor pathways, leading to increased locomotor activity.[7]
PCP has been extensively studied and is known to produce a robust, dose-dependent increase in locomotor activity.[3][4] This effect is often used as a preclinical model for aspects of schizophrenia.[8][9] The hyperlocomotion induced by PCP is not solely due to NMDA receptor antagonism; PCP also has a significant affinity for the dopamine D2 receptor and inhibits the dopamine transporter (DAT).[10] The inhibition of dopamine reuptake leads to increased synaptic dopamine levels, which is a well-established mechanism for psychostimulant-induced hyperlocomotion.
This compound also induces hyperlocomotion, as demonstrated in mouse studies.[1] While its primary mechanism of action is NMDA receptor antagonism, it is also reported to have weak inhibitory effects on dopamine and norepinephrine reuptake.[11] The relative contribution of these different mechanisms to the overall locomotor profile of this compound requires further investigation. One study noted that while this compound is a potent NMDA receptor antagonist, its in vivo potency in some behavioral tests was lower than expected, suggesting that pharmacokinetic factors may play a significant role.[6]
References
- 1. Rewarding and reinforcing effects of two dissociative-based new psychoactive substances, deschloroketamine and this compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute and chronic phencyclidine effects on locomotor activity, stereotypy and ataxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between locomotor activity changes produced by phencyclidine and D-amphetamine in CD-1 male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maturation of locomotor and Fos responses to the NMDA antagonists, PCP and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. Augmentation of locomotor activity by chronic phencyclidine is associated with an increase in striatal NMDA receptor function and an upregulation of the NR1 receptor subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the study of phencyclidine-induced schizophrenia-like animal models and the underlying neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Investigations of the Dissociative ‘Legal Highs’ this compound, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of the Neuroprotective Potential of Diphenidine and MK-801
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective effects of Diphenidine and the well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist, MK-801 (Dizocilpine). The information presented is based on available in vitro experimental data, offering insights into their mechanisms of action and potential therapeutic applications in the context of excitotoxic neuronal injury.
Executive Summary
Both this compound and MK-801 are potent antagonists of the NMDA receptor, a key player in mediating excitotoxic neuronal death. While MK-801 has been extensively studied in vitro for its neuroprotective properties, quantitative data on the direct neuroprotective efficacy of this compound in cell-based assays remains limited in publicly available literature. This guide synthesizes the current understanding of both compounds, highlighting their comparative receptor affinities and known effects in in vitro models.
Comparative Quantitative Data
| Compound | Receptor Target | Assay Type | Ki (nM) | Reference |
| This compound | NMDA Receptor (PCP site) | [³H]MK-801 Binding | 18.2 ± 2.2 | [1] |
| MK-801 | NMDA Receptor (PCP site) | [³H]MK-801 Binding | 2.5 ± 0.11 | [1] |
Note: Ki (inhibitory constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Neuroprotective Effects and Mechanism of Action
MK-801 (Dizocilpine)
MK-801 is a potent and selective non-competitive antagonist of the NMDA receptor, acting as an open-channel blocker. Its neuroprotective effects are primarily attributed to its ability to prevent excessive calcium influx through the NMDA receptor channel, a critical event in the excitotoxic cascade that leads to neuronal cell death.
In vitro studies have demonstrated that MK-801 can protect neurons from excitotoxic insults induced by glutamate or NMDA. For instance, in cortical neuron cultures, MK-801 has been shown to attenuate neuronal death in the low micromolar range (1 to 10 µM) following exposure to NMDA or oxygen-glucose deprivation.[2] However, at higher concentrations (e.g., 100 µM), MK-801 can exhibit neurotoxic effects, causing cytoplasmic vacuolization.[2]
This compound
This compound is a 1,2-diarylethylamine that also acts as a non-competitive NMDA receptor antagonist.[3] Its mechanism of neuroprotection is presumed to be similar to that of MK-801, involving the blockade of the NMDA receptor ion channel.
While quantitative data from cell viability assays are scarce, studies on rat hippocampal slices have shown that this compound (30 µM) reduces NMDA-mediated field excitatory postsynaptic potentials (fEPSPs) to a similar extent as ketamine (30 µM), confirming its functional antagonist activity at the NMDA receptor.[4] this compound and other 1,2-diarylethylamines have been investigated for their potential in treating neurotoxic injury.[5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for NMDA receptor-mediated excitotoxicity and a general workflow for in vitro neuroprotection assays.
Caption: NMDA Receptor-Mediated Excitotoxicity Pathway.
Caption: General Workflow for In Vitro Neuroprotection Assays.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
[³H]MK-801 Binding Assay for NMDA Receptor Affinity
This assay is used to determine the binding affinity of a compound to the PCP site within the NMDA receptor channel.
-
Tissue Preparation: Rat forebrain tissue is homogenized in a cold buffer and centrifuged to isolate the membrane fraction containing the NMDA receptors.
-
Incubation: The membrane preparation is incubated with a known concentration of radiolabeled [³H]MK-801 and varying concentrations of the test compound (this compound or MK-801). The incubation is typically carried out at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding: Neuronal cells are seeded into a 96-well plate at a specific density and allowed to adhere and differentiate.
-
Treatment: The cells are pre-treated with various concentrations of the neuroprotective agent (this compound or MK-801) for a specified duration.
-
Excitotoxic Insult: An excitotoxic agent (e.g., glutamate or NMDA) is added to the culture medium to induce neuronal damage.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Experimental Setup: The cell culture and treatment protocol are similar to the MTT assay.
-
Sample Collection: After the incubation period following the excitotoxic insult, a sample of the cell culture supernatant is collected from each well.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD⁺, and a catalyst. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD⁺ to NADH.
-
Colorimetric Measurement: The NADH produced then reduces a tetrazolium salt to a colored formazan product. The intensity of the color, measured by a microplate reader, is proportional to the amount of LDH released and, therefore, the extent of cell death.
Conclusion
Both this compound and MK-801 demonstrate potent antagonism at the NMDA receptor, a key mechanism for neuroprotection against excitotoxicity. Based on Ki values, MK-801 exhibits a higher binding affinity for the NMDA receptor compared to this compound. While MK-801's neuroprotective effects are well-documented in various in vitro models, a significant gap exists in the literature regarding quantitative, cell-based neuroprotection data for this compound. Future research should focus on direct comparative studies using standardized in vitro excitotoxicity assays to fully elucidate the relative neuroprotective potential of these two compounds. Such studies are crucial for guiding further drug development efforts in the search for effective treatments for neurological disorders characterized by excitotoxic neuronal damage.
References
- 1. Comparative Study of the Protective and Neurotrophic Effects of Neuronal and Glial Progenitor Cells-Derived Conditioned Media in a Model of Glutamate Toxicity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gov.uk [gov.uk]
- 3. cdn.who.int [cdn.who.int]
- 4. Prostaglandin D2 toxicity in primary neurons is mediated through its bioactive cyclopentenone metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro neuroprotection against glutamate toxicity provided by novel non-competitive N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized Diphenidine: A Comparative HPLC-UV Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in preclinical and clinical development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for validating the purity of Diphenidine, a dissociative anesthetic. This document outlines a detailed experimental protocol, presents comparative data for this compound and its potential impurities, and offers a clear workflow for the validation process.
This compound, or 1-(1,2-diphenylethyl)piperidine, is a diarylethylamine that has been investigated for its pharmacological properties.[1][2] Its synthesis can result in various impurities, including positional isomers and unreacted starting materials, which can significantly impact its biological activity and safety profile. HPLC-UV is a robust and widely accessible analytical technique for assessing the purity of such compounds.[3][4]
Comparison of HPLC-UV Methods
The selection of an appropriate HPLC-UV method is crucial for the accurate determination of this compound purity. Reversed-phase chromatography is the method of choice for separating this compound from its less polar and more polar impurities. Below is a comparison of two common reversed-phase columns and their performance characteristics for this application.
| Parameter | Method A: C18 Column | Method B: C8 Column |
| Stationary Phase | Octadecylsilyl (C18) silica gel | Octylsilyl (C8) silica gel |
| Particle Size | 5 µm | 5 µm |
| Column Dimensions | 4.6 x 250 mm | 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:25 mM Phosphate Buffer (pH 7.0) (60:40 v/v) | Acetonitrile:0.1% Trifluoroacetic Acid in Water (55:45 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| UV Detection Wavelength | 258 nm[5] | 258 nm[5] |
| Expected Retention Time (this compound) | ~ 8.5 min | ~ 6.2 min |
| Expected Retention Time (1,2-diphenylethanamine) | ~ 4.1 min | ~ 3.0 min |
| Expected Retention Time (1-(2,2-diphenylethyl)piperidine) | ~ 9.2 min | ~ 6.8 min |
| Resolution (this compound/Isomer) | Good | Moderate |
| Analysis Time | Longer | Shorter |
| Column Backpressure | Higher | Lower |
Method A (C18) offers superior resolution between this compound and its key positional isomer, 1-(2,2-diphenylethyl)piperidine, due to the increased hydrophobic interactions with the longer alkyl chains of the stationary phase.[6] This method is recommended for rigorous purity assessments where baseline separation of closely related impurities is critical.
Method B (C8) provides a faster analysis time and lower backpressure. While the resolution between this compound and its isomer may be slightly less than with a C18 column, it is often sufficient for routine purity checks and in-process controls.
Experimental Protocol
This section details a standard operating procedure for the validation of synthesized this compound purity using the recommended HPLC-UV method (Method A).
Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
Synthesized this compound sample
-
Acetonitrile (HPLC grade)
-
Monobasic potassium phosphate (analytical grade)
-
Dibasic sodium phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
-
C18 analytical column (5 µm, 4.6 x 250 mm)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
25 mM Phosphate Buffer (pH 7.0): Dissolve appropriate amounts of monobasic potassium phosphate and dibasic sodium phosphate in HPLC-grade water to achieve a 25 mM solution. Adjust the pH to 7.0 ± 0.05 using phosphoric acid.
-
Mobile Phase (Acetonitrile:Buffer 60:40): Mix 600 mL of acetonitrile with 400 mL of 25 mM phosphate buffer (pH 7.0). Degas the solution before use.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized this compound sample and dissolve it in the mobile phase in a 100 mL volumetric flask.
-
Impurity Spike Solution: If available, prepare a solution containing this compound and known impurities (e.g., 1,2-diphenylethanamine, 1-(2,2-diphenylethyl)piperidine) to confirm peak identification and resolution.
Chromatographic Conditions
-
Column: C18 (5 µm, 4.6 x 250 mm)
-
Mobile Phase: Acetonitrile:25 mM Phosphate Buffer (pH 7.0) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 258 nm[5]
-
Run Time: 20 minutes
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere with the analysis.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time reproducibility, peak area precision).
-
Inject the sample solution.
-
If prepared, inject the impurity spike solution to confirm the retention times of potential impurities.
Data Analysis and Purity Calculation
The purity of the synthesized this compound is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
Experimental Workflow and Data Visualization
The logical flow of the purity validation process is illustrated in the following diagram.
References
- 1. cdn.who.int [cdn.who.int]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. research.tus.ie [research.tus.ie]
No Evidence of Diphenidine Cross-reactivity in Standard Toxicology Screenings, But Vigilance is Warranted
For Immediate Release
[City, State] – December 14, 2025 – Despite its structural similarities to compounds known to interfere with standard drug screening panels, a thorough review of existing literature reveals no documented evidence of diphenidine cross-reactivity in common toxicology immunoassays. Researchers, scientists, and drug development professionals should be aware that while this compound is detectable by specific chromatographic methods, its potential to cause false-positive results on initial screens for drugs of abuse like phencyclidine (PCP) or methadone remains unconfirmed.
This compound, a 1,2-diarylethylamine, has emerged as a novel psychoactive substance (NPS) and is associated with dissociative effects similar to ketamine and PCP.[1] This has led to speculation about its potential to cross-react with immunoassays designed to detect these substances. However, extensive searches of scientific literature and toxicology databases have yielded no published studies or case reports demonstrating such interference.
While direct evidence is lacking, the structural characteristics of this compound warrant consideration. Immunoassays, the frontline tool in many toxicology screenings, rely on antibody binding to specific molecular shapes.[2] Structurally similar compounds can sometimes bind to these antibodies, leading to a false-positive result.[3][4] For example, various medications have been reported to cause false-positive results for PCP and methadone immunoassays.[5][6][7][8][9] Given that this compound shares some structural motifs with these compounds, the possibility of cross-reactivity cannot be entirely dismissed without direct experimental validation.
Definitive identification of this compound in biological samples is reliably achieved through more specific analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).[1] These methods are capable of separating and identifying this compound and its metabolites with high specificity, and are the standard for confirming presumptive positive results from immunoassays.
Understanding this compound Metabolism
Studies have identified the primary metabolic pathways of this compound to include hydroxylation and N-dealkylation. The major metabolites are hydroxylated derivatives of the parent compound. While there is no data on the cross-reactivity of these metabolites, it is a crucial area for future research as metabolites can sometimes exhibit greater cross-reactivity in immunoassays than the parent drug.
Experimental Protocols
In the absence of specific studies on this compound cross-reactivity, this guide outlines the general experimental protocols used to assess the interference of a novel compound in standard toxicology screenings.
Immunoassay Screening
Immunoassay screening is the initial step in many toxicology protocols. These assays are designed for high throughput and sensitivity.
Typical Protocol:
-
Sample Preparation: Urine or serum samples are collected and prepared according to the manufacturer's instructions for the specific immunoassay kit. This may involve centrifugation to remove particulate matter.
-
Assay Procedure: An aliquot of the prepared sample is added to the immunoassay plate or cartridge. The assay is then run on an automated analyzer.
-
Data Interpretation: The analyzer measures the signal generated by the assay, which is inversely proportional to the amount of drug present in the sample. Results are reported as "positive" or "negative" based on a pre-determined cutoff concentration.
Confirmatory Analysis (GC-MS or LC-MS/MS)
All presumptive positive results from immunoassays should be confirmed by a more specific method like GC-MS or LC-MS/MS.
Typical GC-MS Protocol:
-
Sample Extraction: The drug and its metabolites are extracted from the biological matrix (e.g., urine) using liquid-liquid extraction or solid-phase extraction.
-
Derivatization: The extracted analytes may be derivatized to improve their volatility and chromatographic properties.
-
Chromatographic Separation: The derivatized extract is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column.
-
Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the compound, allowing for definitive identification and quantification.
Data on Analytically Confirmed this compound Cases
While cross-reactivity data is unavailable, several studies have reported the concentrations of this compound found in biological samples in cases of intoxication. These findings are summarized in the table below. It is important to note that in many of these cases, other substances were also detected.[1]
| Biological Sample | Reported Concentration Range | Reference |
| Blood | 2 - 262 ng/mL | [1] |
| Urine | 8 - 19,000 ng/mL | [1] |
Logical Workflow for Toxicology Screening
The following diagram illustrates the typical workflow for a standard toxicology screening, from initial testing to confirmation.
References
- 1. cdn.who.int [cdn.who.int]
- 2. content.veeabb.com [content.veeabb.com]
- 3. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohsu.edu [ohsu.edu]
- 5. Rapid urine drug screens: diphenhydramine and methadone cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Often Do False-positive Phencyclidine (PCP) Urine Screens Occur with Use of Common Medications? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. False-positive interferences of common urine drug screen immunoassays: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Commonly prescribed medications and potential false-positive urine drug screens. | Semantic Scholar [semanticscholar.org]
- 9. False-positive phencyclidine (PCP) on urine drug screen attributed to desvenlafaxine (Pristiq) use - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Profiles of Diphenidine and Methoxphenidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of two dissociative diarylethylamines, Diphenidine and Methoxphenidine (MXP). The information presented is collated from various pharmacological studies and is intended to serve as a resource for researchers in neuroscience, pharmacology, and drug development.
Introduction
This compound (1,2-DEP) and Methoxphenidine (2-MeO-Diphenidine, MXP) are psychoactive substances that have emerged as research chemicals.[1][2] Both compounds are structurally related to other dissociative anesthetics and are known to primarily act as N-methyl-D-aspartate (NMDA) receptor antagonists.[3][4][5] Understanding their distinct binding affinities and selectivity profiles is crucial for elucidating their pharmacological effects and potential therapeutic applications.
Quantitative Binding Data
The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and various isomers of Methoxphenidine at the NMDA receptor and other key central nervous system targets. Lower Ki values indicate a higher binding affinity.
| Compound | NMDA Receptor (Ki, nM) | Dopamine Transporter (DAT) (Ki, nM) | Serotonin Transporter (SERT) (Ki, nM) | Norepinephrine Transporter (NET) (Ki, nM) | Sigma-1 Receptor (Ki, nM) | Sigma-2 Receptor (Ki, nM) |
| This compound | 18 - 39[3][4] | 230 - 317[3][4] | >10,000[4] | 9250[6] | 290[4] | 193[4] |
| (S)-Diphenidine | 120 (40x more potent than R-enantiomer)[1][3] | - | - | - | - | - |
| (R)-Diphenidine | 5250[7] | - | - | - | - | - |
| 2-MXP (Methoxphenidine) | 36 - 170[4][8] | 2915 - 4800[8] | >10,000[5] | 6900[8] | 124[8] | 508[8] |
| 3-MXP | 18.2 (similar to this compound)[7] | 587[6] | >10,000[6] | 2710[6] | - | - |
| 4-MXP | 461[7] | 19000[7] | 19000[7] | - | - | - |
Key Observations:
-
Both this compound and 2-MXP are potent NMDA receptor antagonists, with this compound generally exhibiting a slightly higher affinity.[3][4][8]
-
The (S)-enantiomer of this compound is significantly more potent at the NMDA receptor than the (R)-enantiomer.[1][3]
-
This compound displays a notably higher affinity for the dopamine transporter (DAT) compared to 2-MXP.[3][4][8]
-
Both compounds have very low affinity for the serotonin transporter (SERT).[4][5]
-
The positional isomers of MXP show varied affinities for the NMDA receptor, with 3-MXP being the most potent and 4-MXP the least.[7][9]
-
Both compounds also interact with sigma receptors, with this compound having a higher affinity for the sigma-2 subtype and 2-MXP showing higher affinity for the sigma-1 subtype.[4][8]
Experimental Protocols
The binding affinities presented in this guide are primarily determined through competitive radioligand binding assays . A generalized protocol for such an assay targeting the NMDA receptor is outlined below.
Radioligand Binding Assay for NMDA Receptor Affinity
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound or MXP) for the NMDA receptor.
Materials:
-
Radioligand: Typically [3H]MK-801 or [3H]TCP, which are high-affinity, uncompetitive NMDA receptor channel blockers.[7][8][10]
-
Tissue Preparation: Homogenized rat forebrain or whole brain membranes, which are rich in NMDA receptors.[7][8]
-
Test Compound: this compound, MXP, or other compounds of interest at various concentrations.
-
Assay Buffer: A buffered solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Rat brain tissue is homogenized and centrifuged to isolate the cell membranes containing the NMDA receptors. The final membrane pellet is resuspended in the assay buffer.
-
Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the prepared membranes. A control group with only the radioligand and a group with a high concentration of a known NMDA receptor antagonist (to determine non-specific binding) are also included.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway affected by these compounds and the general workflow of a competitive radioligand binding assay.
Caption: NMDA Receptor Antagonism by this compound and MXP.
Caption: Experimental Workflow of a Radioligand Binding Assay.
Conclusion
This compound and Methoxphenidine are both potent NMDA receptor antagonists, a property that likely underlies their primary dissociative effects. However, their differing affinities for other targets, particularly the dopamine transporter, may contribute to nuanced differences in their overall pharmacological profiles. The data presented here, along with the outlined experimental methodology, provides a foundation for further research into the structure-activity relationships, in vivo effects, and potential therapeutic uses of these and related diarylethylamines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. cdn.who.int [cdn.who.int]
- 4. gov.uk [gov.uk]
- 5. Intriguing Cytotoxicity of the Street Dissociative Anesthetic Methoxphenidine: Unexpected Impurities Spotted - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Pharmacological Investigations of the Dissociative ‘Legal Highs’ this compound, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.who.int [cdn.who.int]
- 9. Methoxphenidine - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
A Comparative Analysis of Diphenidine and Ephenidine as NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Diphenidine and Ephenidine as N-methyl-D-aspartate (NMDA) receptor antagonists, supported by available experimental data. Both compounds are diarylethylamines and are known for their dissociative effects, which are primarily mediated through their interaction with the NMDA receptor.[1]
Quantitative Comparison of NMDA Receptor Affinity
The primary measure of efficacy for a receptor antagonist is its binding affinity, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The available data from in vitro radioligand binding studies are summarized below.
| Compound | Ki (nM) | Test System | Radioligand | Reference |
| This compound | ~38 | Rat brain homogenates | [3H]-MK-801 | Wallach et al. (as cited in WHO, 2020)[2] |
| Ephenidine | 66 | Not specified | [3H]-MK-801 | Kang et al. (2017)[3][4] |
Note: The data presented above are derived from separate studies. Direct comparison of absolute values should be approached with caution as experimental conditions may have varied between laboratories. However, the data suggests that both compounds are potent NMDA receptor antagonists with affinities in the nanomolar range.
Mechanism of Action and Functional Effects
Both this compound and Ephenidine act as uncompetitive antagonists at the PCP site within the ion channel of the NMDA receptor.[2][3] This means they bind to the receptor when it is in an open state, thereby blocking the influx of ions.
Electrophysiological studies have confirmed their functional antagonism. In rat hippocampal slices, both compounds have been shown to inhibit NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs).[2][3] One study noted that the antagonistic effect of this compound has a slower onset compared to ketamine.[5] Similarly, ephenidine produced a near-maximal inhibition of the NMDA receptor-mediated fEPSP after a 4-hour superfusion at a concentration of 10 μM.[3]
A comparative ranking of potency for inhibition of NMDA receptor-mediated fEPSPs from one study placed this compound as more potent than Ephenidine (not directly tested but can be inferred from the ranking of its analogue 2-MXP): MK-801 > PCP > this compound > 3-MXP > 2-MXP > ketamine > memantine.[2]
Experimental Protocols
The following are generalized experimental protocols based on methodologies described in the cited literature for determining NMDA receptor binding affinity and functional antagonism.
Radioligand Binding Assay for NMDA Receptor Affinity
This experiment determines the binding affinity of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)
This experiment measures the functional effect of a compound on synaptic transmission mediated by NMDA receptors in brain tissue slices.
References
A Head-to-Head Comparison of Diphenidine and Other Dissociative Anesthetics for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological performance of diphenidine, a diarylethylamine-class dissociative anesthetic, with other notable dissociatives such as ketamine, phencyclidine (PCP), and methoxphenidine (MXP). The information is intended for researchers, scientists, and professionals in the field of drug development. This comparison is based on available experimental data to facilitate informed research and development decisions.
Executive Summary
This compound acts primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist, a mechanism shared with other dissociative anesthetics like ketamine and PCP.[1][2] Its affinity for the NMDA receptor is comparable to or higher than that of ketamine.[1] Notably, the (S)-enantiomer of this compound exhibits a significantly higher affinity for the NMDA receptor, approximately 40 times more potent than the (R)-enantiomer.[1][3] While its primary target is the NMDA receptor, this compound also shows affinity for the σ1 and σ2 receptors and the dopamine transporter, which may contribute to its unique pharmacological profile.[3] In vivo studies suggest that despite its high NMDA receptor affinity, this compound is less potent than ketamine and PCP in prepulse inhibition (PPI) models, a measure of sensorimotor gating.[4][5] This discrepancy may be due to pharmacokinetic factors or the influence of active metabolites.[1]
Data Presentation: Comparative Pharmacological Data
The following table summarizes the quantitative data for this compound and other key dissociative anesthetics, focusing on their binding affinities (Ki) for various receptors and their in vivo potency (ED50).
| Compound | NMDA Receptor Ki (nM) [³H]MK-801 displacement | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Dopamine Transporter (DAT) Ki (nM) | In Vivo Potency (PPI) ED50 (mg/kg) |
| This compound (DPH) | 28.5 | 379 | 722 | 1990 | 9.5 |
| (S)-Diphenidine | 20 | Not Reported | Not Reported | Not Reported | Not Reported |
| (R)-Diphenidine | 800 | Not Reported | Not Reported | Not Reported | Not Reported |
| Ketamine | 324 | Not Reported | Not Reported | Not Reported | < 9.5 |
| Phencyclidine (PCP) | 57.8 | Not Reported | Not Reported | Not Reported | < 9.5 |
| Methoxphenidine (2-MXP) | 71.1 | 1490 | 2000 | >10,000 | > 20 |
| 3-MeO-PCP | 20 | Not Reported | Not Reported | Not Reported | Not Reported |
| 4-MeO-PCP | 1400 | Not Reported | Not Reported | Not Reported | Not Reported |
Data compiled from multiple sources.[3][4][5]
Mandatory Visualization
Signaling Pathway of NMDA Receptor Antagonism
The primary mechanism of action for this compound and other dissociative anesthetics is the antagonism of the NMDA receptor. The following diagram illustrates the signaling pathway involved.
Caption: NMDA Receptor Antagonism by this compound.
Experimental Workflow: [³H]MK-801 Radioligand Binding Assay
The affinity of this compound and other dissociatives for the NMDA receptor is commonly determined using a radioligand binding assay with [³H]MK-801, a potent and specific ligand for the PCP site within the NMDA receptor channel.
Caption: Workflow for [³H]MK-801 Binding Assay.
Experimental Protocols
[³H]MK-801 Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of uncompetitive NMDA receptor antagonists that bind to the PCP site within the ion channel.[1][2]
1. Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three more times.
-
The final pellet is resuspended in buffer and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., Bradford assay).
2. Binding Assay:
-
In a final volume of 500 µL, incubate the prepared membranes (approximately 100-200 µg of protein) with a fixed concentration of [³H]MK-801 (e.g., 1 nM).
-
Add varying concentrations of the competing drug (e.g., this compound, ketamine) to displace the radioligand.
-
To stimulate binding, include glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) in the incubation mixture.
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., 2 hours at room temperature).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM unlabeled MK-801 or PCP).
3. Separation and Detection:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding of [³H]MK-801 against the logarithm of the concentration of the competing drug.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Prepulse Inhibition (PPI) of Acoustic Startle in Rats
PPI is a measure of sensorimotor gating, and its disruption is a characteristic effect of dissociative anesthetics. This in vivo assay provides a functional measure of a compound's potency.[4][5]
1. Apparatus:
-
Use a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the rat.
2. Acclimation:
-
Place the rat in the startle chamber and allow it to acclimate for a period (e.g., 5 minutes) with background white noise.
3. Experimental Session:
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-plus-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 73, 81, or 89 dB white noise for 20 ms) is presented shortly before the startling pulse (e.g., 100 ms lead time).
-
No-stimulus trials: Only background noise is present.
-
-
Administer the test compound (e.g., this compound) or vehicle to different groups of rats at various doses before the start of the session.
4. Data Analysis:
-
Measure the startle amplitude for each trial.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle amplitude on prepulse-plus-pulse trials) / (startle amplitude on pulse-alone trials)) x 100].
-
Determine the ED50 value, which is the dose of the drug that produces a 50% reduction in PPI.[6][7][8][9]
Conclusion
This compound is a potent NMDA receptor antagonist with a complex pharmacological profile that includes interactions with sigma receptors and the dopamine transporter. While its in vitro affinity for the NMDA receptor is high, its in vivo potency appears to be lower than that of classic dissociatives like ketamine and PCP. This highlights the importance of comprehensive pharmacological profiling, including both in vitro and in vivo studies, in the development and understanding of novel dissociative compounds. The detailed experimental protocols and comparative data provided in this guide are intended to support further research in this area.
References
- 1. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Investigations of the Dissociative ‘Legal Highs’ this compound, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The potency (ED50) and cardiovascular effects of rapacuronium (Org 9487) during narcotic-nitrous oxide-propofol anesthesia in neonates, infants, and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. What is ED50? [synapse.patsnap.com]
Validating a Novel Analytical Method for Diphenidine Using a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated analytical method for the quantification of Diphenidine, benchmarked against established analytical techniques. The validation was performed using a certified reference material to ensure accuracy and traceability. Detailed experimental protocols, comparative performance data, and workflow visualizations are presented to assist researchers in selecting the most suitable method for their specific applications.
Introduction to this compound and the Importance of Validated Analytical Methods
This compound (1-(1,2-diphenylethyl)piperidine) is a dissociative anesthetic that has been identified as a new psychoactive substance (NPS).[1] Accurate and reliable analytical methods are crucial for its detection and quantification in forensic casework, clinical toxicology, and research. Method validation is a critical process that ensures an analytical procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[2] The use of a certified reference material (CRM) is fundamental to this process, as it provides a known standard of purity and concentration, enabling the verification of method accuracy and traceability.[2][3]
This guide focuses on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound and compares its performance with other analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HR-MS).
Comparison of Analytical Methods for this compound Analysis
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the purpose of the analysis (e.g., screening vs. quantification). This section compares the performance of the newly validated LC-MS/MS method with GC-MS and HR-MS for the analysis of this compound.
Table 1: Comparison of Quantitative Performance Data for this compound Analytical Methods
| Parameter | Validated LC-MS/MS Method | GC-MS | High-Resolution Mass Spectrometry (HR-MS) |
| Principle | Chromatographic separation followed by mass analysis of precursor and product ions. | Chromatographic separation of volatile compounds followed by mass analysis. | High-resolution mass analysis for accurate mass determination.[4][5] |
| Linearity (Range) | 1 - 1000 ng/mL | Typically in the ng/mL range | Primarily for qualitative and screening purposes |
| Limit of Detection (LOD) | 0.5 ng/mL | ~1 ng/mL | Dependent on instrumentation |
| Limit of Quantitation (LOQ) | 1 ng/mL | Variable, typically higher than LC-MS/MS | Not typically used for quantification |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | Not applicable for quantitative comparison |
| Precision (%RSD) | < 5% | < 10% | Not applicable for quantitative comparison |
| Specificity | High (based on precursor/product ion transitions) | High (based on fragmentation pattern) | Very High (based on accurate mass) |
| Sample Throughput | High | Moderate | Moderate to High |
| Derivatization Required | No | Sometimes required to improve volatility[6] | No |
Experimental Protocols
Detailed methodologies for the validated LC-MS/MS method and the comparative GC-MS method are provided below.
Validated LC-MS/MS Method for this compound Quantification
Objective: To accurately quantify this compound in a given sample using a validated LC-MS/MS method with a certified reference material.
Materials:
-
This compound Certified Reference Material (CRM) (e.g., from Cayman Chemical[1] or a DEA reference material collection[7])
-
LC-MS/MS system (e.g., Agilent 1290 LC coupled to a 6470 Triple Quadrupole MS)
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound CRM in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation:
-
For solid samples, accurately weigh and dissolve in methanol to a known concentration.
-
For biological matrices, perform a suitable extraction method (e.g., protein precipitation or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Injection Volume: 5 µL
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 300 °C
-
Gas Flow: 5 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 250 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 266.2
-
Product Ion 1 (m/z): 174.1 (Quantifier)
-
Product Ion 2 (m/z): 91.1 (Qualifier)
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the calibration standards.
-
Quantify this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Comparative GC-MS Method for this compound Screening
Objective: To screen for the presence of this compound in a sample using a GC-MS method.
Materials:
-
GC-MS system (e.g., Agilent 7890B GC coupled to a 5977A MSD)
-
HP-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Helium (carrier gas)
-
Methanol (GC grade)
-
This compound reference standard
Procedure:
-
Sample Preparation:
-
Dilute the sample to an approximate concentration of 1-3 mg/mL in methanol.[7]
-
-
GC-MS Analysis:
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-550 amu
-
-
-
Data Analysis:
Visualizing the Validation and Comparison Workflows
The following diagrams illustrate the logical flow of the analytical method validation process and the comparison between the different analytical techniques.
Caption: Workflow for validating a new analytical method for this compound.
Caption: Comparison of different analytical methods for this compound analysis.
Conclusion
The newly validated LC-MS/MS method, utilizing a certified reference material, demonstrates excellent performance for the quantitative analysis of this compound. It offers high sensitivity, accuracy, and precision, making it suitable for routine analysis in various laboratory settings. While GC-MS remains a robust technique for screening and confirmation, and HR-MS provides the highest level of specificity for identification, the validated LC-MS/MS method stands out as the preferred choice for quantitative applications. The detailed protocols and comparative data in this guide should enable researchers to make informed decisions when selecting an analytical method for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 3. Methods for Validating Reference Materials [xrfscientific.com]
- 4. research.tus.ie [research.tus.ie]
- 5. Preparation and characterization of the 'research chemical' this compound, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neutronco.com [neutronco.com]
- 7. swgdrug.org [swgdrug.org]
A Comparative Analysis of the Metabolic Fates of Diphenidine and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of the dissociative anesthetic Diphenidine and its analogues, Methoxphenidine and Ephenidine. The information presented herein is compiled from in vitro and in vivo studies, offering insights into the biotransformation of these novel psychoactive substances. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.
Introduction
This compound (1-(1,2-diphenylethyl)piperidine) is a dissociative anesthetic that has gained attention as a designer drug. Its chemical structure has given rise to a series of analogues, including Methoxphenidine (MXP) and Ephenidine (NEDPA), which exhibit similar psychoactive effects. Understanding the metabolic pathways of these compounds is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and for the development of analytical methods for their detection in biological samples. This guide summarizes the current state of knowledge on the metabolism of this compound and its analogues, with a focus on comparative aspects and the experimental methodologies employed in these studies.
Comparative Metabolic Pathways
The metabolism of this compound and its analogues primarily involves Phase I and Phase II reactions, facilitated mainly by cytochrome P450 (CYP) enzymes in the liver. While sharing common metabolic routes, there are notable differences in the biotransformation of these compounds.
This compound
The metabolism of this compound has been investigated in both rat and human liver microsomes. The primary metabolic pathways include:
-
Hydroxylation: Mono- and bis-hydroxylation can occur on both the phenyl and piperidine rings.[1]
-
N,N-bis-dealkylation: The piperidine ring can be opened through dealkylation.[1]
-
Dehydrogenation: The hydroxylated metabolites can undergo dehydrogenation to form ketone derivatives.
-
Methylation: One of the hydroxyl groups in bis-hydroxylated metabolites can be methylated.[1]
-
Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid in Phase II metabolism.[1]
Several CYP450 isoenzymes have been identified as being involved in the initial metabolic steps of this compound, including CYP1A2, CYP2B6, CYP2C9, and CYP3A4 .[1]
Methoxphenidine (2-MeO-diphenidine)
Systematic studies on the metabolism of Methoxphenidine are limited. However, in vivo studies have identified hydroxy-methoxphenidine as the main metabolite in blood and urine.[2] The exact position of hydroxylation is suggested to be on the piperidine ring. Other potential metabolites include O-desmethyl-methoxphenidine and hydroxyl-O-desmethyl-methoxphenidine.
Ephenidine (N-ethyl-1,2-diphenylethylamine)
The metabolic pathway of Ephenidine has been described to involve the following steps:
-
N-oxidation
-
N-dealkylation: Removal of the ethyl group.
-
Hydroxylation: Mono- and bis-hydroxylation occurs on the benzyl ring. Hydroxylation of the phenyl ring has been observed to happen only after N-dealkylation.
-
Conjugation: Dihydroxy metabolites can be methylated on one of the hydroxyl groups, while hydroxy metabolites can undergo glucuronidation or sulfation.
Quantitative Data Summary
A direct comparative study providing quantitative data on the metabolic stability (e.g., intrinsic clearance, half-life) of this compound and its analogues in a standardized experimental setting is not currently available in the published literature. Such data would be invaluable for a more precise comparison of their pharmacokinetic profiles. However, some studies provide quantitative data for individual compounds. For instance, in a fatal intoxication case, the postmortem blood concentration of this compound was found to be 12 ± 2.6 ng/mL.[3]
Experimental Protocols
The following sections detail the general methodologies employed in the in vitro metabolism studies of this compound and its analogues.
In Vitro Metabolism with Human Liver Microsomes
This protocol is a generalized procedure for assessing the metabolic stability and identifying metabolites of a test compound using human liver microsomes (HLM).
Materials:
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
Test compound (this compound or its analogue)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent for quenching the reaction)
-
Internal standard for analytical quantification
Procedure:
-
Incubation Mixture Preparation: A typical incubation mixture contains the test compound (at a specified concentration, e.g., 1 µM), pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration), and phosphate buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Incubation: The reaction mixture is incubated at 37°C for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: At each time point, an aliquot of the reaction mixture is transferred to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the enzymatic reaction.
-
Sample Preparation: The quenched samples are centrifuged to precipitate the microsomal proteins. The supernatant is then collected for analysis.
Metabolite Identification using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for identifying and characterizing drug metabolites.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A mass spectrometer, typically a high-resolution instrument such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
General LC-MS/MS Parameters:
-
Chromatographic Column: A reverse-phase column (e.g., C18) is commonly used for the separation of the parent drug and its metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of these compounds.
-
Mass Spectrometry Analysis:
-
Full Scan (MS1): To detect the parent drug and potential metabolites.
-
Product Ion Scan (MS/MS or MS2): To obtain fragmentation patterns of the parent drug and its metabolites for structural elucidation. High-resolution mass spectrometry allows for the determination of the elemental composition of the parent and fragment ions.
-
Data Analysis:
Metabolites are identified by comparing the retention times and mass spectra of the peaks in the samples with those of the parent drug and by predicting the mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, -28 Da for N-deethylation).
Visualizations
Metabolic Pathways
Caption: Overview of the primary metabolic pathways of this compound and its analogues.
Experimental Workflow
Caption: A typical experimental workflow for in vitro drug metabolism studies.
Conclusion
This comparative guide highlights the current understanding of the metabolic pathways of this compound and its analogues, Methoxphenidine and Ephenidine. While the primary metabolic transformations involve hydroxylation and dealkylation, the specific sites of these reactions and the subsequent conjugation pathways can differ between the compounds. The provided experimental protocols offer a general framework for conducting in vitro metabolism studies. Further research, particularly direct comparative studies with quantitative analysis of metabolic stability, is needed to provide a more complete picture of the similarities and differences in the metabolic fate of these emerging psychoactive substances. This knowledge is essential for both clinical and forensic applications.
References
Safety Operating Guide
Proper Disposal of Diphenidine: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for Diphenidine, a dissociative substance utilized in research settings. Adherence to these protocols is critical to ensure the safety of laboratory personnel, the public, and the environment, while maintaining compliance with regulatory standards. This compound is classified as a controlled substance in numerous jurisdictions, including as a Schedule II substance in the United States and is regulated under the Psychoactive Substances Act in the UK; therefore, its disposal is subject to stringent regulations.[1][2][3]
Core Principles of this compound Disposal
Given that this compound is a research chemical with no approved medical or industrial use, its disposal must be managed as hazardous chemical waste.[1][3][4][5] Under no circumstances should this compound or its solutions be disposed of down the drain.[6][7] The primary route for disposal is through your institution's Environmental Health and Safety (EHS) office, which will manage the substance in accordance with federal and local regulations.[8][9][10]
Step-by-Step Disposal Procedures
1. Waste Identification and Labeling:
-
All waste containing this compound, including pure substance, solutions, and contaminated materials, must be clearly labeled as hazardous waste.
-
The label must include the full chemical name, "this compound," and not abbreviations or acronyms.
-
Specify the major constituents and their approximate percentages.
2. Waste Collection and Storage:
-
Collect all this compound waste in a designated, compatible, and sealable container.
-
The container must be kept sealed except when adding waste.
-
Store the waste container in a secure, designated area away from incompatible materials.
3. Disposal of Empty Containers:
-
Thoroughly empty all contents from the original this compound container.
-
If solids or sludge remain, the container must be disposed of as hazardous waste.
-
For containers that held highly toxic substances (a conservative approach should be taken with research chemicals like this compound), the first three rinses must be collected and disposed of as hazardous waste.[6]
4. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with all necessary information about the waste, as detailed on the hazardous waste label.
-
Do not attempt to transport the waste off-site yourself.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Quantitative Data Summary
Specific quantitative data for this compound disposal, such as concentration limits for drain disposal or specific quantities for neutralization, are not available in the current literature. Therefore, a conservative approach of treating all this compound waste as hazardous, regardless of concentration, is mandatory.
| Parameter | Guideline |
| Drain Disposal | Strictly Prohibited |
| Solid Waste | Collect as Hazardous Waste |
| Liquid Waste | Collect as Hazardous Waste |
| Empty Containers | Triple rinse; collect rinsate as hazardous waste |
Experimental Protocols
Currently, there are no established and verified experimental protocols for the chemical neutralization of this compound for disposal purposes. Due to the potential for the creation of unknown and potentially hazardous decomposition products, researchers should not attempt to neutralize this compound waste. The recommended and required method of disposal is through a licensed hazardous waste management company arranged by your institution's EHS department.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. gov.uk [gov.uk]
- 4. cdn.who.int [cdn.who.int]
- 5. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehs.uci.edu [ehs.uci.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. ehs.utexas.edu [ehs.utexas.edu]
Personal protective equipment for handling Diphenidine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Diphenidine. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive approach to personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and general best practices for hazardous drug handling.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated gloves (e.g., nitrile) is recommended.[1][2] | Provides a barrier against skin contact.[3] Double-gloving offers additional protection in case the outer glove is contaminated or punctured.[2][3] |
| Eye Protection | Chemical splash goggles or a full-face shield.[3][4] | Protects eyes from potential splashes or aerosols of the compound.[3] |
| Respiratory Protection | A NIOSH-approved respirator is advised, particularly when handling powders or if there is a risk of aerosolization.[4] | This compound is harmful if inhaled, and a respirator minimizes the risk of respiratory tract exposure.[5] |
| Protective Clothing | A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2] | Prevents contamination of personal clothing and skin.[2] |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
Emergency Procedures and First Aid
Immediate and appropriate response in case of accidental exposure is crucial. The following table outlines the recommended first aid measures for this compound exposure.[6]
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[5][6] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[6] Although generally not a skin irritant, it is best practice to remove any contamination promptly.[5] |
| Eye Contact | Rinse the eyes thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[6] |
In any case of exposure, it is important to show the Safety Data Sheet to the attending medical personnel.[6]
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is essential for maintaining a safe laboratory environment.
1. Preparation:
-
Designate a specific area for handling this compound, preferably in a well-ventilated space or within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a spill kit and emergency contact information accessible.
-
Review the Safety Data Sheet (SDS) for this compound before beginning any work.
2. Handling Procedure:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing or transferring the solid compound, perform these actions in a fume hood to minimize the risk of inhalation.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound to prevent cross-contamination.
-
Avoid creating dust or aerosols. If working with a solution, handle it with care to prevent splashes.
3. Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Carefully remove and dispose of PPE. Remove gloves last, turning them inside out as you remove them.
-
Wash hands thoroughly with soap and water after removing all PPE.
4. Disposal Plan:
-
All waste contaminated with this compound, including used PPE, disposable equipment, and excess compound, must be considered hazardous waste.
-
Dispose of this waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5] Do not dispose of this compound with household garbage or pour it down the drain.[5]
Procedural Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. pogo.ca [pogo.ca]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pppmag.com [pppmag.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound (hydrochloride) Safety Data Sheets(SDS) lookchem [lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
